molecular formula CH3CH(NH-Fmoc)13CO2H B613760 Fmoc-Ala-OH-1-13C CAS No. 202326-53-2

Fmoc-Ala-OH-1-13C

Cat. No.: B613760
CAS No.: 202326-53-2
M. Wt: 312.32
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Description

Fmoc-Ala-OH-1-13C is a useful research compound. Its molecular formula is CH3CH(NH-Fmoc)13CO2H and its molecular weight is 312.32. The purity is usually 98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-ADMDGPAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C), an isotopically labeled amino acid crucial for advancements in peptide synthesis, proteomics, and structural biology. The incorporation of a ¹³C isotope at the carboxyl carbon position provides a valuable tool for mass spectrometry-based applications and nuclear magnetic resonance (NMR) studies.

Synthesis of Fmoc-Ala-OH-1-¹³C

The synthesis of Fmoc-Ala-OH-1-¹³C is achieved through the protection of the amino group of L-Alanine-1-¹³C with the fluorenylmethoxycarbonyl (Fmoc) group. The most common and efficient method involves the reaction of the isotopically labeled alanine with an activated Fmoc derivative, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][2]

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of Fmoc-Ala-OH-1-¹³C.

Materials:

  • L-Alanine-1-¹³C

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-Alanine-1-¹³C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.[1][2]

  • Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (approximately 5 equivalents) to raise the pH, followed by the portion-wise addition of Fmoc-OSu (approximately 1.5 equivalents).[1][2]

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any insoluble material.[1]

    • Wash the filtrate with diethyl ether (three times) to remove unreacted Fmoc-OSu and other non-polar impurities.[1][2]

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the carboxylic acid, leading to the precipitation of the product.[1]

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (three times).[1][2]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification L-Alanine-1-13C L-Alanine-1-13C Reaction_Mixture Reaction Mixture (Water/Dioxane, Na2CO3) L-Alanine-1-13C->Reaction_Mixture Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction_Mixture Stirring Stirring (18-24h, RT) Reaction_Mixture->Stirring Filtration Filtration Stirring->Filtration Washing Wash with Diethyl Ether Filtration->Washing Acidification Acidification (HCl, pH 2) Washing->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude_Product Crude Fmoc-Ala-OH-1-13C Evaporation->Crude_Product

Synthesis workflow for Fmoc-Ala-OH-1-¹³C.

Purification of Fmoc-Ala-OH-1-¹³C

Purification of the crude product is essential to remove unreacted starting materials and byproducts to achieve the high purity required for peptide synthesis. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying the crude Fmoc-Ala-OH-1-¹³C.[1]

Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate.

  • Slowly add a non-polar solvent, like hexanes, until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.

  • Collect the white solid precipitate by filtration, wash with a cold solvent mixture (e.g., ethyl acetate/hexanes), and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase HPLC is the method of choice.

Protocol:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV detection at 220 nm is suitable for monitoring the elution of the Fmoc-containing compound.[3]

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., a small amount of the initial mobile phase).

    • Inject the sample onto the HPLC column.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white powder.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) Crude_Product->Recrystallization HPLC Reversed-Phase HPLC (C18, Water/Acetonitrile/TFA) Crude_Product->HPLC Pure_Solid Pure this compound (White Solid) Recrystallization->Pure_Solid Pure_Lyophilized Pure this compound (Lyophilized Powder) HPLC->Pure_Lyophilized

Purification workflow for Fmoc-Ala-OH-1-¹³C.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of Fmoc-Ala-OH-1-¹³C.

Table 1: Synthesis and Physical Properties

ParameterValueReference
Reaction Yield Typically >90%[2]
Molecular Formula C₁₇¹³CH₁₇NO₄[4]
Molecular Weight 312.32 g/mol [4][5][6]
Appearance White to off-white solid[7]
Melting Point 147-153 °C[5][6]
Storage Temperature 2-8°C[5][6]

Table 2: Purity and Characterization

ParameterSpecificationReference
Chemical Purity (HPLC) ≥98%[8]
Isotopic Purity ≥99 atom % ¹³C[5][6]
Optical Activity ([α]20/D) -18°, c = 1 in DMF[5][6]

Applications in Research and Drug Development

Fmoc-Ala-OH-1-¹³C is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of isotopically labeled peptides. These labeled peptides serve as internal standards in quantitative proteomics and mass spectrometry-based assays, enabling precise protein quantification.[7] Furthermore, the ¹³C label acts as a probe in NMR spectroscopy to facilitate structure determination and the study of protein dynamics.[9] The site-specific incorporation of ¹³C allows for detailed investigation of local protein environments, conformational changes, and interactions with other molecules, which is critical in drug discovery and development.[10]

Signaling Pathways and Experimental Workflows

The primary application of Fmoc-Ala-OH-1-¹³C is within the experimental workflow of solid-phase peptide synthesis (SPPS). The logical flow involves the sequential addition of amino acids to a growing peptide chain on a solid support.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage and Purification Start Resin with Free Amino Group Coupling Couple this compound (with activating agents) Start->Coupling Washing_1 Wash Coupling->Washing_1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing_1->Deprotection Washing_2 Wash Deprotection->Washing_2 Next_AA Couple Next Fmoc-Amino Acid Washing_2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Repeat->Coupling for next residue Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Repeat->Cleavage after final residue Purification Purify Peptide (e.g., HPLC) Cleavage->Purification Final_Product 13C-Labeled Peptide Purification->Final_Product

General workflow of incorporating Fmoc-Ala-OH-1-¹³C in SPPS.

References

A Comprehensive Technical Guide to Fmoc-L-alanine-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-alanine-1-13C is a stable isotope-labeled amino acid derivative that is a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a carbon-13 isotope at the carboxyl position provides a distinct mass shift, making it an invaluable tool for quantitative proteomics, drug metabolism studies, and the structural analysis of peptides and proteins by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols.

Core Properties and Specifications

Fmoc-L-alanine-1-13C is chemically identical to its unlabeled counterpart, with the exception of its isotopic composition. This allows for its seamless integration into standard peptide synthesis workflows while enabling precise tracking and quantification.

PropertyValue
CAS Number 202326-53-2[1]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13C, L-Alanine-1-13C, N-Fmoc[1]
Linear Formula CH3CH(NH-Fmoc)13CO2H[1]
Molecular Weight 312.32 g/mol
Isotopic Purity ≥99 atom % 13C[1]
Appearance White to off-white solid[2]
Melting Point 147-153 °C (lit.)[1]
Optical Activity [α]20/D -18°, c = 1 in DMF[1]
Mass Shift M+1[1]
Primary Application Peptide synthesis[1]
Technique Suitability Bio NMR[1]
Storage Temperature 2-8°C[1]

Synthesis of Fmoc-L-alanine-1-13C

The synthesis of Fmoc-L-alanine-1-13C is analogous to the standard procedure for preparing Fmoc-protected amino acids. The key distinction is the use of the isotopically labeled starting material, L-Alanine-1-13C. The most common method involves the reaction of L-Alanine-1-13C with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol: Synthesis of Fmoc-L-alanine-1-13C

This protocol is adapted from general procedures for the synthesis of Fmoc-amino acids.

Materials:

  • L-Alanine-1-13C

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na2CO3)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Alanine-1-13C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

  • Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

    • Extract the product into ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-L-alanine-1-13C can be further purified by recrystallization, typically from an ethyl acetate/hexanes solvent system, to yield a white solid.

G Synthesis Workflow for Fmoc-L-alanine-1-13C cluster_start Starting Materials start1 L-Alanine-1-13C dissolution Dissolve L-Alanine-1-13C in Water/Dioxane start1->dissolution start2 Fmoc-OSu reaction Add Na2CO3 and Fmoc-OSu Stir for 18-24h start2->reaction start3 Sodium Carbonate start3->reaction dissolution->reaction workup Work-up: Filter, Wash with Ether, Acidify with HCl reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry over Na2SO4 and Evaporate extraction->drying purification Purify by Recrystallization drying->purification product Fmoc-L-alanine-1-13C purification->product G Experimental Workflow for Fmoc Deprotection in SPPS start Fmoc-(13C)Ala-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF swell->wash1 deprotect Treat with 20% Piperidine in DMF wash1->deprotect wash2 Wash with DMF deprotect->wash2 monitor Monitor with Kaiser Test wash2->monitor next_step Proceed to Next Amino Acid Coupling monitor->next_step G Quantitative Proteomics Workflow cluster_sample Sample Preparation sample Biological Sample digest Proteolytic Digestion sample->digest spike Spike-in Known Amount of 13C-labeled Peptide Standard digest->spike lcms LC-MS/MS Analysis spike->lcms quant Quantification by Comparing Peak Areas of Labeled and Unlabeled Peptides lcms->quant result Absolute Protein Quantity quant->result

References

physical and chemical properties of Fmoc-Ala-OH-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Ala-OH-1-¹³C

For researchers, scientists, and drug development professionals, N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C) is a critical reagent for site-specific stable isotope labeling in peptides and proteins. This guide provides a comprehensive overview of its core physical and chemical properties, experimental applications, and relevant data presented in a clear, structured format. The incorporation of a ¹³C isotope at the carboxyl position of alanine provides a valuable tool for a range of applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based proteomics.[1][2]

Core Properties and Specifications

Fmoc-Ala-OH-1-¹³C is an N-terminally protected form of the amino acid L-alanine, where the carbon atom of the carboxylic acid group is the ¹³C isotope.[3][4][5][6] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), as it is stable under a variety of conditions but can be readily removed by a base, such as piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[1][2][7]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Fmoc-Ala-OH-1-¹³C is provided in the table below. This information is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₁₇¹³CH₁₇NO₄
Linear Formula CH₃CH(NH-Fmoc)¹³CO₂H[3][4][5]
Molecular Weight 312.32 g/mol [3][4][5]
Appearance White to off-white solid powder[7]
Melting Point 147-153 °C[3][4][7]
Optical Activity [α]20/D -18°, c = 1 in DMF[3][4][7]
Isotopic Purity 99 atom % ¹³C[3][4][7]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[7]
Storage Temperature 2-8°C[3][4]
CAS Number 202326-53-2[3][4]
Spectroscopic Identifiers
IdentifierValue
SMILES String C--INVALID-LINK----INVALID-LINK--=O[3][4]
InChI 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1[3][4]
InChI Key QWXZOFZKSQXPDC-ADMDGPAWSA-N[3][4]

Experimental Protocols

The primary application of Fmoc-Ala-OH-1-¹³C is in solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label.[1][7]

General Protocol for Incorporation via Fmoc-Based SPPS

This protocol outlines the manual incorporation of Fmoc-Ala-OH-1-¹³C into a peptide sequence.

Materials:

  • Fmoc-Ala-OH-1-¹³C

  • Appropriate solid support resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Washing solvents (e.g., Dichloromethane (DCM), DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: The resin is swollen in DMF within a reaction vessel for 15-30 minutes.[8]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF.[1][8] This is typically a two-step process: a short treatment of 3-5 minutes, followed by a longer treatment of 15-20 minutes.[8] The resin is then thoroughly washed with DMF.[1][8]

  • Amino Acid Coupling:

    • In a separate vial, Fmoc-Ala-OH-1-¹³C (typically 3-5 equivalents) and a coupling reagent are dissolved in DMF.[8]

    • A base, such as DIPEA (2 equivalents), is added to activate the amino acid.[8]

    • This activated amino acid solution is then added to the deprotected resin.[1]

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[8] The completion of the reaction can be monitored using a ninhydrin (Kaiser) test.[8]

  • Washing: The resin is washed extensively with DMF to remove any unreacted reagents.[1][8]

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.[1][8]

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin support and side-chain protecting groups are removed using a cleavage cocktail.[1][8]

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8]

Validation of ¹³C Incorporation

The successful incorporation of the ¹³C-labeled alanine can be verified using the following techniques:

  • Mass Spectrometry: The final peptide will exhibit a mass increase of +1 Dalton compared to its unlabeled counterpart, which can be readily detected.[9]

  • NMR Spectroscopy: A 1D ¹³C NMR spectrum will show characteristic signals for the labeled carbonyl carbon, confirming its presence.[9] For more detailed analysis, 2D correlation spectra such as ¹H-¹³C HSQC can be employed.[9]

Applications in Research and Drug Development

The site-specific labeling of peptides and proteins with Fmoc-Ala-OH-1-¹³C has significant applications in:

  • Structural Biology: The ¹³C label serves as a valuable probe in NMR spectroscopy for elucidating the three-dimensional structures of peptides and proteins by providing key distance and dihedral angle restraints.[1][2]

  • Protein Dynamics and Folding: Isotope labeling allows for the study of protein dynamics and conformational changes in response to ligand binding or environmental changes.[1]

  • Drug Discovery: Labeled peptides can be used in binding assays and to investigate interactions with small molecules or other proteins, aiding in the design and development of new therapeutics.[1]

  • Quantitative Proteomics: Peptides containing ¹³C-labeled amino acids can be used as internal standards for the accurate quantification of proteins in complex biological samples.[2]

Visualized Workflows

The following diagrams illustrate the key experimental processes involving Fmoc-Ala-OH-1-¹³C.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps resin Solid Support Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-Ala-OH-1-13C (Coupling Reagents + Base) wash1->couple wash2 Wash (DMF) couple->wash2 wash2->deprotect for next cycle final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleavage from Resin & Side-chain Deprotection final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify analyze Analysis (MS, NMR) purify->analyze

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

validation_workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Purified 13C-Labeled Peptide ms_prep Sample Preparation start->ms_prep nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_acq Data Acquisition ms_prep->ms_acq ms_analysis Analyze Mass Shift (+1 Da) ms_acq->ms_analysis result Validated 13C Incorporation ms_analysis->result nmr_acq Acquire 1D 13C and/or 2D 1H-13C Spectra nmr_prep->nmr_acq nmr_analysis Confirm Characteristic Carbonyl Signal nmr_acq->nmr_analysis nmr_analysis->result

Experimental workflow for 13C incorporation validation.

References

Technical Guide: Solubility Profile of Fmoc-Ala-OH-1-¹³C in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH), with a specific focus on its isotopically labeled variant, Fmoc-Ala-OH-1-¹³C. Understanding the solubility of this critical raw material is paramount for its effective use in solid-phase peptide synthesis (SPPS), ensuring efficient stock solution preparation, and achieving successful coupling reactions.

A Note on Isotopic Labeling: Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In Fmoc-Ala-OH-1-¹³C, the carboxylic acid carbon is replaced with a stable, non-radioactive ¹³C isotope.[1][2] This substitution is primarily used for tracking the molecule in metabolic studies or for analysis via mass spectrometry and NMR spectroscopy.[1][3] Crucially, the substitution of a ¹²C atom with a ¹³C atom results in a negligible change in the physicochemical properties of the molecule, including its solubility. Therefore, the data presented in this guide for the unlabeled Fmoc-Ala-OH can be reliably applied to its ¹³C-labeled counterpart.

Quantitative Solubility Data

The solubility of Fmoc-Ala-OH is highly dependent on the polarity of the solvent. It exhibits excellent solubility in polar aprotic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The following table summarizes the available quantitative and qualitative solubility data.

SolventFormulaTypeConcentrationMolarity (Approx.)ObservationSource Citation
DimethylformamideC₃H₇NOPolar Aprotic25 mmole in 50 mL0.5 MClearly Soluble[4][5][6]
Dimethyl sulfoxideC₂H₆OSPolar Aprotic50 mg/mL160.6 mMSoluble (ultrasonic recommended)[7]
Dimethyl sulfoxideC₂H₆OSPolar Aprotic100 mg/mL (DL-form)321.2 mMSoluble (ultrasonic recommended)[8][9]
ChloroformCHCl₃NonpolarNot Specified-Soluble[10]
MethanolCH₃OHPolar ProticNot Specified-Soluble[10]
WaterH₂OPolar ProticNot Specified-Insoluble[10]
PolarCleanC₈H₁₅NO₃Polar Aprotic> 0.4 M> 400 mMSoluble[11]

Experimental Protocol: Equilibrium Solubility Determination

This section details a standardized protocol for determining the equilibrium solubility of Fmoc-Ala-OH-1-¹³C in an organic solvent of interest. This method, often referred to as the shake-flask method, is a reliable way to measure the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • Fmoc-Ala-OH-1-¹³C (powder form)

  • High-purity organic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of handling vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated micropipettes and tips

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation: Add an excess amount of Fmoc-Ala-OH-1-¹³C powder to several pre-weighed 2 mL glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

  • Sample Collection and Dilution: Carefully collect a known aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved Fmoc-Ala-OH-1-¹³C.

  • Calculation: Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or Molarity.

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Fmoc-Ala-OH-1-¹³C B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Centrifuge to pellet suspended solid D->E F Collect supernatant E->F G Dilute sample for HPLC analysis F->G H Quantify concentration via HPLC G->H I Calculate Solubility (mg/mL or M) H->I

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

References

proper storage and handling of 13C labeled Fmoc-alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Proper Storage and Handling of ¹³C Labeled Fmoc-Alanine

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the integrity and stability of these reagents is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the proper storage and handling of ¹³C labeled N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH-¹³C₃), a critical building block in solid-phase peptide synthesis (SPPS), quantitative proteomics, and metabolic research.

Core Properties and Specifications

Fmoc-Ala-OH-¹³C₃ is chemically identical to its unlabeled counterpart, with the exception of the incorporation of three carbon-13 isotopes, which provides a distinct mass shift for use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its physical and chemical properties are crucial for its proper handling and application.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹³C₃

PropertyValueReference
Chemical Formula¹³C₃C₁₅H₁₇NO₄[2]
Molecular Weight314.31 g/mol [1][3]
Isotopic Purity≥99 atom % ¹³C[1][3]
Chemical Purity≥98%[4][5]
AppearanceWhite to off-white solid[1][3]
Melting Point147-153 °C[1][3]
Mass ShiftM+3[1][3]

Proper Storage and Stability

The stability of Fmoc-Ala-OH-¹³C₃ is critical to prevent its degradation and ensure the success of synthetic and analytical procedures. Improper storage can lead to the degradation of the Fmoc group or the amino acid itself.

Recommended Storage Conditions:

For long-term storage, Fmoc-Ala-OH-¹³C₃ should be stored as a solid powder under specific conditions to maintain its integrity. When dissolved in a solvent for experimental use, storage conditions become even more critical.

Table 2: Recommended Storage Conditions for Fmoc-Ala-OH-¹³C₃

FormStorage TemperatureDurationAdditional NotesReference
Solid Powder-20°CUp to 3 yearsStore in a desiccated environment, protected from light.[6]
Solid Powder+2°C to +8°CNot specifiedStore refrigerated, desiccated, and protected from light.[4][5]
In Solvent-80°CUp to 6 monthsUse an appropriate anhydrous solvent.[6]

Stability Considerations:

  • Freeze-Thaw Cycles: While many metabolite standards are stable for up to 10 freeze-thaw cycles, some amino acids can show variability.[7][8] It is recommended to aliquot standard solutions into single-use volumes to minimize the effects of repeated freeze-thaw cycles.[8]

  • Prolonged Storage: Storing standard mixes of amino acids for longer than two weeks, even under refrigerated or frozen conditions, may lead to degradation.[7][8]

  • Chemical Purity: The presence of impurities, such as residual free amino acids, can promote the autocatalytic cleavage of the Fmoc group during storage, reducing the reagent's stability. When using Fmoc-OSu as a protecting agent, an impurity of Fmoc-β-Ala-OH can form, which may require purification.[9][10]

Handling and Safety Precautions

While ¹³C is a stable, non-radioactive isotope, proper laboratory hygiene and safety practices should always be followed when handling Fmoc-Ala-OH-¹³C₃.[7][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Ventilation: Handle the compound in a well-ventilated area to minimize inhalation.[7]

  • Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound.[7]

  • Cross-Contamination: In quantitative studies, preventing cross-contamination between "light" (unlabeled) and "heavy" (labeled) samples is critical for accuracy. Use dedicated and thoroughly cleaned equipment.[7]

Experimental Protocols

The primary application of Fmoc-Ala-OH-¹³C₃ is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of Fmoc-Ala-OH-¹³C₃ in an SPPS workflow.

Protocol: Fmoc-Ala-OH-¹³C₃ Coupling in SPPS

  • Resin Preparation:

    • Start with a pre-loaded resin or couple the first amino acid to a suitable resin (e.g., 2-chlorotrityl chloride resin).

    • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.[6][12]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the bound amino acid.[3][12]

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.[3]

  • Activation and Coupling of Fmoc-Ala-OH-¹³C₃:

    • In a separate vessel, dissolve 2-4 equivalents of Fmoc-Ala-OH-¹³C₃ and a coupling agent (e.g., HBTU, HATU) in DMF.[3][6]

    • Add an activation base like N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 1-2 minutes.[3]

    • Add the activated Fmoc-Ala-OH-¹³C₃ solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For Fmoc-Ala-OH-¹³C₃, the coupling time may be increased to ensure complete reaction.[3][6]

  • Washing:

    • After the coupling is complete, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.[3]

  • Confirmation of Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the successful coupling and the absence of free amines.[3] A dark blue color on the beads indicates a successful deprotection and the presence of a free primary amine, while a yellow or colorless result suggests incomplete deprotection.[12]

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for all subsequent amino acids in the desired peptide sequence.[3]

Visualization of Workflows

Diagram 1: Experimental Workflow for SPPS using Fmoc-Ala-OH-¹³C₃

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of Fmoc-Ala-OH-¹³C₃ Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test (Confirmation) Wash2->KaiserTest KaiserTest->Coupling Repeat if Incomplete NextCycle Next Amino Acid Cycle KaiserTest->NextCycle

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Disposal of ¹³C Labeled Fmoc-Alanine Waste

Since ¹³C is a non-radioactive isotope, no special radiological precautions are required for disposal.[11] The disposal protocol is determined by the chemical properties of the compound and any associated solvents. Fmoc-Ala-OH is a combustible solid and should be disposed of as chemical waste.[11]

Diagram 2: Disposal Workflow for Fmoc-Ala-OH-¹³C₃ Waste

Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste UnusedSolid Unused/Expired Solid SolidWasteContainer Sealed & Labeled Solid Chemical Waste Container UnusedSolid->SolidWasteContainer ContaminatedLabware Contaminated Labware (Gloves, Weigh Boats) ContaminatedLabware->SolidWasteContainer WastePickup Arrange for Pickup by Authorized Chemical Waste Handler SolidWasteContainer->WastePickup Solution Solutions in Solvent (e.g., DMF, Piperidine) HazardousWaste Is Solvent Hazardous? Solution->HazardousWaste HazardousContainer Labeled Hazardous Liquid Waste Container HazardousWaste->HazardousContainer Yes NonHazardousContainer Labeled Non-Hazardous Liquid Waste Container HazardousWaste->NonHazardousContainer No HazardousContainer->WastePickup NonHazardousContainer->WastePickup

Caption: Decision workflow for the proper disposal of Fmoc-Ala-OH-¹³C₃ waste.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Fmoc-Ala-OH-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected fragmentation pattern of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding this fragmentation is critical for researchers using stable isotope-labeled amino acids in quantitative proteomics, metabolic flux analysis, and as internal standards in drug development workflows. The incorporation of a single ¹³C atom at the carboxyl position provides a predictable +1 Da mass shift in the precursor ion and any fragment ions retaining this position, without altering the fundamental fragmentation pathways.[1]

Principles of Fragmentation for Fmoc-Protected Amino Acids

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated precursor ions, [M+H]⁺, with minimal initial fragmentation.[2] Subsequent tandem mass spectrometry (MS/MS) analysis, commonly using collision-induced dissociation (CID), imparts energy into these precursor ions, causing them to break at their most labile bonds.

For Fmoc-Ala-OH, the fragmentation is dominated by cleavages related to the bulky and relatively unstable Fmoc protecting group, as well as characteristic losses from the amino acid core. The primary fragmentation sites are:

  • The Fmoc Group: The bond between the fluorenylmethyloxy group and the carbonyl is susceptible to cleavage, leading to characteristic ions of the fluorenyl moiety.

  • The Carboxyl Group: The carboxylic acid functional group can readily undergo neutral losses of water (H₂O) and carbon dioxide (CO₂).

The ¹³C label at the carboxyl carbon serves as a powerful diagnostic tool. Any fragment containing this carbon will exhibit a +1 Da shift compared to its unlabeled counterpart, allowing for precise tracking of fragmentation pathways.

Predicted Fragmentation Pattern and Data

The following table summarizes the predicted monoisotopic m/z values for the major fragment ions of unlabeled Fmoc-Ala-OH and its ¹³C-labeled analogue in positive ion mode ESI-MS/MS. Calculations are based on the selection of the protonated precursor ion [M+H]⁺.

Molecular Formulas:

  • Fmoc-Ala-OH: C₁₈H₁₇NO₄ (Monoisotopic Mass: 311.1158 Da)

  • Fmoc-Ala-OH-1-¹³C: C₁₇¹³CH₁₇NO₄ (Monoisotopic Mass: 312.1191 Da)

Ion DescriptionFragmentation PathwayUnlabeled Fmoc-Ala-OH (m/z)Fmoc-Ala-OH-1-¹³C (m/z)¹³C Label Retained?
Precursor Ion [M+H]⁺ 312.1231 313.1264 Yes
Fragment 1[M+H - H₂O]⁺294.1125295.1158Yes
Fragment 2[M+H - CO₂]⁺268.1281268.1281No
Fragment 3[Fluorenylmethyl Cation + H]⁺180.0753180.0753No
Fragment 4[Fluorenylmethyl Cation]⁺179.0704179.0704No
Fragment 5[Ala+H]⁺ (Loss of Dibenzofulvene + CO₂)90.054991.0583Yes

Table 1: Predicted m/z values for major fragments of unlabeled and ¹³C-labeled Fmoc-Ala-OH.

Fragmentation Pathway Diagram

The diagram below illustrates the primary fragmentation pathways originating from the protonated precursor ion of Fmoc-Ala-OH-1-¹³C. The ¹³C atom is highlighted in red to denote its position and trace its retention in the resulting fragments.

Caption: Fragmentation pathway of [Fmoc-Ala-OH-1-¹³C+H]⁺.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a representative methodology for the analysis of Fmoc-Ala-OH-1-¹³C. Instrument parameters may require optimization based on the specific mass spectrometer used.

A. Sample Preparation

  • Prepare a stock solution of Fmoc-Ala-OH-1-¹³C at 1 mg/mL in methanol or acetonitrile.

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

  • The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive ion mode.[3]

B. Liquid Chromatography (Optional, for complex mixtures)

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the analyte.

C. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Infusion: Introduce the sample via direct infusion (5-10 µL/min) or from the LC eluent.

  • MS1 Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated precursor ion [M+H]⁺ at m/z 313.1264.

  • MS/MS Scan (Tandem MS):

    • Precursor Selection: Isolate the [M+H]⁺ ion (m/z 313.1) in the quadrupole or ion trap.

    • Activation: Use Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Collision Energy: Apply a normalized collision energy in the range of 15-30 eV. An energy ramp may be beneficial to observe both low-energy (e.g., water loss) and high-energy (e.g., Fmoc loss) fragments.

    • Mass Analyzer: Scan the resulting product ions in the second mass analyzer (e.g., TOF, Orbitrap, or ion trap).

D. Data Analysis

  • Analyze the resulting MS/MS spectrum to identify fragment ions.

  • Compare the observed m/z values with the theoretical values presented in Table 1.

  • Confirm the +1 Da mass shift for fragments containing the carboxyl group (e.g., [M+H - H₂O]⁺ and [Ala+H]⁺) and the absence of a mass shift for fragments derived solely from the Fmoc group.

References

Isotopic Enrichment of Commercially Available Fmoc-Ala-OH-1-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C (Fmoc-Ala-OH-1-¹³C). This isotopically labeled amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a stable isotope label at a specific position within a peptide sequence. Such labeling is invaluable for a range of applications in drug development and proteomics, including quantitative analysis by mass spectrometry and structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Isotopic Enrichment

The isotopic purity of commercially available Fmoc-Ala-OH-1-¹³C is a critical parameter for ensuring the accuracy and sensitivity of downstream applications. The enrichment level refers to the percentage of molecules in which the carbon atom at the 1-position (the carboxyl carbon) is ¹³C. The following table summarizes the typical isotopic purity of Fmoc-Ala-OH-1-¹³C available from a major commercial supplier.

SupplierProduct NameIsotopic Purity (atom % ¹³C)CAS Number
Sigma-AldrichFmoc-Ala-OH-1-¹³C99 atom % ¹³C202326-53-2[1]

Experimental Protocols

The utilization of Fmoc-Ala-OH-1-¹³C in research and development primarily involves its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The following protocols outline the general procedure for this process and the subsequent analysis to verify isotopic incorporation.

Protocol 1: Incorporation of Fmoc-Ala-OH-1-¹³C into a Peptide Sequence via Fmoc-Based SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a ¹³C-labeled alanine residue.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Ala-OH-1-¹³C)

  • SPPS resin (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF within a reaction vessel for at least 30 minutes.[2][3]

  • First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-7 minutes.[2][3]

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.[2][3]

  • ¹³C-Labeled Alanine Coupling: Activate the Fmoc-Ala-OH-1-¹³C by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.[3]

  • Repeat Synthesis Cycle: Repeat the deprotection (step 3), washing (step 4), and coupling (step 5) steps for each subsequent amino acid in the desired peptide sequence.[4]

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.[3]

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.[3][4]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 2: Verification of Isotopic Incorporation and Enrichment by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for confirming the successful incorporation of the ¹³C label and determining the isotopic enrichment of the final peptide.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a water/acetonitrile mixture with formic acid).

  • Mass Spectrometry Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer or analyze by liquid chromatography-mass spectrometry (LC-MS).

  • Data Acquisition: Acquire the full mass spectrum, focusing on the expected mass-to-charge ratio (m/z) of the synthesized peptide.

  • Data Analysis:

    • Identify the molecular ion of the peptide.

    • For a peptide containing one Fmoc-Ala-OH-1-¹³C, the most abundant peak in the isotopic cluster should correspond to the mass of the peptide with one ¹³C atom (M+1).

    • Compare the observed isotopic distribution with the theoretical distribution to confirm high isotopic enrichment. The presence of a significant M+1 peak relative to the M peak (containing only ¹²C at that position) indicates successful labeling.

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow for synthesizing a ¹³C-labeled peptide using Fmoc-Ala-OH-1-¹³C and subsequent analysis to verify its isotopic enrichment.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis Resin SPPS Resin Coupling1 Couple First Fmoc-AA Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling_13C Couple Fmoc-Ala-OH-1-13C Deprotection1->Coupling_13C Deprotection2 Fmoc Deprotection Coupling_13C->Deprotection2 Coupling_Next Couple Subsequent Fmoc-AAs Deprotection2->Coupling_Next Cleavage Cleavage from Resin & Deprotection Coupling_Next->Cleavage Repeat Cycle Purification RP-HPLC Purification Cleavage->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Enrichment_Verification Isotopic Enrichment Verification MS_Analysis->Enrichment_Verification

Caption: Workflow for ¹³C-labeled peptide synthesis and analysis.

Logic for Troubleshooting Low Isotopic Enrichment

This diagram outlines a logical approach to troubleshooting issues of low isotopic enrichment in the final synthesized peptide.

Troubleshooting_Enrichment Start Low Isotopic Enrichment Detected in Final Peptide Check_Starting_Material Verify Isotopic Purity of This compound Stock Start->Check_Starting_Material Check_Contamination Investigate Potential Contamination with Unlabeled Fmoc-Ala-OH Check_Starting_Material->Check_Contamination Purity OK Solution_Material Source this compound with Certified High Purity Check_Starting_Material->Solution_Material Purity Low Check_Coupling Evaluate Coupling Efficiency of 13C-Labeled Amino Acid Check_Contamination->Check_Coupling No Contamination Solution_Contamination Use Dedicated Reagents and Thoroughly Clean Synthesizer Check_Contamination->Solution_Contamination Contamination Found Solution_Coupling Optimize Coupling Conditions (e.g., time, reagents) Check_Coupling->Solution_Coupling Inefficient

Caption: Troubleshooting low isotopic enrichment in peptide synthesis.

References

role of Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides for research, diagnostics, and therapeutic applications. Introduced in the late 1970s, the Fmoc strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) method, primarily centered around its use of mild, basic conditions for deprotection. This allows for an orthogonal protection scheme where acid-labile groups can be used for side-chain protection, preserving the integrity of sensitive amino acid residues and complex peptide modifications. This guide provides a comprehensive technical overview of the Fmoc group, including its chemical properties, reaction mechanisms, the complete SPPS workflow, quantitative performance data, detailed experimental protocols, and a discussion of common challenges and mitigation strategies.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group valued for its stability under acidic and neutral conditions and its rapid cleavage under mild basic conditions.[1][2] This base-lability is the defining characteristic of the Fmoc SPPS strategy.

  • Structure: The Fmoc group consists of a fluorene ring system attached to a methoxycarbonyl moiety.[3] This large, aromatic structure contributes to the excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

  • Orthogonality: The key advantage of the Fmoc group is its role in an "orthogonal" protection strategy.[3][5] The α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt)).[3][6] This ensures that only the N-terminal Fmoc group is removed during each synthesis cycle, leaving the side-chain protectors and the peptide-resin linkage intact until the final acid-mediated cleavage step.[7]

Reaction Mechanisms

Protection of the α-Amino Group

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reaction with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][3] The reaction with Fmoc-Cl proceeds via a standard Schotten-Baumann reaction, where the amine acts as a nucleophile attacking the chloroformate.[8]

Fmoc_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Fmoc_Cl Fmoc-Cl Tetrahedral_Intermediate Tetrahedral Intermediate Fmoc_Cl->Tetrahedral_Intermediate Fmoc_AA Fmoc-NH-R (Protected Amino Acid) Tetrahedral_Intermediate->Fmoc_AA Collapse HCl HCl Tetrahedral_Intermediate->HCl Elimination of Cl⁻

Caption: Mechanism of Fmoc protection of an amino group.

Deprotection of the α-Amino Group

Fmoc group removal is a rapid base-catalyzed β-elimination reaction.[9] A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[10][11] This initiates the collapse of the molecule, releasing carbon dioxide and the free amine of the resin-bound peptide. The resulting dibenzofulvene (DBF) byproduct is scavenged by piperidine to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[1][10]

Fmoc_Deprotection Piperidine1 Piperidine (Base) Carbanion Carbanion Piperidine1->Carbanion DBF Dibenzofulvene (DBF) DBF_Adduct DBF_Adduct DBF:e->DBF_Adduct:w Michael Addition Free_Amine H₂N-Peptide-Resin Piperidine2 Piperidine (Scavenger) Piperidine2->DBF_Adduct Carbanion->DBF β-Elimination Carbanion->Free_Amine releases

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc SPPS is an iterative process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[7][12] A typical cycle consists of four main steps: deprotection, washing, coupling, and a final washing step.

SPPS_Cycle Start Start: Fmoc-AA(n)-Peptide-Resin Deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Remove N-terminal Fmoc group Wash1 2. Washing (e.g., DMF, DCM) Deprotection->Wash1 Remove piperidine & DBF adduct Coupling 3. Coupling (Fmoc-AA(n+1), Activator, Base in DMF) Wash1->Coupling Expose free amine for reaction Wash2 4. Washing (e.g., DMF, DCM) Coupling->Wash2 Add next amino acid Final Repeat Cycle or Final Cleavage Wash2->Final Remove excess reagents End End: Fmoc-AA(n+1)-Peptide-Resin Final->Deprotection Elongate chain Final->End Final Cycle Complete

Caption: The iterative workflow of the Fmoc SPPS cycle.

Quantitative Data and Performance Metrics

The efficiency of the Fmoc strategy is well-documented, with mild conditions promoting high yields and purity.[]

Table 1: Comparison of Fmoc and Boc SPPS Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Base-labile (Fmoc)Acid-labile (Boc)
Side-Chain Protection Acid-labile (tBu, Trt, Boc)Strong acid-labile (Bzl)
Nα-Deprotection Reagent 20-40% Piperidine in DMF[13]50% TFA in DCM[13]
Final Cleavage Reagent ~95% TFA with scavengers[7][14]Anhydrous HF or TFMSA[13][15]
Key Advantage Mild conditions, orthogonal[5]Effective for difficult, aggregation-prone sequences[13][15]
Key Disadvantage Potential for base-induced side reactions[16]Requires specialized HF apparatus, harsh conditions[5][15]
Automation Easily automated due to mild chemistry[17]More complex to automate due to corrosive reagents[2]
Table 2: Fmoc Deprotection Kinetics and Conditions
Deprotection ReagentConcentrationSolventHalf-life (t½) of Fmoc GroupReference
Piperidine20% (v/v)DMF~6 seconds[1]
Piperidine30% (v/v)DMF< 10 seconds[10]
Piperazine5% (v/v)DMFSlower than piperidine[1]
DBU1% (v/v)DMFFaster than piperidine[6]
Pyrrolidine20% (v/v)DMFComparable to piperidine[11]

Experimental Protocols

Protocol: Standard Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc group from a peptide-resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[9]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.[9] This initial short treatment removes the bulk of the Fmoc groups.

  • Solution Removal: Drain the piperidine solution. This fraction contains the highest concentration of the DBF-piperidine adduct and can be used for UV monitoring.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature to ensure complete removal.[9]

  • Solution Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash sequence is:

    • DMF (3-5 times)[18]

    • Dichloromethane (DCM) (3 times)[9]

    • Methanol (MeOH) (3 times)[9]

  • Drying: Dry the deprotected resin under a stream of nitrogen or in vacuo. The resin is now ready for the subsequent coupling step.

Protocol: Monitoring Fmoc Deprotection via UV Spectrophotometry

The deprotection reaction can be monitored in real-time by measuring the UV absorbance of the cleaved DBF-piperidine adduct in the solution flowing from the reactor.[19]

  • Equipment: An automated peptide synthesizer equipped with an in-line UV detector or a standard spectrophotometer.

  • Procedure:

    • Collect the filtrate from the deprotection steps (Protocol 6.1, steps 4 and 6).

    • Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).

    • Measure the absorbance at approximately 301 nm.[19]

    • The completion of the reaction is indicated when the absorbance returns to baseline after the second deprotection and subsequent washes, signifying that no more DBF-piperidine adduct is being released.[19]

Protocol: Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is a colorimetric assay used to detect free primary amines on the resin after a coupling step.[20] A negative result confirms that the coupling reaction has gone to completion.

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

  • Procedure:

    • Take a small sample of the peptide-resin beads (5-10 mg) after the coupling and washing steps.

    • Add 2-3 drops of each reagent (A, B, and C) to the beads in a small test tube.

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive (Incomplete Coupling): Beads and solution turn a deep blue or purple, indicating the presence of unreacted primary amines.[19]

    • Negative (Complete Coupling): Beads and solution remain yellow or colorless, indicating the absence of free primary amines.[19]

    • Note: N-terminal proline residues will yield a reddish-brown color, not blue.[19]

Common Side Reactions and Mitigation

While robust, the Fmoc strategy is susceptible to certain side reactions, particularly under basic deprotection conditions.

Table 3: Common Side Reactions in Fmoc SPPS
Side ReactionDescriptionSequence SusceptibilityMitigation Strategies
Aspartimide Formation The side-chain carboxylate of Asp attacks the backbone amide, forming a cyclic imide. This can hydrolyze to form β-aspartyl peptides or react with piperidine to form piperidides.[16][17]Asp-Xxx sequences, especially Asp-Gly, Asp-Asn, Asp-Ser.Use protecting groups on the preceding amino acid's backbone amide (e.g., Hmb).[9] Add HOBt to the deprotection solution.[16]
Diketopiperazine Formation At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[16]Most prevalent when Proline or Glycine is in the first or second position.Use sterically hindered resins like 2-chlorotrityl chloride resin.[16] Couple a pre-formed Fmoc-dipeptide instead of single amino acids for the first two residues.[9]
Racemization Loss of stereochemical integrity at the α-carbon, particularly during the activation step of coupling.Cysteine (Cys) and Histidine (His) are highly susceptible.Use low-racemization coupling reagents (e.g., HATU, HCTU) and additives like HOBt or Oxyma.[][21] Avoid over-activation and prolonged coupling times.
Piperidinyl-alanine Formation Base-catalyzed elimination of the side-chain protecting group of Cys, followed by Michael addition of piperidine to the resulting dehydroalanine.[16]Peptides with C-terminal Cysteine.Use the sterically bulky trityl (Trt) protecting group for the Cys side chain.[16]

Conclusion

The Fmoc protecting group is integral to modern peptide synthesis, enabling the efficient and reliable production of complex peptides under mild conditions. Its compatibility with a wide range of amino acids, including those with sensitive post-translational modifications, and its suitability for automation have solidified its status as the preferred strategy in both academic and industrial settings.[5][17] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as detailed in this guide, is critical for researchers and drug development professionals to successfully leverage the power of Fmoc-based SPPS and troubleshoot the challenges inherent in synthesizing high-purity peptides.

References

The Proteomic Compass: A Technical Guide to Site-Specific Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, proteins are the primary architects and laborers. Understanding their dynamic expression, interactions, and modifications is paramount to unraveling biological processes and developing effective therapeutics. Site-specific isotope labeling in proteomics has emerged as a powerful compass, guiding researchers through the complexities of the proteome with quantitative precision. This technical guide delves into the core methodologies of site-specific isotope labeling, providing detailed experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways and workflows that these techniques illuminate.

Core Methodologies in Site-Specific Isotope Labeling

Site-specific isotope labeling techniques introduce stable isotopes into proteins or peptides, creating mass shifts that can be accurately measured by mass spectrometry. This allows for the relative or absolute quantification of protein abundance and post-translational modifications across different experimental conditions. The most prominent methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). Furthermore, the incorporation of non-canonical amino acids (ncAAs) offers a unique approach for bioorthogonal labeling and enrichment of newly synthesized proteins.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (naturally abundant) or "heavy" (stable isotope-labeled) essential amino acids, typically arginine and lysine.[1][2] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[3][4] This creates a complete, in-vivo labeled proteome.

Experimental Workflow for SILAC:

The SILAC workflow can be broadly divided into two phases: an adaptation phase and an experimental phase.[3][4]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Cell Culture (Light Medium) A3 Complete Labeling (>95%) A1->A3 Several Divisions A2 Cell Culture (Heavy Medium) A2->A3 Several Divisions B1 Experimental Treatment A3->B1 B2 Control A3->B2 B3 Cell Lysis & Protein Extraction B1->B3 B2->B3 B4 Combine Equal Protein Amounts B3->B4 B5 Protein Digestion (e.g., Trypsin) B4->B5 B6 LC-MS/MS Analysis B5->B6 B7 Data Analysis (Quantification) B6->B7

A high-level overview of the SILAC experimental workflow.

Detailed Experimental Protocol: SILAC

This protocol provides a general framework for a typical SILAC experiment. Optimization may be required for specific cell lines and experimental goals.

I. Cell Culture and Labeling (Adaptation Phase)

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM) lacking lysine and arginine. Supplement one batch with "light" L-lysine and L-arginine (e.g., 12C6, 14N2-Lys and 12C6, 14N4-Arg) and another with "heavy" L-lysine and L-arginine (e.g., 13C6-Lys and 13C6, 15N4-Arg). Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[3]

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[5]

  • Incorporation Check (Optional but Recommended): After several passages, lyse a small aliquot of the "heavy" labeled cells, digest the proteins, and analyze by mass spectrometry to confirm the labeling efficiency.

II. Experimental Treatment and Sample Preparation

  • Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light" labeled cells).

  • Cell Lysis: Harvest both cell populations and lyse them separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Pooling: Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to minimize experimental variability.[5]

III. Protein Digestion and Mass Spectrometry

  • In-solution or In-gel Digestion:

    • In-solution: Reduce the disulfide bonds in the pooled protein sample with dithiothreitol (DTT), alkylate the cysteines with iodoacetamide (IAA), and digest the proteins into peptides using a protease like trypsin overnight at 37°C.[3]

    • In-gel: Separate the pooled protein lysate by SDS-PAGE. Excise the entire lane, cut it into small pieces, and perform in-gel digestion with trypsin.[3]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

IV. Data Analysis

  • Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" to "light" peptide pairs.[5]

  • Statistical Analysis: Perform statistical tests to identify proteins with significant changes in abundance between the experimental and control conditions.

Isobaric Tagging: iTRAQ and TMT

iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label the N-terminus and lysine residues of peptides.[6][7] The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[8] In the mass spectrometer, the tags themselves are isobaric, meaning peptides from different samples labeled with different tags have the same mass-to-charge ratio (m/z) in the MS1 scan. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities are used for quantification.[6][9]

Experimental Workflow for iTRAQ/TMT:

iTRAQ_TMT_Workflow cluster_Preparation Sample Preparation cluster_Labeling Labeling & Pooling cluster_Analysis Analysis A1 Protein Extraction (up to 10/16 samples) A2 Protein Digestion (e.g., Trypsin) A1->A2 B1 Label Peptides with Isobaric Tags A2->B1 B2 Pool Labeled Peptides B1->B2 C1 Peptide Fractionation (e.g., High pH RP-LC) B2->C1 C2 LC-MS/MS Analysis C1->C2 C3 Data Analysis (Reporter Ion Quantification) C2->C3

A generalized workflow for iTRAQ and TMT experiments.

Detailed Experimental Protocol: TMT 10-plex

This protocol outlines the steps for a TMT 10-plex experiment. Similar principles apply to iTRAQ and other TMT plex formats.

I. Sample Preparation and Digestion

  • Protein Extraction: Extract proteins from up to 10 different samples using a lysis buffer compatible with downstream processing (e.g., urea-based buffer).

  • Protein Quantification: Accurately quantify the protein concentration in each sample. It is crucial to start with equal amounts of protein for each sample.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteines with IAA.

  • Protein Digestion: Digest the proteins into peptides using trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.[10]

II. TMT Labeling and Sample Pooling

  • TMT Reagent Reconstitution: Reconstitute the TMT10plex label reagents in anhydrous acetonitrile.[11]

  • Peptide Labeling: Label the peptides from each sample with a unique TMT reagent by incubating for 1 hour at room temperature.[11]

  • Quenching: Quench the labeling reaction with hydroxylamine.[11]

  • Sample Pooling: Combine all 10 labeled samples into a single tube.

III. Peptide Fractionation and Mass Spectrometry

  • Peptide Cleanup: Desalt the pooled peptide mixture.

  • Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the pooled peptides using techniques like high-pH reversed-phase liquid chromatography (HpH-RP-LC).[12]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform MS/MS on the pooled peptide ions and measure the intensities of the TMT reporter ions in the low m/z range. For improved quantification accuracy, a synchronous precursor selection (SPS) MS3 method can be used on Orbitrap instruments.[13]

IV. Data Analysis

  • Database Searching: Search the MS/MS data against a protein database to identify the peptides.

  • Reporter Ion Quantification: Use software such as Proteome Discoverer to extract the reporter ion intensities for each identified peptide.[13]

  • Normalization and Statistical Analysis: Normalize the reporter ion intensities to account for mixing errors and perform statistical analysis to identify proteins with significant abundance changes across the different samples.

Site-Specific Incorporation of Non-Canonical Amino Acids (ncAAs)

This technique involves the metabolic labeling of proteins with ncAAs that contain bioorthogonal chemical handles, such as an azide or an alkyne.[14][15] These handles allow for the selective chemical modification of the labeled proteins, enabling their enrichment and identification. A prominent example is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), which often uses the methionine analog L-azidohomoalanine (AHA).[15][16]

Experimental Workflow for BONCAT:

BONCAT_Workflow cluster_Labeling Labeling cluster_Enrichment Enrichment cluster_Analysis Analysis A1 Cell Culture in Methionine-free Medium A2 Add AHA to Medium A1->A2 B1 Cell Lysis A2->B1 B2 Click Chemistry with Alkyne-Biotin B1->B2 B3 Streptavidin Affinity Purification B2->B3 C1 On-bead Digestion B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Identification of Nascent Proteins C2->C3 EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation AKT_mTOR_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis _4EBP1->ProteinSynthesis ERK_Signaling Mitogen Mitogen RTK RTK Mitogen->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cytoplasmic Cytoplasmic Substrates ERK->Cytoplasmic Nuclear Nuclear Substrates ERK->Nuclear Drug_Development_Workflow cluster_Experiment Experimental cluster_Analysis Analysis cluster_Outcome Outcome A1 Treat Cells with Kinase Inhibitor A3 SILAC or TMT Labeling A1->A3 A2 Control Cells A2->A3 B1 LC-MS/MS A3->B1 B2 Quantitative Proteomics Analysis B1->B2 B3 Identify Significantly Altered Proteins B2->B3 C1 Target Identification B3->C1 C2 Off-Target Effects B3->C2 C3 Biomarker Discovery B3->C3

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Ala-OH-1-¹³C in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-Ala-OH-1-¹³C into peptides using solid-phase peptide synthesis (SPPS). The inclusion of ¹³C-labeled amino acids is a powerful technique in proteomics, structural biology, and drug development, enabling precise quantitative analysis and detailed structural studies.

Fmoc-Ala-OH-1-¹³C is a stable isotope-labeled amino acid that serves as a crucial building block in SPPS.[1] The replacement of a single carbon atom with its heavier ¹³C isotope induces a predictable mass shift without altering the chemical properties of the resulting peptide.[2][3] This unique characteristic makes it an ideal internal standard for the absolute quantification (AQUA) of proteins by mass spectrometry and a valuable probe for nuclear magnetic resonance (NMR) studies of protein structure and dynamics.[2][4]

Key Applications

The integration of Fmoc-Ala-OH-1-¹³C into synthetic peptides has broad applications across various scientific disciplines:

  • Quantitative Proteomics (AQUA): Stable isotope-labeled peptides are used as internal standards to determine the absolute concentration of target proteins in complex biological samples.[2]

  • Structural Biology: ¹³C labeling simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the elucidation of three-dimensional peptide and protein structures.[4][5]

  • Pharmacokinetic Analyses: Labeled peptides serve as reliable reference materials for drug metabolism and pharmacokinetic studies, enabling accurate tracking of a drug's behavior in biological systems.[3]

  • Metabolite Identification: These peptides facilitate the accurate identification of metabolites in metabolic studies by tracing biochemical pathways.[3]

Physicochemical Properties and Specifications

Proper handling and storage of Fmoc-Ala-OH-1-¹³C are essential for successful peptide synthesis.

PropertyValue
Molecular Formula C₁₄¹³CH₁₇NO₄
Molecular Weight Approx. 312.3 g/mol
Isotopic Purity ≥ 98.5%
Appearance White to off-white solid
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months

Quantitative Data Summary

The efficiency of incorporating isotopically labeled amino acids is critical for the accuracy of subsequent quantitative analyses. The following table provides expected outcomes for the synthesis of a ¹³C-labeled peptide.

ParameterExpected ValueNotes
Incorporation Efficiency of ¹³C-labeled Amino Acid >95%Requires optimized coupling conditions and potentially extended reaction times.[2]
Overall Crude Peptide Yield Sequence-dependent (typically 50-80%)Yield can be affected by the length and sequence of the peptide.[2]
Purity after RP-HPLC >95%Dependent on the efficiency of the synthesis and purification steps.[2]
Isotopic Enrichment in Final Peptide >98%Dependent on the isotopic purity of the starting Fmoc-Ala-OH-1-¹³C.[2]

Experimental Protocols

The following protocols outline the manual and automated synthesis of a peptide incorporating Fmoc-Ala-OH-1-¹³C using standard Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Ala-OH-1-¹³C

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Manual Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for Fmoc-Ala-OH-1-¹³C):

    • In a separate vessel, dissolve 2 equivalents of Fmoc-Ala-OH-1-¹³C and a suitable coupling reagent (e.g., 1.95 eq of HBTU) in DMF.

    • Add 4 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a minimum of 2 hours, and potentially up to 4 hours, to ensure complete incorporation.[2]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.[2]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

    • Precipitate the peptide by adding cold diethyl ether.[2]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[2]

    • Dry the peptide pellet under vacuum.[2]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).[2]

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]

Automated Solid-Phase Peptide Synthesis Protocol

For automated synthesis, the general principles remain the same. The protocol involves sequential cycles of deprotection, washing, and coupling.

  • Resin Loading: Load the appropriate resin into the synthesizer's reaction vessel.

  • First Amino Acid Coupling: Deprotect the resin and couple the first Fmoc-protected amino acid using the synthesizer's standard protocols.

  • Peptide Chain Elongation: For each subsequent amino acid, including Fmoc-Ala-OH-1-¹³C, the automated cycle consists of:

    • Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.

    • Washing: Thorough washing of the resin with DMF.

    • Coupling: Addition of the activated amino acid. For Fmoc-Ala-OH-1-¹³C, it is advisable to program a longer coupling time (e.g., 2-4 hours) to ensure high incorporation efficiency.

  • Final Steps: After the final amino acid is coupled, the peptide-resin is removed from the synthesizer for manual cleavage, precipitation, and purification as described in the manual protocol.

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows can aid in understanding the overall process.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-Ala-OH-1-13C) Fmoc_Deprotection->Amino_Acid_Coupling Washing_1 4. Washing Amino_Acid_Coupling->Washing_1 Repeat_Cycle 5. Repeat Cycle Washing_1->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection For each amino acid Final_Deprotection 6. Final Deprotection Repeat_Cycle->Final_Deprotection After last amino acid Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Analysis 10. MS / NMR Analysis Purification->Analysis AQUA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Lysate 1. Prepare Cell Lysate Spike_In 2. Spike-in Known Quantity of 13C-labeled Peptide Standard Cell_Lysate->Spike_In Proteolysis 3. Proteolytic Digestion Spike_In->Proteolysis LC_MS 4. LC-MS/MS Analysis Proteolysis->LC_MS Quantification 5. Quantify Endogenous Peptide by Comparing with Standard LC_MS->Quantification

References

Application Notes and Protocols for Fmoc-Ala-OH-1-13C in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into peptides is a powerful technique for a variety of research and drug development applications. Fmoc-Ala-OH-1-¹³C is a pivotal building block for synthesizing peptides with a ¹³C label at a specific carbonyl carbon of an alanine residue. This isotopic enrichment allows for the unambiguous tracking and quantification of peptides in complex biological systems using mass spectrometry (MS) and enhances structural studies by nuclear magnetic resonance (NMR) spectroscopy. These labeled peptides are invaluable tools in proteomics, metabolic studies, and pharmacokinetic analyses.

This document provides a detailed protocol for the utilization of Fmoc-Ala-OH-1-¹³C in standard automated solid-phase peptide synthesis (SPPS) workflows. The physicochemical properties of Fmoc-Ala-OH-1-¹³C are nearly identical to its unlabeled counterpart, meaning it can be seamlessly integrated into existing protocols with minimal modifications. Standard Fmoc/tBu chemistry is highly efficient, with coupling yields typically exceeding 99%.[]

Data Presentation

The successful incorporation of Fmoc-Ala-OH-1-¹³C and the overall success of the peptide synthesis are assessed by a combination of qualitative and quantitative measures. Below are tables summarizing typical quantitative data expected from a standard automated synthesis of a model peptide containing a ¹³C-labeled alanine residue.

Table 1: Synthesis Reagents and Conditions for a Model Peptide

ParameterValueNotes
Synthesizer Standard Automated Peptide Synthesizere.g., CEM Liberty Blue, Prelude X
Resin Rink Amide or Wang Resin0.1 mmol scale
Fmoc-Amino Acids 5 equivalents (relative to resin loading)
Fmoc-Ala-OH-1-¹³C 2-3 equivalents (relative to resin loading)Use of fewer equivalents is recommended due to higher cost.
Activator HBTU/HOBt or HATU4.5-5 equivalents
Base N,N-Diisopropylethylamine (DIPEA)10 equivalents
Deprotection Solution 20% Piperidine in DMF
Coupling Time (Standard) 30-60 minutes
Coupling Time (¹³C-Ala) 60-120 minutes (optional double coupling)To ensure maximum incorporation of the expensive labeled residue.
Cleavage Cocktail Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT)2-3 hours
Purification Reverse-Phase HPLCC18 column with a water/acetonitrile gradient

Table 2: Expected Yield and Purity of a Model 10-mer Peptide

ParameterUnlabeled Peptide¹³C-Labeled Peptide
Crude Peptide Yield 75-90%70-85%
Purity (Crude) 60-80%55-75%
Final Yield (Post-Purification) 25-40%20-35%
Final Purity (by HPLC) >98%>98%
Expected Mass (Monoisotopic) Calculated based on sequenceCalculated based on sequence + 1.00335 Da
Observed Mass (by MS) Matches expected mass ± 0.1 DaMatches expected mass ± 0.1 Da

Experimental Protocols

The following is a generalized protocol for automated solid-phase peptide synthesis incorporating Fmoc-Ala-OH-1-¹³C. This protocol should be adapted to the specific peptide sequence and synthesizer used.

Resin Preparation
  • Place the appropriate amount of resin (e.g., 0.1 mmol) in the synthesizer's reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

Automated Synthesis Cycles

The automated synthesizer will perform the following steps iteratively for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • For standard amino acids, dissolve the Fmoc-amino acid (5 eq.), activator (e.g., HBTU, 4.9 eq.), and HOBt (5 eq.) in DMF. Add DIPEA (10 eq.) to the reaction vessel, followed by the amino acid solution.

    • For Fmoc-Ala-OH-1-¹³C , to conserve the expensive reagent, it is recommended to use a reduced equivalency (e.g., 2-3 eq.). To ensure high coupling efficiency, the coupling time can be extended (e.g., to 2 hours) or a double coupling protocol can be employed.

    • Allow the coupling reaction to proceed for the specified time.

    • Wash the resin with DMF to remove excess reagents.

Cleavage and Deprotection
  • After the final synthesis cycle, wash the resin with dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry. The mass spectrum will show a +1 Da shift for the molecular ion peak and any fragment ions containing the ¹³C-labeled alanine compared to the unlabeled analogue.

  • Lyophilize the pure peptide fractions to obtain a white powder.

Visualizations

Experimental Workflow

G cluster_synthesis Automated Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin 1. Resin Swelling Deprotection 2. Iterative Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Incorporate Fmoc-Ala-OH-1-13C Deprotection->Coupling Coupling->Deprotection Repeat for each AA Final_Deprotection 4. Final Fmoc Deprotection Coupling->Final_Deprotection Cleavage 5. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 6. Ether Precipitation Cleavage->Precipitation Purification 7. RP-HPLC Purification Precipitation->Purification QC 8. LC-MS & Analytical HPLC Purification->QC Lyophilization 9. Lyophilization QC->Lyophilization Final_Product Final Labeled Peptide Lyophilization->Final_Product G cluster_sample Biological Sample Analysis cluster_ms Mass Spectrometry Unlabeled Unlabeled Peptide (Endogenous) Sample Biological Matrix (e.g., Plasma, Cell Lysate) Unlabeled->Sample Labeled Labeled Peptide Standard (with 13C-Ala) Labeled->Sample MS Mass Analyzer Sample->MS LC-MS/MS Analysis Detector Detector MS->Detector Spectrum Resulting Mass Spectrum: - Unlabeled Peptide Peak at M - Labeled Peptide Peak at M+1 Allows for precise quantification. Detector->Spectrum G cluster_assay Kinase Activity Assay cluster_analysis Analysis Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Peptide (with 13C-Ala) Kinase->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Substrate Peptide Substrate (with 13C-Ala) Substrate->Phospho_Substrate Phosphorylation MS_Analysis LC-MS Analysis Substrate->MS_Analysis Unreacted Phospho_Substrate->MS_Analysis Quantification Quantification of Substrate vs. Product MS_Analysis->Quantification Result Result Quantification->Result Kinase Activity

References

Application Notes and Protocols for Quantitative Proteomics using Fmoc-Ala-OH-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach to determine the absolute or relative abundance of proteins in a complex sample.[1][2] One of the gold-standard methods for absolute quantification is the use of stable isotope-labeled (SIL) peptides as internal standards.[2][3][4] These SIL peptides are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes, such as ¹³C.[2] This allows for precise and accurate quantification by mass spectrometry (MS).[4]

This application note provides a detailed workflow for the absolute quantification of a target protein using a custom-synthesized SIL peptide incorporating Fmoc-Ala-OH-1-¹³C. Fmoc-Ala-OH-1-¹³C is a protected amino acid derivative where the carboxylic acid carbon is a ¹³C isotope. This introduces a +1 Dalton mass shift, enabling differentiation from the endogenous peptide by MS. The protocols outlined below cover the synthesis of the SIL peptide, sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Workflow Overview

The overall workflow for quantitative proteomics using a spike-in SIL peptide is a multi-step process that begins with the synthesis of the labeled peptide and culminates in the calculation of the absolute concentration of the target protein.

Quantitative_Proteomics_Workflow cluster_0 SIL Peptide Preparation cluster_1 Sample Analysis cluster_2 Data Analysis SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Ala-OH-1-13C) Purification HPLC Purification SPPS->Purification Quantification SIL Peptide Quantification Purification->Quantification Spike_In Spike-in Known Amount of SIL Peptide Quantification->Spike_In Sample_Prep Biological Sample Preparation (Lysis, Digestion) Sample_Prep->Spike_In LC_MS LC-MS/MS Analysis Spike_In->LC_MS XIC Extract Ion Chromatograms (Light & Heavy Peptides) LC_MS->XIC Peak_Area Peak Area Integration and Ratio Calculation XIC->Peak_Area Absolute_Quant Absolute Protein Quantification Peak_Area->Absolute_Quant

Figure 1: Overall workflow for quantitative proteomics using a stable isotope-labeled peptide standard.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol describes the manual synthesis of a target peptide incorporating Fmoc-Ala-OH-1-¹³C using Fmoc/tBu chemistry.[5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH-1-¹³C)

  • Coupling reagents: HCTU (or similar)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[5]

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Fmoc-Ala-OH-1-¹³C):

    • Use 2 equivalents of Fmoc-Ala-OH-1-¹³C.

    • Activate with a suitable coupling reagent like HCTU or a 1:1 mixture of DIC and Oxyma Pure.[5]

    • Increase the coupling time to a minimum of 2 hours to ensure complete reaction.[5]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Sample Preparation and Absolute Quantification

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Quenching solution (e.g., formic acid)

  • Purified and quantified ¹³C-labeled peptide standard (from Protocol 1)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or homogenize tissue in lysis buffer to extract proteins.

    • Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

    • Take a known amount of total protein and reduce the disulfide bonds with DTT at 56°C for 30 minutes.

    • Alkylate the free cysteine residues with IAA in the dark at room temperature for 20 minutes.

    • Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Spike-in of SIL Peptide Standard:

    • Add a known amount of the purified and quantified ¹³C-labeled peptide standard to the digested sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.

  • LC-MS/MS Analysis:

    • Analyze the sample by LC-MS/MS. The liquid chromatography step separates the peptides, and the mass spectrometer detects and fragments them.

    • Set up the mass spectrometer to acquire data in a way that allows for the detection of both the "light" (endogenous) and "heavy" (¹³C-labeled) peptide pairs. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

  • Data Analysis:

    • Extract the ion chromatograms for both the light and heavy peptides.

    • Integrate the peak areas for both chromatograms.[6]

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the SIL peptide standard.

    • Determine the absolute amount of the endogenous peptide in the sample using the following formula: Amount of Endogenous Peptide = (Peak Area Ratio) x (Known Amount of Spiked-in SIL Peptide)

    • Calculate the absolute concentration of the target protein by considering the initial amount of total protein and the molecular weight of the protein.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Properties of the Synthesized ¹³C-Labeled Peptide Standard

PropertyValue
Peptide Sequence[Specify Sequence]
Position of ¹³C-Ala[Specify Position]
Molecular Formula[Specify Formula]
Monoisotopic Mass[Specify Mass] Da
Purity (by HPLC)>95%
Concentration (by AAA)[Specify Concentration] pmol/µL

Table 2: Quantitative Analysis of Target Protein in Different Samples

Sample IDTotal Protein (µg)Peak Area (Endogenous)Peak Area (SIL Standard)Peak Area Ratio (Endogenous/SIL)Amount of Target Peptide (fmol)Absolute Protein Abundance (fmol/µg total protein)
Control 150[Value][Value][Value][Value][Value]
Control 250[Value][Value][Value][Value][Value]
Treated 150[Value][Value][Value][Value][Value]
Treated 250[Value][Value][Value][Value][Value]

Application Example: Studying the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is implicated in various cancers.[7][9] Quantitative proteomics can be used to study the changes in the abundance of key proteins in this pathway in response to stimuli or drug treatment.

For instance, a researcher might want to quantify the absolute amount of a downstream effector protein, such as ERK1, in cancer cells treated with an EGFR inhibitor versus untreated cells. By synthesizing a ¹³C-labeled peptide corresponding to a tryptic peptide of ERK1, they can accurately measure its abundance and determine the efficacy of the inhibitor in modulating the pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 2: Simplified EGFR signaling pathway. Quantitative proteomics can target key proteins like ERK (highlighted).

Conclusion

The use of Fmoc-Ala-OH-1-¹³C for the synthesis of stable isotope-labeled peptide standards provides a robust and accurate method for the absolute quantification of proteins. This approach is invaluable for a wide range of applications in basic research, drug discovery, and clinical diagnostics. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to implement this powerful quantitative proteomics strategy in their own laboratories.

References

Application Notes and Protocols: Metabolic Labeling of Proteins with Fmoc-Ala-OH-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling precise measurement of protein abundance and turnover. While the user specifies "metabolic labeling of proteins with Fmoc-Ala-OH-1-13C," it is critical to distinguish between two common applications of isotopically labeled amino acids:

  • Synthesis of Stable Isotope-Labeled (SIL) Peptides: The primary application of Nα-Fmoc-protected amino acids like this compound is in Solid-Phase Peptide Synthesis (SPPS).[1] In this context, the Fmoc group is a temporary protecting group essential for the controlled, stepwise synthesis of peptides.[2][3] The resulting "heavy" peptides are then used as internal standards for the highly accurate absolute quantification of target proteins in biological samples via mass spectrometry.[4]

  • Direct Metabolic Labeling in Cell Culture: This technique, widely known as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), involves introducing a "heavy" amino acid directly into cell culture medium.[5][6] The cells' natural machinery incorporates this amino acid into all newly synthesized proteins.[6] For this application, the unprotected form of the amino acid (i.e., L-Alanine-1-13C ) must be used, as the Fmoc protecting group is not cell-permeable and would prevent its incorporation into proteins.

This document will provide detailed protocols for both the synthesis of SIL peptides using this compound and a general protocol for metabolic labeling in cell culture using L-Alanine-1-13C. We will also present relevant quantitative data and workflows to guide researchers in their experimental design.

It is also worth noting that while this compound (with a single 13C at the carboxyl position) is available, the triply-labeled Fmoc-Ala-OH-13C3 is more commonly referenced in literature for providing a greater mass shift (+3 Da), which can be advantageous for mass spectrometry analysis.[4][7] The principles and protocols described herein are applicable to both variants.

Application Notes

Core Applications in Research and Drug Development

The use of 13C-labeled alanine has broad applications across various fields:

  • Quantitative Proteomics and Biomarker Validation: By synthesizing a SIL peptide corresponding to a tryptic peptide of a target protein, one can spike a known quantity into a complex sample (e.g., plasma, cell lysate).[3] This internal standard allows for the precise absolute quantification of the endogenous protein, a critical step in validating potential protein biomarkers.[4]

  • Drug Discovery and Development: Labeled peptides can be used to characterize the binding of small molecules to protein targets. Changes in the local environment of the 13C-labeled residue can be monitored to indicate a direct interaction.

  • Structural Biology: The incorporation of 13C-labeled amino acids simplifies complex Nuclear Magnetic Resonance (NMR) spectra, aiding in the elucidation of the three-dimensional structures of peptides and proteins.[2]

  • Metabolic Flux Analysis: Tracing the metabolic fate of alanine in cellular systems provides insights into metabolic pathways in health and disease.[2] For instance, [3-13C]alanine has been used to follow its conversion to glucose in gluconeogenesis studies.

Data Presentation

Quantitative Data Summary

The physicochemical properties of isotopically labeled amino acids are critical for experimental design and data analysis.

Table 1: Physicochemical Properties of 13C-Labeled Fmoc-Alanine Derivatives

Property Fmoc-Ala-OH (Unlabeled) This compound Fmoc-Ala-OH-13C3 Reference(s)
Chemical Formula C₁₈H₁₇NO₄ C₁₇13CH₁₇NO₄ 13C₃C₁₅H₁₇NO₄ [3]
Molecular Weight 311.33 g/mol 312.32 g/mol 314.31 g/mol [3]
Mass Shift (Da) M M+1 M+3 [3][7]
Isotopic Purity N/A ≥99 atom % 13C ≥99 atom % 13C [3][8]
Chemical Purity ≥99% ≥99% ≥99% [3][8]
Appearance White to off-white solid White to off-white solid White to off-white solid [3]

| Melting Point | 145 °C | 147-153 °C | 147-153 °C |[1][3] |

Table 2: Performance Comparison of 13C-Labeled Amino Acids for Incorporation Validation

Feature Fmoc-Ala-OH-13C3 Fmoc-Leu-OH-13C6 Fmoc-Val-OH-13C5 Fmoc-Lys-OH-13C6,15N2 Reference(s)
Primary Use Case Routine validation of coupling; Internal standards Internal standards for quantitative proteomics Probing protein structure by NMR spectroscopy Internal standards with significant mass shift [7]
Mass Shift (Da) +3 +6 +5 +8 [7]
Analytical Method Mass Spectrometry (MS), NMR Mass Spectrometry (MS) NMR Spectroscopy, MS Mass Spectrometry (MS) [7]

| Relative Cost | Moderate | High | High | Highest |[7] |

Experimental Protocols

Protocol 1: Synthesis of a 13C-Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating this compound using standard Fmoc-based chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound and other required Fmoc-amino acids

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation base: DIEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reaction vessel for SPPS

  • Shaker

Methodology:

  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh piperidine solution and agitate for an additional 15-20 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (equivalent to the amino acid) in DMF.[9]

    • Add DIEA (2 equivalents relative to the amino acid) to the solution to pre-activate it for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[3][9]

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling. A negative result indicates a complete reaction.[3][9]

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DCM and dry it thoroughly.

    • Add the cleavage cocktail to the resin and agitate gently for 2-4 hours at room temperature.[9]

    • Filter and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash the pellet with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final peptide by mass spectrometry.

Protocol 2: General Protocol for Metabolic Labeling using L-Alanine-1-13C (SILAC)

This protocol provides a general workflow for incorporating L-Alanine-1-13C into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Alanine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Alanine (12C)

  • "Heavy" L-Alanine-1-13C

  • Standard cell culture reagents (PBS, Trypsin-EDTA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • C18 desalting columns/tips

Methodology:

  • Cell Culture and Labeling:

    • Prepare two types of culture media:

      • "Light" Medium: SILAC medium supplemented with normal ("light") L-Alanine.

      • "Heavy" Medium: SILAC medium supplemented with L-Alanine-1-13C.

    • Culture two populations of cells. Grow the "control" or "reference" population in the "Light" medium and the "experimental" population in the "Heavy" medium.

    • Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[10]

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug stimulation) to the "Heavy" labeled cells. Apply a vehicle control to the "Light" labeled cells.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and wash with cold PBS.

    • Lyse the cells separately using lysis buffer.

    • Determine the protein concentration for each lysate using a BCA assay.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates (1:1 ratio).

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.[5]

    • Dilute the sample to reduce denaturant concentration and add trypsin (e.g., 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.[5]

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the resulting peptide mixture using C18 tips to remove contaminants.[5]

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent for mass spectrometry.

    • Analyze the sample by LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the 13C label.

    • The ratio of the signal intensities between the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.[5]

Mandatory Visualizations

G cluster_synthesis Peptide Synthesis & Purification cluster_sample Biological Sample Processing cluster_analysis Analysis s1 This compound s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Cleavage & Purification (RP-HPLC) s2->s3 s4 Heavy SIL Peptide (Known Concentration) s3->s4 a1 Spike-in Heavy Peptide s4->a1 p1 Biological Sample (e.g., Plasma, Lysate) p2 Protein Extraction & Digestion p1->p2 p3 Peptide Mixture p2->p3 p3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis a2->a3 a4 Absolute Protein Quantification a3->a4

Caption: Workflow for quantitative proteomics using a spike-in 13C-labeled peptide standard.

G cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light Control Cells ('Light' Medium + 12C-Ala) mix Harvest, Lyse & Mix Proteins 1:1 light->mix heavy Experimental Cells ('Heavy' Medium + 13C-Ala) treat Apply Treatment/Stimulus heavy->treat treat->mix digest In-solution Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Identify Peptide Pairs & Quantify Ratios lcms->data result Relative Protein Quantification data->result

Caption: Workflow for a SILAC metabolic labeling experiment.

G start L-Alanine-13C3 (Starting Material) step1 Reaction in Basic Solution (e.g., aq. NaHCO3/Dioxane) start->step1 reagent Fmoc-OSu (N-(9-fluorenylmethoxy- carbonyloxy)succinimide) reagent->step1 step2 Acidification step1->step2 step3 Extraction with Ethyl Acetate step2->step3 step4 Drying & Evaporation step3->step4 step5 Purification (Recrystallization) step4->step5 end_product Fmoc-Ala-OH-13C3 (White Solid) step5->end_product

Caption: Synthesis workflow for Fmoc-Ala-OH-13C3.[2]

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Fmoc-Ala-OH-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of enzyme kinetic parameters is fundamental to understanding enzyme mechanisms, identifying novel therapeutic targets, and developing effective drug candidates. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful and unambiguous method for monitoring enzyme-catalyzed reactions.[1] Fmoc-Ala-OH-1-¹³C is a versatile building block for the synthesis of ¹³C-labeled substrates, enabling detailed kinetic analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] The incorporation of a ¹³C label at a specific atomic position allows for the direct and sensitive tracking of substrate consumption and product formation without the need for chromogenic or fluorogenic modifications that can sometimes alter substrate recognition and reaction kinetics.[3]

This document provides detailed application notes and protocols for the use of Fmoc-Ala-OH-1-¹³C in the study of enzyme kinetics, with a focus on protease enzymes as a model system.

Principle of the Method

The core principle involves the enzymatic cleavage of a substrate containing an Alanine residue labeled with ¹³C at the carboxyl carbon. The reaction progress can be monitored in real-time by observing the appearance of new signals corresponding to the cleavage products, which will carry the ¹³C label. Both NMR and MS can distinguish between the intact substrate and the cleaved products based on their unique chemical shifts (NMR) or mass-to-charge ratios (MS), allowing for the quantification of reaction rates.

Applications in Research and Drug Development

The use of Fmoc-Ala-OH-1-¹³C to create labeled substrates has several key applications:

  • Elucidation of Enzyme Mechanisms: Provides a direct way to study the catalytic mechanism of enzymes by monitoring the transformation of a specific bond.

  • High-Throughput Screening (HTS) for Inhibitors: Enables the development of robust and sensitive assays for screening compound libraries to identify potential enzyme inhibitors.

  • Determination of Kinetic Parameters: Allows for the accurate measurement of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), which are crucial for characterizing enzyme efficiency and inhibitor potency.[4][5][6]

  • Substrate Specificity Studies: Facilitates the investigation of an enzyme's substrate preferences by synthesizing a panel of ¹³C-labeled peptides.

Data Presentation: Enzyme Kinetic Parameters

The following table presents representative kinetic data for a model protease acting on a ¹³C-labeled peptide substrate. Such data can be generated using the protocols described below.

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min) - No InhibitorInitial Velocity (V₀) (µM/min) - With Competitive Inhibitor
102.861.67
205.003.08
508.335.88
10011.118.70
20014.2912.50
Kinetic Parameters Value Value
Vmax 20.0 µM/min20.0 µM/min
Km 50.0 µM100.0 µM

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Labeled Peptide Substrate

This protocol describes the synthesis of a simple tripeptide, Ac-Gly-[Ala-¹³C]-Phe-NH₂, using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Phe-Rink Amide MBHA resin

  • Fmoc-Ala-OH-1-¹³C

  • Fmoc-Gly-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Capping reagent: Acetic anhydride

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Phenylalanine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ala-OH-1-¹³C:

    • Dissolve Fmoc-Ala-OH-1-¹³C (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

  • Coupling of Fmoc-Gly-OH: Repeat step 3 using Fmoc-Gly-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF and treat with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Enzyme Kinetic Assay using NMR Spectroscopy

Materials:

  • Purified ¹³C-labeled peptide substrate (Ac-Gly-[Ala-¹³C]-Phe-NH₂)

  • Purified protease enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • NMR tubes

  • NMR spectrometer equipped with a ¹³C probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹³C-labeled peptide substrate in the assay buffer.

    • Prepare a series of dilutions of the substrate stock solution to create a range of substrate concentrations for the kinetic assay.

    • Prepare a stock solution of the purified protease in the assay buffer.

  • NMR Data Acquisition:

    • For each substrate concentration, place the substrate solution in an NMR tube and acquire a one-dimensional ¹³C NMR spectrum to establish the initial signal intensity of the intact substrate.

    • Initiate the enzymatic reaction by adding a small, known amount of the enzyme stock solution to the NMR tube.

    • Immediately begin acquiring a series of one-dimensional ¹³C NMR spectra over time to monitor the decrease in the substrate signal and the increase in the product signal.

  • Data Analysis:

    • Integrate the signal intensities of the substrate and product peaks in each spectrum.

    • Plot the concentration of the product formed over time for each initial substrate concentration.

    • Determine the initial reaction velocity (V₀) from the initial linear portion of each progress curve.

    • Plot V₀ versus the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Enzyme Kinetic Assay using Mass Spectrometry

Materials:

  • Purified ¹³C-labeled peptide substrate (Ac-Gly-[Ala-¹³C]-Phe-NH₂)

  • Purified protease enzyme

  • Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% Formic Acid)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures, each containing a different concentration of the ¹³C-labeled peptide substrate in the assay buffer.

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.

    • Initiate the reactions by adding a known amount of the protease to each tube.

  • Time-Course Sampling and Quenching:

    • At various time points, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • Separate the intact substrate and the cleavage products using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the elution of the substrate and products using the mass spectrometer in selected ion monitoring (SIM) mode for the respective m/z values.

  • Data Analysis:

    • Generate extracted ion chromatograms (EICs) for the substrate and product masses.

    • Calculate the peak area for the substrate and product in each sample.

    • Create a standard curve to convert peak areas to concentrations.

    • Plot the concentration of the product formed over time to determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

experimental_workflow cluster_synthesis Substrate Synthesis cluster_kinetics Enzyme Kinetic Assay cluster_analysis Data Analysis s1 Fmoc-SPPS of ¹³C-labeled peptide s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spec Confirmation s3->s4 k1 Prepare Substrate Dilutions s4->k1 Purified ¹³C-Substrate k2 Initiate Enzymatic Reaction k1->k2 k3 Time-course Monitoring (NMR or LC-MS) k2->k3 k4 Data Acquisition k3->k4 a1 Determine Initial Velocities (V₀) k4->a1 a2 Plot V₀ vs. [S] a1->a2 a3 Fit to Michaelis-Menten Equation a2->a3 a4 Determine Km and Vmax a3->a4

Caption: Experimental workflow for enzyme kinetic analysis.

protease_cascade cluster_pathway Protease Signaling Cascade Pro_Protease_A Pro-Protease A (Inactive) Protease_A Protease A (Active) Pro_Protease_A->Protease_A Upstream Signal Pro_Protease_B Pro-Protease B (Inactive) Protease_A->Pro_Protease_B Cleavage Protease_B Protease B (Active) Pro_Protease_B->Protease_B Substrate Target Substrate Protease_B->Substrate Cleavage Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate Biological_Response Biological Response Cleaved_Substrate->Biological_Response

Caption: A generic protease activation cascade.

Conclusion

The use of Fmoc-Ala-OH-1-¹³C provides a robust and versatile platform for the detailed investigation of enzyme kinetics. The protocols outlined here for substrate synthesis and subsequent analysis by NMR and mass spectrometry offer sensitive and direct methods for determining key kinetic parameters. These approaches are invaluable for basic research into enzyme mechanisms and for the discovery and characterization of novel enzyme inhibitors in drug development programs.

References

Application Notes and Protocols: Fmoc-Ala-OH-1-13C as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics, drug discovery, and clinical diagnostics, accurate and precise quantification of proteins and peptides is paramount. Mass spectrometry (MS) coupled with stable isotope dilution (SID) is the gold standard for such quantitative analyses. This methodology relies on the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest but has a different mass.[1] This allows for the correction of variability throughout the entire analytical workflow, from sample preparation to MS analysis.[2]

Fmoc-Ala-OH-1-13C is a key building block for the synthesis of SIL peptides. It is an L-alanine amino acid where the carboxylic acid carbon is replaced with a carbon-13 (¹³C) isotope, resulting in a mass increase of 1 Dalton compared to its natural counterpart.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the ¹³C label into a specific position within a peptide sequence.[4][5]

These resulting "heavy" peptides are ideal internal standards for the Absolute QUantification (AQUA) strategy.[6][7] In an AQUA experiment, a known quantity of the heavy peptide is spiked into a biological sample. The endogenous, or "light," peptide and the heavy internal standard are then co-purified and analyzed by LC-MS/MS. By comparing the signal intensities of the light and heavy peptide pairs, the absolute concentration of the target peptide, and thus the protein, in the original sample can be determined with high accuracy and precision.[8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C¹²₁₇H₁₇NO₄¹³C₁
Molecular Weight ~312.32 g/mol
Isotopic Purity ≥99 atom % ¹³C
Appearance White to off-white solid
Melting Point 147-153 °C
Mass Shift M+1
Storage Temperature 2-8°C

Quantitative Performance Data

The use of a ¹³C-alanine labeled peptide, synthesized using Fmoc-Ala-OH-1-¹³C, as an internal standard provides excellent quantitative performance in LC-MS/MS assays. Below are representative data demonstrating the linearity, precision, and accuracy for the quantification of a target peptide.

Linearity

A calibration curve was generated by spiking a constant amount of the ¹³C-labeled internal standard and varying concentrations of the light target peptide into a biological matrix.

Analyte Concentration (fmol/µL)Peak Area Ratio (Analyte/Internal Standard)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (R²) 0.9995
Precision and Accuracy

The precision (expressed as coefficient of variation, %CV) and accuracy (expressed as percent recovery) of the method were assessed by analyzing quality control (QC) samples at three different concentration levels on the same day (intra-day) and on three different days (inter-day).

QC LevelConcentration (fmol/µL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low154.2102.55.8101.7
Medium1503.198.94.599.3
High7502.5100.83.9100.2

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Alanine Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a ¹³C-labeled alanine residue using Fmoc chemistry.

// Define nodes Resin [label="Resin Swelling\n(e.g., in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Ala_13C_Coupling [label="13C-Alanine Coupling\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotection [label="Final Fmoc\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n& Side-Chain Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Peptide Precipitation\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="Quality Control\n(LC-MS, Purity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [lhead=cluster_repeat, label="Next Amino Acid"]; Repeat -> Fmoc_Deprotection [style=dashed]; Wash1 -> Fmoc_Ala_13C_Coupling [style=dashed, label="At Alanine Position"]; Fmoc_Ala_13C_Coupling -> Wash2; Repeat -> Final_Deprotection [label="Final Amino Acid"]; Final_Deprotection -> Cleavage; Cleavage -> Precipitation; Precipitation -> QC; }

Caption: Workflow for absolute protein quantification using AQUA.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized and quantified ¹³C-alanine labeled peptide internal standard

  • Denaturation/reduction/alkylation reagents (e.g., urea, DTT, iodoacetamide)

  • Protease (e.g., Trypsin)

  • Sample cleanup cartridges (e.g., C18 SPE)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse cells or prepare the biological fluid to extract proteins.

    • Determine the total protein concentration of the sample.

  • Internal Standard Spiking: Add a known amount of the ¹³C-alanine labeled peptide internal standard to the protein sample.

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins using a chaotropic agent like urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide sample using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a targeted acquisition method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) peptides.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected transitions of the light and heavy peptides.

    • Calculate the peak area ratio of the light peptide to the heavy peptide.

    • Determine the absolute amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Peak Area Ratio) x (Known Amount of Heavy Peptide)

Signaling Pathway Visualization

The quantification of protein abundance using this method is crucial for understanding cellular signaling pathways. For example, in a kinase signaling cascade, the absolute quantification of a key kinase can provide insights into the pathway's activation state.

Kinase Signaling Pathway Quantification

Signaling_Pathway Stimulus External Stimulus Receptor Receptor Activation Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target for Quantification) Kinase1->Kinase2 Effector Downstream Effector Kinase2->Effector Quantification Absolute Quantification using 13C-Ala Peptide IS Kinase2->Quantification Response Cellular Response Effector->Response

Caption: Quantification of a key kinase in a signaling pathway.

Conclusion

Fmoc-Ala-OH-1-¹³C is an essential reagent for the synthesis of stable isotope-labeled peptides used as internal standards in quantitative mass spectrometry. The AQUA methodology, employing these heavy peptide standards, enables highly accurate, precise, and reproducible quantification of proteins and peptides in complex biological matrices. The protocols and data presented here provide a comprehensive guide for the application of Fmoc-Ala-OH-1-¹³C in advanced proteomics and drug development research, facilitating a deeper understanding of biological systems and the development of novel therapeutics.

References

Application Notes and Protocols for Site-Specific ¹³C Labeling in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-ligand interactions is fundamental to understanding biological processes and is a cornerstone of modern drug discovery.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for characterizing these interactions at atomic resolution in a solution state that mimics physiological conditions.[1][4] However, the NMR spectra of large proteins are often complex and crowded due to a large number of signals.[5] Isotopic labeling, particularly the incorporation of NMR-active isotopes like ¹³C and ¹⁵N, is essential for simplifying these spectra and enabling detailed analysis.[5][6][7]

Site-specific ¹³C labeling, where a ¹³C isotope is introduced at a specific position or within a specific amino acid type, offers a significant advantage. It allows researchers to focus on signals from a particular region of the protein, such as the active site or an allosteric pocket, thereby reducing spectral overlap and enabling the unambiguous study of ligand binding events.[8] This approach is invaluable for mapping binding interfaces, determining binding affinities (K D ), and elucidating the structural and dynamic changes that occur upon ligand association.[9][10][11]

This document provides a detailed overview of the methods for site-specific ¹³C labeling and their application in NMR-based studies of protein-ligand interactions, complete with experimental protocols and data presentation guidelines.

Methods for Site-Specific ¹³C Labeling

Several methods have been developed to achieve site-specific or selective ¹³C labeling of proteins. The choice of method depends on the desired labeling pattern, the protein expression system, and the specific biological question being addressed.

  • Metabolic Labeling with ¹³C-Enriched Precursors: This is a common strategy where microorganisms, typically E. coli, are grown in a minimal medium where the primary carbon source is a selectively ¹³C-labeled precursor like glucose or erythrose.[12][13] The metabolic pathways of the organism distribute the ¹³C label to specific positions within different amino acids. For instance, using [2-¹³C]-glucose can effectively label the Cα positions of many amino acids while leaving adjacent carbons unlabeled, which is beneficial for reducing ¹³C-¹³C scalar couplings in NMR experiments.[14]

  • Amino Acid-Selective Labeling: This method involves supplementing the expression medium with one or more ¹³C-labeled amino acids. To prevent the scrambling of the isotopic label through metabolic pathways, this is often performed using cell-free protein synthesis (CFPS) systems.[15][16] CFPS systems are open environments that allow for precise control over the reaction components, including the amino acid supply, thus ensuring that the label is incorporated only at the intended amino acid positions.[15][16][17]

  • Unnatural Amino Acid (UAA) Incorporation: This powerful technique uses the cell's translational machinery to incorporate a ¹³C-labeled unnatural amino acid at a specific, predetermined site in the protein sequence.[][19][20] This is achieved by "expanding the genetic code" with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and recognizes a unique codon (e.g., the amber stop codon, UAG) engineered into the gene of interest.[17][][21] This method offers ultimate precision in placing an isotopic probe.[19]

  • Segmental Isotope Labeling: For very large proteins, it can be advantageous to label only a specific domain or segment.[22] Intein-mediated protein ligation (IPL) or protein trans-splicing allows for the ligation of a ¹³C-labeled protein fragment with one or more unlabeled fragments.[22][23][24] The labeled fragment is expressed separately in a ¹³C-enriched medium and then ligated to the other fragments in vitro to produce the full-length, segmentally labeled protein.[22][25]

Data Presentation

Quantitative data from protein-ligand interaction studies should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Comparison of Site-Specific ¹³C Labeling Methods

MethodPrinciplePrecisionTypical YieldCostComplexityKey Advantage
Metabolic Labeling Bacterial metabolism of ¹³C-precursors (e.g., glucose).[13][14]Residue- and position-specific patterns.[14]High (mg)Low to ModerateLowSimple and cost-effective for patterned labeling.
Amino Acid-Selective Addition of ¹³C-labeled amino acids to expression system.[15]Residue-type specific.Moderate (mg in CFPS)Moderate to HighModerateHigh labeling efficiency with minimal isotopic scrambling (especially in CFPS).[15]
UAA Incorporation Genetic code expansion with orthogonal tRNA/aaRS pairs.[][21]Single-site specific.[19]Low to Moderate (µg to mg)HighHighUnparalleled precision for placing a single labeled probe.[]
Segmental Labeling Intein-mediated ligation of labeled and unlabeled fragments.[22][24]Domain/segment specific.Low to Moderate (mg)Moderate to HighHighReduces spectral complexity in very large proteins.[22]

Table 2: Example Data from a ¹³C-HSQC Titration Experiment

Residue (¹³C-labeled)Ligand Conc. (µM)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Combined CSP¹ (ppm)
Val-75 (γ-CH₃) 0 (Apo)0.8521.500.000
500.8821.550.032
1000.9121.600.063
2500.9821.710.135
5001.0221.780.175
Leu-92 (δ-CH₃) 0 (Apo)0.9223.100.000
500.9223.100.000
1000.9323.110.010
2500.9323.110.010
5000.9423.120.022
Calculated K D for Val-75 150 µM

¹Combined Chemical Shift Perturbation (CSP) is calculated using the formula: CSP = √[ (Δδ_H)² + (α * Δδ_C)² ], where Δδ is the change in chemical shift and α is a weighting factor (e.g., ~0.14 for ¹³C).[11][26]

Mandatory Visualization

Experimental_Workflow cluster_prep Protein Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Gene Gene of Interest Labeling Site-Specific ¹³C Labeling (e.g., in E. coli or CFPS) Gene->Labeling Purification Protein Expression & Purification Labeling->Purification NMR_Sample Prepare NMR Sample (Labeled Protein) Purification->NMR_Sample Titration Ligand Titration NMR_Sample->Titration Acquisition Acquire 2D ¹H-¹³C HSQC Spectra Titration->Acquisition Processing Process Spectra Acquisition->Processing CSP Calculate Chemical Shift Perturbations (CSPs) Processing->CSP Mapping Map Binding Site CSP->Mapping Kd Determine Dissociation Constant (Kd) CSP->Kd

UAA_Incorporation cluster_components Engineered Cellular Machinery cluster_process Translation Process tRNA Orthogonal tRNA Charging tRNA Charging tRNA->Charging aaRS Orthogonal aaRS aaRS->Charging UAA ¹³C-labeled Unnatural Amino Acid UAA->Charging Ribosome Ribosome Charging->Ribosome Charged tRNA Protein Protein with Site-Specific ¹³C-UAA Ribosome->Protein mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome

Intein_Ligation cluster_A cluster_B FragmentA { N-Fragment | Intein | Chitin Binding Domain } Thioester { N-Fragment | C-terminal Thioester } FragmentA->Thioester Thiol Cleavage (e.g., MESNA) FragmentB { N-term Cys | C-Fragment } Ligated { N-Fragment | C-Fragment } FragmentB->Ligated Native Chemical Ligation Thioester->Ligated Native Chemical Ligation

Experimental Protocols

Protocol 1: Site-Specific Labeling using [2-¹³C]-Glucose in E. coli

This protocol is designed to specifically label the Cα positions of many amino acids.

  • Prepare M9 Minimal Medium: Prepare 1L of M9 minimal medium containing all necessary salts (Na₂HPO₄, KH₂PO₄, NaCl), trace elements, and MgSO₄. Do not add the primary carbon or nitrogen source yet.

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid for your protein of interest. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, pellet the starter culture by centrifugation (5000 x g, 10 min). Wash the pellet twice with M9 salts to remove any residual LB medium. Resuspend the pellet in 10 mL of M9 salts and use it to inoculate the 1L of M9 minimal medium.

  • Initial Growth: Add 4 g/L of unlabeled (¹²C) glucose and 1 g/L of ¹⁵NH₄Cl (if ¹⁵N labeling is also desired for ¹H-¹⁵N HSQC reference). Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches ~0.7-0.8.

  • Isotope Incorporation: Pellet the cells by centrifugation (5000 x g, 15 min at room temperature). Carefully discard the supernatant. Resuspend the cell pellet in 250 mL of fresh M9 medium pre-warmed to 37°C.

  • Labeling: Add 1 g of [2-¹³C]-glucose and 0.25 g of ¹⁵NH₄Cl to the resuspended culture. Allow the cells to recover for 1 hour at 37°C with shaking.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue expression for 16-20 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the ¹³C-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity, size exclusion). Confirm labeling efficiency using mass spectrometry.

Protocol 2: Amino Acid-Selective Labeling using Cell-Free Protein Synthesis (CFPS)

This protocol is for labeling a protein with ¹³C-Leucine.

  • Prepare CFPS Reaction Mix: Use a commercial E. coli S30 cell-free extract kit. Prepare the reaction mixture according to the manufacturer's instructions, but use an amino acid mixture that specifically omits Leucine.

  • Add Labeled Amino Acid: To the reaction mix, add ¹³C-labeled L-Leucine to the final concentration recommended by the kit (typically ~2 mM).

  • Add DNA Template: Add the plasmid or linear DNA template encoding your protein of interest to the reaction mix (concentration is template-dependent, typically 5-10 nM for plasmid).

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for 4-8 hours. The open nature of the CFPS system allows for direct monitoring of protein synthesis if desired.[16]

  • Purification: After the reaction is complete, purify the labeled protein. If the protein is tagged (e.g., with a His-tag), purification can be performed directly from the reaction mixture using the appropriate affinity resin.

  • Verification: Verify protein expression and purity by SDS-PAGE and confirm labeling with mass spectrometry.

Protocol 3: NMR Titration for CSP Mapping and K D Determination
  • Sample Preparation: Prepare a sample of the site-specifically ¹³C-labeled protein (e.g., 50-200 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O). The buffer should be identical to the one used for the ligand stock solution.

  • Prepare Ligand Stock: Prepare a concentrated stock solution of the ligand (e.g., 10-50 mM) in the same NMR buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹³C HSQC spectrum of the protein in its free (apo) state. This spectrum serves as the reference.[8]

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample to achieve a series of increasing protein:ligand molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Acquire Spectra at Each Point: After each addition of ligand, mix the sample thoroughly and allow it to equilibrate (typically a few minutes). Record a 2D ¹H-¹³C HSQC spectrum at each titration point.

  • Data Processing: Process all spectra identically using software like NMRPipe.

  • Chemical Shift Perturbation (CSP) Analysis:

    • For each assigned cross-peak of interest, track its chemical shift in both the ¹H and ¹³C dimensions at each titration point.

    • Calculate the combined CSP for each residue at each ligand concentration relative to the apo spectrum.[26]

    • Residues with significant CSPs are likely at or near the binding interface.[6][11]

  • K D Determination:

    • For residues in the fast exchange regime, the observed chemical shift is the population-weighted average of the free and bound states.[9][11]

    • Plot the CSP as a function of the total ligand concentration for a residue that shows a clear binding response.

    • Fit the data to a one-site binding isotherm equation to determine the dissociation constant (K D ).[10]

References

The Role of Fmoc-Ala-OH-1-¹³C in Advancing Therapeutic Peptide Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes into therapeutic peptides represents a critical advancement in drug development and biomedical research. Among the various isotopically labeled amino acids, Fmoc-Ala-OH-1-¹³C, a derivative of alanine with a carbon-13 isotope at the carboxyl position, offers a powerful tool for detailed analysis of peptide synthesis, structure, and function. Its integration into peptide chains provides a unique mass signature without altering the peptide's chemical and biological properties, enabling precise quantification and structural elucidation.

This document provides detailed application notes and experimental protocols for the utilization of Fmoc-Ala-OH-1-¹³C in the synthesis of therapeutic peptides. It is designed to guide researchers, scientists, and drug development professionals in leveraging this valuable reagent to enhance their research and development efforts.

Key Applications of Fmoc-Ala-OH-1-¹³C in Therapeutic Peptide Synthesis

The incorporation of Fmoc-Ala-OH-1-¹³C into therapeutic peptides facilitates a range of critical analyses that are indispensable in modern drug development.

Quantitative Analysis in Proteomics and Drug Metabolism

Stable isotope-labeled peptides, particularly those containing ¹³C, serve as ideal internal standards for quantitative mass spectrometry. The Absolute Quantification (AQUA) strategy utilizes synthetic peptides with known concentrations, labeled with stable isotopes, to accurately determine the absolute amount of a target protein or peptide in a complex biological sample. Peptides synthesized with Fmoc-Ala-OH-1-¹³C can be used to create these internal standards, which are chemically identical to their endogenous counterparts but distinguishable by their mass. This allows for precise and reproducible quantification in applications such as biomarker validation and pharmacokinetic studies.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. The incorporation of ¹³C-labeled amino acids, such as that derived from Fmoc-Ala-OH-1-¹³C, significantly enhances the quality and interpretability of NMR data. The ¹³C nucleus provides an additional spectroscopic handle, enabling advanced NMR experiments that can resolve spectral overlap and provide crucial distance and dihedral angle restraints for accurate structure determination.

Elucidation of Metabolic and Signaling Pathways

Peptides containing stable isotopes can be used as tracers to investigate metabolic and signaling pathways. By tracking the fate of the ¹³C label, researchers can map the metabolic processing of a therapeutic peptide or its engagement with specific cellular targets. For instance, ¹³C-labeled peptide substrates can be employed in kinase assays to study signaling cascades, providing insights into drug efficacy and mechanism of action.

Data Presentation: Quantitative Analysis

The use of Fmoc-Ala-OH-1-¹³C in peptide synthesis is expected to have a minimal impact on the overall yield and purity of the final peptide product, as the chemical reactivity of the labeled amino acid is nearly identical to its unlabeled counterpart. The primary difference lies in the molecular weight of the resulting peptide. Below are tables summarizing typical quantitative data for peptide synthesis and the physicochemical properties of the labeled amino acid.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-1-¹³C

PropertyValue
Molecular Formula C¹²H₁₇NO₄¹³C
Molecular Weight 312.32 g/mol
Isotopic Purity ≥ 99 atom % ¹³C
Chemical Purity (HPLC) ≥ 99.0%
Appearance White to off-white solid
Mass Shift M+1

Table 2: Representative Yield and Purity Data for Solid-Phase Peptide Synthesis (SPPS)

This table presents typical results for the synthesis of a model therapeutic peptide, illustrating that the incorporation of a single ¹³C-labeled alanine residue does not significantly alter the synthesis outcome.

PeptideCrude Yield (%)Purity by HPLC (%)Specific Yield (%)¹
Model Peptide (Unlabeled)759672
Model Peptide (with ¹³C-Ala)739569.35

¹ Specific Yield is calculated as (Crude Yield % x Purity %) / 100.

Table 3: Comparative Pharmacokinetic Parameters of a Therapeutic Peptide

The use of a ¹³C-labeled peptide as an internal standard in pharmacokinetic studies allows for precise quantification. The pharmacokinetic properties of the labeled and unlabeled peptide are expected to be identical. The following table shows representative pharmacokinetic parameters for the therapeutic peptide Exenatide, determined using a ¹³C- and ¹⁵N-labeled internal standard.

ParameterValue (for Exenatide)
Half-life (t½) 2.4 hours
Volume of Distribution (Vd) 0.54 L/kg
Clearance (CL) 57.0 mL/min

Data derived from studies on exenatide in beagle dogs.[1]

Table 4: Illustrative NMR Chemical Shift Comparison

The incorporation of a ¹³C label at the carboxyl carbon of an alanine residue has a minimal effect on the ¹H and ¹³C chemical shifts of neighboring atoms, making it an excellent non-perturbative probe for structural studies.

NucleusUnlabeled Peptide (ppm)¹³C-Labeled Peptide (ppm)
Ala Cα~50.2~50.2
Ala Cβ~17.1~17.1
Ala C' (¹³C) ~175.5 ~175.5
Ala Hα~4.3~4.3
Ala Hβ~1.4~1.4

Experimental Protocols

Detailed methodologies for the key experiments involving Fmoc-Ala-OH-1-¹³C are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Therapeutic Peptide

This protocol outlines the manual synthesis of a therapeutic peptide incorporating Fmoc-Ala-OH-1-¹³C using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH-1-¹³C)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for unlabeled amino acids): Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours. Wash the resin with DMF and DCM.

  • ¹³C-Labeled Alanine Coupling: Dissolve Fmoc-Ala-OH-1-¹³C (2 equivalents) and HBTU (2 equivalents) in DMF. Add DIPEA (4 equivalents) and add the mixture to the resin. Agitate for 2-4 hours to ensure complete coupling. Monitor the reaction using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quantitative Analysis of a Therapeutic Peptide using a ¹³C-Labeled Internal Standard

This protocol describes the use of a ¹³C-labeled peptide, synthesized as described above, as an internal standard for the quantification of an endogenous or unlabeled therapeutic peptide in a biological matrix by LC-MS/MS.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • ¹³C-labeled peptide internal standard of known concentration

  • Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike a known amount of the ¹³C-labeled peptide internal standard into the biological sample.

  • Protein Precipitation: Add the protein precipitation solution to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-fragment ion transitions for both the unlabeled (endogenous) peptide and the ¹³C-labeled internal standard.

  • Quantification: The concentration of the endogenous peptide is determined by comparing the peak area ratio of the endogenous peptide to the ¹³C-labeled internal standard against a standard curve.

Visualizations

To further illustrate the concepts and workflows described, the following diagrams are provided.

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling_unlabeled Amino Acid Coupling (Unlabeled) Deprotection->Coupling_unlabeled Cycle Repeat Cycle Coupling_unlabeled->Cycle Coupling_labeled ¹³C-Ala Coupling (Fmoc-Ala-OH-1-¹³C) Coupling_labeled->Cycle Cycle->Deprotection n-1 times Cycle->Coupling_labeled Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis aqua_workflow Sample Biological Sample Spike Spike with ¹³C-Labeled Peptide Standard Sample->Spike Precipitation Protein Precipitation Spike->Precipitation LCMS LC-MS/MS Analysis Precipitation->LCMS Quantification Quantification LCMS->Quantification signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Peptide ¹³C-Labeled Therapeutic Peptide Peptide->Receptor Kinase2 Kinase B Kinase1->Kinase2 Response Cellular Response Kinase2->Response

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of Fmoc-Ala-OH-1-13C in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency of Fmoc-Ala-OH-¹³C in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the coupling of Fmoc-Ala-OH-¹³C.

Question: I am observing incomplete coupling of Fmoc-Ala-OH-¹³C, resulting in deletion sequences in my final peptide. What are the potential causes and solutions?

Answer:

Incomplete coupling is a frequent challenge in SPPS. The isotopic labeling in Fmoc-Ala-OH-¹³C does not significantly alter its chemical reactivity; therefore, troubleshooting should focus on standard SPPS optimization strategies.[1] The primary reasons for low coupling efficiency are often related to reagent quality, the chosen protocol, and on-resin challenges like peptide aggregation.

Here is a step-by-step guide to diagnose and resolve the issue:

  • Verify Reagent and Solvent Quality:

    • Amino Acid Purity: Ensure the Fmoc-Ala-OH-¹³C is of high purity (≥99%), as impurities can interfere with the reaction.[1]

    • Solvent Quality: Use anhydrous, high-purity solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Water content can hydrolyze the activated amino acid, reducing its coupling efficiency. Storing solvents over molecular sieves is recommended.[1]

    • Coupling Reagents: Use fresh, high-quality coupling reagents. Reagents like HBTU or HATU can degrade over time, especially with exposure to moisture.[2]

  • Optimize the Coupling Protocol:

    • Pre-activation: Ensure sufficient pre-activation time for the Fmoc-Ala-OH-¹³C with the coupling reagent and a base (e.g., DIEA) before adding it to the resin. A typical pre-activation time is 1-2 minutes.[3]

    • Coupling Time: If you suspect incomplete coupling, extend the reaction time. While standard protocols may suggest 1-2 hours, extending it can improve efficiency, especially for difficult sequences.[3]

    • Double Coupling: A highly effective strategy is to perform a second coupling. After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Ala-OH-¹³C.[3]

  • Address On-Resin Challenges:

    • Resin Swelling: Ensure the resin is adequately swollen before the first coupling. Poor swelling limits the accessibility of reactive sites. A good practice is to swell the resin in the synthesis solvent (e.g., DMF or DCM) for at least 30 minutes.[1]

    • Peptide Aggregation: As the peptide chain grows, it can aggregate and fold, hindering access to the N-terminal amine. Alanine, especially in repeating sequences, can contribute to this.[2] Consider the following to disrupt aggregation:

      • Switching the solvent from DMF to NMP.[2]

      • Adding chaotropic salts like LiCl to the solvent.[2]

      • Performing the synthesis at an elevated temperature.[3]

  • Monitor the Reaction:

    • Kaiser Test: Use the Kaiser test after the coupling step to check for the presence of free primary amines. A yellow or colorless result indicates a complete or near-complete reaction, while a blue color signifies incomplete coupling.[2]

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C isotope in Fmoc-Ala-OH-¹³C affect its reactivity or increase the likelihood of side reactions?

A1: No, the isotopic labeling with ¹³C does not significantly alter the chemical reactivity of the amino acid. The principles and conditions for coupling are identical to the unlabeled version. There is no evidence to suggest that ¹³C labeling increases the propensity for common side reactions like racemization.[1] However, due to the higher cost of isotopically labeled amino acids, optimizing for maximum efficiency is crucial to avoid wasting valuable material.[1]

Q2: What are the most effective coupling reagents for a difficult coupling involving Alanine?

A2: For sterically hindered or aggregation-prone sequences, more powerful coupling reagents are recommended. While standard reagents like HBTU are often sufficient, third-generation aminium/uronium reagents are known for their high efficiency and rapid reaction kinetics.[4]

Q3: Can peptide aggregation be a problem with a simple amino acid like Alanine?

A3: Yes, even though Alanine has a small side chain, sequences containing multiple hydrophobic residues like Alanine can be prone to aggregation, especially as the peptide chain elongates.[2] This aggregation can hinder reagent accessibility, leading to both incomplete deprotection and poor coupling efficiency.[2][3]

Q4: What common side reactions should I be aware of when coupling Alanine?

A4: One potential side reaction, particularly when coupling the second amino acid to a dipeptide on the resin, is the formation of diketopiperazine (DKP). This is an intramolecular cyclization reaction that cleaves the dipeptide from the resin. To minimize this, using a 2-chlorotrityl chloride resin can be beneficial due to its steric bulk, which hinders this side reaction.[1]

Data Presentation

Table 1: Comparison of Strategies to Improve Low Coupling Efficiency

StrategyDescriptionAdvantagesDisadvantages
Double Coupling Repeating the coupling step with fresh reagents.[3]Highly effective for driving the reaction to completion.Increases synthesis time and reagent consumption.
Extended Coupling Time Increasing the duration of the coupling reaction (e.g., to 2-4 hours or overnight).[1][5]Simple to implement; can improve yield for slow reactions.May not be sufficient for severely hindered couplings.
Change Coupling Reagent Switching to a more powerful reagent like HATU or COMU.[4][6]Can significantly improve efficiency for difficult sequences.[4]More expensive than standard reagents.
Elevated Temperature Performing the coupling at a higher temperature (e.g., 40-50°C).[3][5]Can help disrupt secondary structures and improve reaction kinetics.May increase the risk of side reactions like racemization.
Solvent Exchange Switching from DMF to NMP.[2]NMP has better solvating properties for aggregated peptides.NMP is more viscous and expensive than DMF.
Chaotropic Salt Addition Adding salts like LiCl to the reaction mixture.[2]Helps to break up secondary structures.[2]Requires additional washing steps to remove the salt.

Table 2: Common Coupling Reagents for SPPS

ReagentClassKey Features
HBTU Aminium/Uronium SaltWidely used, efficient for most standard couplings.[6]
HATU Aminium/Uronium SaltHighly efficient, rapid kinetics, minimizes racemization, excellent for hindered couplings.[4]
DIC/HOBt Carbodiimide/AdditiveCost-effective, good for minimizing racemization, especially with Cys.[6]
COMU Aminium/Uronium SaltHigh efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[6]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completeness

This protocol is used to qualitatively detect free primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (1-5 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 3-5 minutes.[2]

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads and/or blue solution: Positive result, indicating the presence of unreacted primary amines (incomplete coupling).

  • Yellow or colorless beads and solution: Negative result, indicating the absence or a very low level of free primary amines (successful coupling).[2]

Protocol 2: Double Coupling Procedure

This protocol is implemented when a Kaiser test indicates incomplete coupling.

Procedure:

  • After the initial coupling time is complete, drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.[3]

  • In a separate vessel, prepare a fresh solution of Fmoc-Ala-OH-¹³C, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF, using the same equivalents as the initial coupling.

  • Allow the mixture to pre-activate for 1-2 minutes.[3]

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for the same duration as the initial coupling (e.g., 1-2 hours).[3]

  • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • (Optional) Perform a second Kaiser test to confirm the completion of the reaction.

Protocol 3: Test Cleavage and HPLC Analysis

This protocol is used to analyze a small portion of the peptide-resin to assess the success of the synthesis.

Procedure:

  • After completing the desired synthesis steps, wash the resin sample with DCM and dry it under vacuum.

  • Place a small amount of the dried peptide-resin (e.g., 10-20 mg) in a microcentrifuge tube.

  • Prepare a cleavage cocktail appropriate for your peptide sequence and side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (e.g., 200 µL) and allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide and decant the ether.[2]

  • Wash the peptide pellet with cold ether and centrifuge again.

  • Allow the peptide pellet to air dry.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC-MS.[2]

Analysis: The HPLC-MS results will reveal the presence of the desired full-length peptide and any deletion sequences (e.g., the target peptide minus an Alanine residue), which would confirm a low coupling efficiency at that step.[2]

Mandatory Visualization

Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_monitor Reaction Monitoring cluster_remediation Remediation Strategies cluster_end start Low Coupling Efficiency of Fmoc-Ala-OH-13C Detected reagents Verify Reagent Purity & Solvent Anhydrousness start->reagents swelling Ensure Adequate Resin Swelling start->swelling kaiser Perform Kaiser Test After Coupling reagents->kaiser swelling->kaiser kaiser_result Result? kaiser->kaiser_result double_couple Perform Double Coupling kaiser_result->double_couple Positive (Blue) success Coupling Successful, Proceed with Synthesis kaiser_result->success Negative (Yellow) double_couple->kaiser Re-test extend_time Extend Coupling Time double_couple->extend_time change_reagent Use Stronger Coupling Reagent (e.g., HATU) extend_time->change_reagent disrupt_aggregation Disrupt Aggregation: - Switch to NMP - Add Chaotropic Salts - Increase Temperature change_reagent->disrupt_aggregation failure Problem Persists: Re-evaluate Sequence & Overall Strategy disrupt_aggregation->failure

References

Technical Support Center: Optimizing Fmoc Deprotection for 13C Labeled Alanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Nα-Fmoc deprotection of 13C labeled alanine residues in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth protocols for challenges encountered during the synthesis of isotopically labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Is the Fmoc deprotection of 13C labeled alanine different from its unlabeled counterpart?

A1: The chemical principles and reaction mechanism for Fmoc deprotection are identical for both 13C labeled and unlabeled alanine.[1] The kinetic isotope effect (KIE) for 13C labeling in this context is generally considered negligible because the bond-breaking events during the β-elimination reaction occur on the Fmoc group itself, not on the amino acid.[2] Therefore, standard deprotection protocols are typically sufficient and directly applicable.[1][2]

Q2: I am observing incomplete Fmoc deprotection of a 13C labeled alanine residue. What are the potential causes?

A2: Incomplete deprotection, even with a non-sterically hindered amino acid like alanine, can occur due to several factors:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is a sequence-dependent issue and can be prevalent in peptides containing multiple alanine residues.

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support can limit the accessibility of reagents to the growing peptide chains.

  • Suboptimal Reagent Quality: Degradation of the piperidine solution or the use of impure solvents can reduce deprotection efficiency.

  • Insufficient Reaction Time: While standard deprotection times are usually adequate, "difficult" or aggregation-prone sequences may require extended reaction times.

Q3: How can I detect and confirm incomplete Fmoc deprotection?

A3: Several methods can be employed to monitor the completeness of the deprotection step:

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a rapid and widely used method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates successful deprotection, while a negative result (yellow/colorless beads) suggests an incomplete reaction.[3]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal, at approximately 301 nm.[4] Many automated peptide synthesizers utilize this method for real-time monitoring.

Q4: What are the consequences of incomplete Fmoc deprotection?

A4: Incomplete removal of the Fmoc group will prevent the subsequent coupling of the next amino acid, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.

Q5: Are there alternative reagents to piperidine for deprotecting 13C labeled alanine, especially in difficult sequences?

A5: Yes, for challenging sequences prone to aggregation, alternative and stronger deprotection reagents can be more effective:

  • DBU/Piperidine Cocktail: The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, to the piperidine solution can significantly enhance deprotection efficiency.

  • Piperazine/DBU Cocktail: A combination of piperazine and DBU in N-methyl-2-pyrrolidone (NMP) has been shown to be a highly efficient and rapid deprotection solution, often completing the reaction in under a minute.[4][5][6]

Troubleshooting Guide

The following workflow provides a systematic approach to troubleshooting incomplete Fmoc deprotection of 13C labeled alanine residues.

G cluster_0 start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) check_reagents Verify Reagent Quality (Piperidine, Solvents) start->check_reagents extend_time Extend Deprotection Time (e.g., 2 x 10 min) check_reagents->extend_time Reagents OK failure Consult Further (Sequence-specific issues may exist) check_reagents->failure Reagents Degraded re_test Re-run Kaiser Test extend_time->re_test stronger_base Use Stronger Deprotection Reagent (e.g., DBU/Piperidine or Piperazine/DBU) re_test->stronger_base Negative success Successful Deprotection (Positive Kaiser Test) re_test->success Positive stronger_base->re_test optimize_conditions Further Optimization (e.g., change solvent to NMP, increase temperature slightly) stronger_base->optimize_conditions Still Negative optimize_conditions->re_test

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Data Presentation

The following tables summarize deprotection conditions and kinetic data for various reagents. While not specific to 13C labeled alanine, these values are generally applicable.

Table 1: Standard and Optimized Fmoc Deprotection Conditions

ParameterStandard ConditionOptimized/Alternative ConditionNotes
Reagent 20% Piperidine in DMF2% DBU, 5% Piperazine in NMPDBU/Piperazine is faster and more effective for difficult sequences.
Time 2 x 5-10 min2 x 1-5 minReaction with DBU/Piperazine is often complete in under a minute.[4]
Temperature Room TemperatureRoom Temperature - 40°CElevated temperatures can increase reaction rates but may also promote side reactions.
Solvent DMFNMPNMP can be beneficial for sequences prone to aggregation.

Table 2: Kinetic Comparison of Deprotection Reagents

Deprotection ReagentConcentrationHalf-life (t1/2)Time for 99.99% Deprotection
Piperidine20% in DMF~7 seconds~1.5 minutes
Piperazine5% in DMF~50 seconds~11 minutes
Piperazine/DBU5% Piperazine, 1% DBU in DMF~7 seconds~1.5 minutes

Data adapted from studies on Fmoc-Val.[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5-10 minutes at room temperature.

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.

Protocol 2: Optimized Fmoc Deprotection using DBU/Piperazine for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Solvent Removal: Drain the NMP.

  • Deprotection: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Add the solution to the resin.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically very rapid. A treatment time of 2 x 2-5 minutes is generally sufficient.[4]

  • Washing: Drain the deprotection solution and wash the resin extensively with NMP (5-7 times) to remove all traces of DBU and piperazine.

Protocol 3: Kaiser Test for Monitoring Deprotection

  • Sample Collection: After the final wash step of the deprotection protocol, remove a small sample of resin beads (approximately 1-5 mg).

  • Reagent Addition: To the resin sample in a small test tube, add 2-3 drops of each of the following reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Successful Deprotection): Dark blue or purple color of the beads and/or solution.

    • Negative Result (Incomplete Deprotection): Yellow or colorless beads and solution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of Fmoc deprotection and a general experimental workflow for incorporating a 13C labeled alanine residue.

G cluster_0 Fmoc_Ala_Resin Fmoc-(13C)Ala-Resin Proton_Abstraction Proton Abstraction Fmoc_Ala_Resin->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-(13C)Ala-Resin Beta_Elimination->Free_Amine DBF->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

G cluster_1 start Start SPPS with Resin deprotection Fmoc Deprotection (Protocol 1 or 2) start->deprotection wash1 Wash (DMF or NMP) deprotection->wash1 coupling Couple next Fmoc-AA (including Fmoc-(13C)Ala-OH) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for all residues wash2->repeat repeat->deprotection No final_deprotection Final Fmoc Deprotection repeat->final_deprotection Yes cleavage Cleave from Resin final_deprotection->cleavage end Purify and Analyze Peptide cleavage->end

Caption: General experimental workflow for SPPS.

References

identifying and minimizing side reactions with Fmoc-Ala-OH-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Ala-OH-1-¹³C. The isotopic label on the carboxyl carbon does not significantly alter the chemical reactivity; therefore, the side reactions and minimization strategies are analogous to those for unlabeled Fmoc-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Fmoc-Ala-OH-1-¹³C in peptide synthesis?

A1: The two most prevalent side reactions when incorporating Fmoc-Ala-OH-1-¹³C are racemization and diketopiperazine (DKP) formation. Racemization leads to the incorporation of the D-enantiomer of alanine, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1][2] DKP formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to cleavage of the dipeptide from the resin and termination of the peptide chain.[3][4][5][6]

Q2: Does the ¹³C isotope at the carboxyl position influence the rate of side reactions?

A2: While the ¹³C isotope slightly increases the mass of the molecule, it is not expected to significantly alter the chemical reactivity of Fmoc-Ala-OH. The electronic effects of the isotope are minimal, and therefore, the propensity for racemization and diketopiperazine formation is considered to be the same as for the unlabeled compound.

Q3: What is racemization and why is it a concern?

A3: Racemization is the process where the chiral center of an amino acid inverts, converting the pure L-enantiomer into a mixture of L- and D-enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides, which have different three-dimensional structures. These impurities can be challenging to purify and may have reduced or altered biological activity, posing a significant problem for therapeutic peptide development.[1]

Q4: What is diketopiperazine (DKP) formation and when does it typically occur?

A4: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that results in a cyclic dipeptide.[3][4] This side reaction is most common at the dipeptide stage, after the N-terminal Fmoc group of the second amino acid has been removed.[5][6] The free amino group can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.[7] This leads to truncation of the peptide chain.

Troubleshooting Guides

Issue: Presence of a Diastereomeric Impurity in the Final Peptide

Q: My final peptide product shows a significant peak corresponding to a diastereomeric impurity upon chiral chromatography or NMR analysis. How can I identify the cause and minimize this racemization?

A: This issue strongly suggests that racemization of one or more amino acid residues occurred during synthesis. Here’s a step-by-step guide to troubleshoot and mitigate the problem:

Step 1: Evaluate Your Coupling Method. The choice of coupling reagent and additives is a primary factor in controlling racemization.[1]

  • Are you using a uronium/aminium-based reagent like HBTU or HATU? While highly efficient, these reagents can promote racemization, especially with extended pre-activation times.[1]

  • Are you using a carbodiimide like DIC without an additive? This is not recommended due to a high risk of racemization.[1]

Solutions:

  • Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based system with an additive like HOBt or OxymaPure, which are known to suppress racemization.[1]

  • Minimize the pre-activation time of the amino acid before adding it to the resin.[1]

Step 2: Assess the Base Used in the Coupling Reaction. The type and concentration of the base used for activating the carboxylic acid are crucial.

  • Are you using a sterically unhindered base like DIPEA? Less hindered bases are more likely to abstract the alpha-proton of the activated amino acid, which initiates racemization.[1]

Solution:

  • Switch to a more sterically hindered base such as 2,4,6-collidine.[2]

Step 3: Check Your Reaction Temperature. Elevated temperatures can accelerate coupling but also significantly increase the rate of racemization.

  • Are you using microwave-assisted synthesis at high temperatures?

Solution:

  • Lower the coupling temperature. For microwave SPPS, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like cysteine and histidine.[2][8]

Issue: Low Yield and Presence of Truncated Sequences, Specifically Missing the First Two Amino Acids

Q: I am experiencing a low yield of my target peptide, and mass spectrometry analysis shows a significant amount of a byproduct that corresponds to the desired sequence minus the N-terminal dipeptide. What is causing this, and how can I prevent it?

A: This is a classic sign of diketopiperazine (DKP) formation. The N-terminal dipeptide has likely cyclized and cleaved from the resin. This is especially common if the second amino acid is proline. [5][6]

Step 1: Analyze the Dipeptide Sequence. DKP formation is highly sequence-dependent.

  • Is the second amino acid in your sequence Proline, Sarcosine, or another secondary amino acid? These residues are particularly prone to inducing DKP formation.[4]

Solutions:

  • Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit the intramolecular cyclization reaction.[5][7]

  • Incorporate a dipeptide: Instead of coupling the first two amino acids sequentially, couple a pre-synthesized Fmoc-dipeptide. This bypasses the vulnerable dipeptide stage on the resin. Be aware of the potential for racemization during the synthesis of the dipeptide itself.[6]

Step 2: Modify the Fmoc Deprotection Conditions. The standard 20% piperidine in DMF can be efficient at promoting DKP formation.

Solution:

  • Consider using an alternative Fmoc-removal solution. A mixture of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[4]

Step 3: Control Post-Coupling and Storage Conditions. DKP formation can also occur during extended storage of the peptide-resin intermediate.

  • Are you storing the Fmoc-protected dipeptide-resin for an extended period? Self-deprotection of the Fmoc group can occur in solvents like DMF, even without the addition of a base, leading to subsequent DKP formation.[3][9][10]

Solutions:

  • Proceed immediately to the next coupling step after the dipeptide is formed.

  • If storage is necessary, use a lower temperature to slow down the degradation process.[3][10]

  • The addition of oxyma additives during storage has been shown to improve the stability of the peptide intermediate.[3][10]

Quantitative Data Summary

The following tables summarize the relative risk of side reactions under different experimental conditions.

Table 1: Relative Risk of Racemization with Different Coupling Reagents

Coupling ReagentAdditiveRelative Racemization Risk
HBTU, TBTU, HCTUNoneModerate to High
DICNoneHigh
DICHOBtLow
DICOxymaPureVery Low
COMUNoneVery Low

This data is based on general observations in peptide synthesis and may vary depending on the specific amino acid and reaction conditions.[1]

Table 2: Influence of Deprotection Conditions on Diketopiperazine (DKP) Formation

Deprotection ReagentSolventRelative DKP Formation
20% PiperidineDMFHigh
5% PiperazineDMF or NMPLow
2% DBU, 5% PiperazineNMPVery Low

Data is generalized from studies on DKP-susceptible sequences.[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Fmoc-Ala-OH-1-¹³C.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. After swelling, drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH-1-¹³C (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling (a negative result, indicated by yellow beads, is desired). If the test is positive, a second coupling may be necessary.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Minimizing DKP Formation during Deprotection

This protocol uses an alternative deprotection cocktail to suppress DKP formation, especially for susceptible sequences.

  • Resin Preparation: Swell the peptide-resin (after the second amino acid has been coupled) in NMP.

  • Deprotection Cocktail Preparation: Prepare a solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.

  • Fmoc Deprotection: Drain the NMP from the resin. Add the deprotection cocktail.

  • Reaction: Agitate the mixture at room temperature. The deprotection is typically rapid (1-3 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 5 times) to ensure all reagents are removed.

  • Proceed: Continue with the next coupling step immediately.

Visualizations

Below are diagrams illustrating key workflows and concepts for minimizing side reactions.

Racemization_Troubleshooting start Diastereomeric Impurity Observed reagent Evaluate Coupling Reagent start->reagent base Assess Base start->base temp Check Temperature start->temp sol_reagent Switch to DIC/OxymaPure or Phosphonium Reagent reagent->sol_reagent sol_base Use Sterically Hindered Base (e.g., Collidine) base->sol_base sol_temp Lower Coupling Temperature temp->sol_temp DKP_Formation_Mitigation start Low Yield & N-Terminal Dipeptide Deletion seq Analyze Dipeptide Sequence (Proline at Pos. 2?) start->seq deprotect Modify Fmoc Deprotection start->deprotect storage Control Storage Conditions start->storage sol_resin Use 2-Chlorotrityl Chloride Resin seq->sol_resin sol_dipeptide Couple Pre-synthesized Dipeptide seq->sol_dipeptide sol_deprotect Use 2% DBU / 5% Piperazine in NMP deprotect->sol_deprotect sol_storage Proceed Immediately or Store at Low Temp storage->sol_storage

References

Technical Support Center: Enhancing 13C NMR Signal-to-Noise for Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your 13C NMR experiments for labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward way to significantly boost the signal-to-noise ratio in my 13C NMR experiments?

A1: The most impactful hardware upgrade is the use of a CryoProbe. By cooling the radio frequency coil and preamplifiers to cryogenic temperatures (around 20 K), thermal noise is drastically reduced.[1][2][3] This can lead to a signal-to-noise enhancement of up to a factor of five compared to a conventional room temperature probe, which translates to a reduction in experiment time by a factor of 16 to 20.[1][2][3][4]

Q2: How does isotopic labeling strategy affect signal-to-noise?

A2: Isotopic labeling is crucial for 13C NMR as the natural abundance of 13C is only 1.1%.[5] Uniformly labeling your peptide with 13C is a common strategy to ensure all carbons are NMR-active.[6] However, for solid-state NMR, selective 13C labeling can be advantageous to avoid strong 13C-13C homonuclear dipole-dipole couplings that can broaden signals and reduce sensitivity.[6] The choice between uniform and selective labeling depends on the specific NMR experiment and the structural information you aim to obtain.[7]

Q3: My peptide concentration is low. What is the minimum concentration recommended for 13C NMR?

A3: For peptide samples, it is generally recommended to have a concentration of 1-5 mM.[8] Signal intensity is directly proportional to the sample concentration.[8] If your concentration is low, you will need to increase the number of scans to achieve a comparable signal-to-noise ratio, which significantly increases the experiment time. At half the concentration, the measurement time is four times as long to get the same signal-to-noise.[9]

Q4: What are the key acquisition parameters I should optimize to improve my signal?

A4: The primary acquisition parameters to optimize for better signal-to-noise are the number of scans (NS), acquisition time (AQ), and the relaxation delay (D1). Increasing the number of scans directly improves the S/N ratio, which scales with the square root of the number of scans.[10] Optimizing the acquisition time and relaxation delay is also critical, as signals that take a long time to relax can be attenuated if the total experiment time (D1 + AQ) is too short.[11] For routine 13C experiments, using a 30° pulse angle with a pulse program that includes 1H decoupling during acquisition (like zgdc30) is often a good starting point.[11]

Q5: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it?

A5: Dynamic Nuclear Polarization (DNP) is a powerful technique that can dramatically enhance NMR signal intensity, with enhancement factors of 16-21 or even higher being reported.[12][13] DNP works by transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the sample at low temperatures.[12] It is particularly useful for very challenging samples, such as membrane-bound peptides or samples with very low concentrations (e.g., ~40 nmol), where conventional NMR experiments would be prohibitively long.[13][14][15]

Troubleshooting Guides

Issue 1: My 13C signals are very weak, and I can't afford to run the experiment for days.

  • Solution 1: Check Sample Concentration and Purity. Ensure your peptide concentration is as high as possible, ideally in the 1-5 mM range.[8] The sample should also be of high purity (>95%) to avoid interference from impurities.[9]

  • Solution 2: Utilize a CryoProbe. If available, using a CryoProbe is the most effective way to gain a significant sensitivity boost, potentially reducing your experiment time from days to hours.[1][4]

  • Solution 3: Optimize Acquisition Parameters.

    • Increase the Number of Scans (NS): This is the most direct way to improve S/N. Doubling the S/N requires a four-fold increase in the number of scans.

    • Optimize Relaxation Delay (D1) and Pulse Angle: For non-quantitative spectra, using a smaller pulse angle (e.g., 30°) allows for a shorter relaxation delay, enabling more scans in a given amount of time.[10][11]

  • Solution 4: Consider a Relaxation Agent. Adding a paramagnetic relaxation agent like Chromium (III) acetylacetonate can shorten the T1 relaxation times of quaternary carbons, allowing for a shorter D1 and faster acquisition, though this may not be suitable for all samples.[16]

Issue 2: My solid-state 13C NMR spectra have very broad lines, leading to poor signal-to-noise.

  • Solution 1: Implement High-Power 1H Decoupling. During the acquisition of 13C signal in solid-state NMR, strong 1H decoupling is necessary to remove the broadening caused by 1H-13C dipolar couplings.[7]

  • Solution 2: Use Cross-Polarization (CP). The Cross-Polarization Magic Angle Spinning (CPMAS) experiment enhances the 13C signal by transferring magnetization from the more abundant and sensitive 1H nuclei.[7] This also allows for a shorter recycle delay, as it depends on the faster 1H T1 relaxation.[7]

  • Solution 3: Optimize Isotopic Labeling. If you are using uniformly 13C labeled peptides, the broad lines might be due to 13C-13C dipolar couplings.[6] Consider using selective 13C labeling to isotopically isolate specific carbon sites, which will result in sharper lines and better sensitivity for those sites.[6]

Quantitative Data Summary

Technique/ParameterExpected Signal-to-Noise (S/N) ImprovementImpact on Experiment TimeReference(s)
CryoProbe vs. Room Temperature Probe Up to 4-5x increaseUp to 16-20x reduction[1][2][3][4][17]
Dynamic Nuclear Polarization (DNP) 16-21x or higher enhancementSignificant reduction (e.g., from weeks to hours)[12][13][14][15][18]
Cross-Polarization (Solid-State NMR) Significant enhancement (qualitative)Reduction due to faster 1H T1 relaxation[7]
Increasing Number of Scans (NS) Proportional to the square root of NSIncreases linearly with NS[10]

Key Experimental Protocols

Protocol 1: Basic 1D 13C NMR Acquisition with Optimized Parameters
  • Sample Preparation: Prepare your 13C-labeled peptide sample to a concentration of 1-5 mM in a suitable deuterated solvent.[8] Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both 1H and 13C frequencies.

  • Acquisition Parameter Setup (Bruker Example):

    • Load a standard 13C pulse program with 1H decoupling, such as zgdc30.[11]

    • Set the 13C spectral width (SW) to cover the expected chemical shift range (typically ~200 ppm for peptides).

    • Set the transmitter frequency offset (O1P) to the center of the spectrum.

    • Set the number of data points (TD) to at least 32k.

    • Optimize the following for S/N:

      • Pulse Angle (P1): Use a 30° pulse (the zgdc30 program often does this automatically).[11]

      • Acquisition Time (AQ): Start with a value around 1.0 second.[11]

      • Relaxation Delay (D1): Begin with a delay of 2.0 seconds.[11]

      • Number of Scans (NS): Set an initial value (e.g., 128) and increase as needed to achieve the desired S/N.[11]

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve S/N, if necessary.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts (e.g., using a known solvent peak or an internal standard like DSS).[19]

Protocol 2: 1H-13C Cross-Polarization Magic Angle Spinning (CPMAS) for Solid-State NMR
  • Sample Preparation: Pack the solid, isotopically labeled peptide sample into an appropriate MAS rotor.

  • Spectrometer Setup:

    • Insert the rotor into the solid-state probe.

    • Set the magic angle spinning (MAS) rate (e.g., 25 kHz).[7]

    • Tune the probe for both 1H and 13C channels.

  • Pulse Sequence and Parameters (Conceptual):

    • The CPMAS pulse sequence begins with a 90° pulse on the 1H channel.[7]

    • This is followed by simultaneous radiofrequency pulses on both the 1H and 13C channels (the "contact pulse") to enable magnetization transfer from 1H to 13C.[7]

    • During the acquisition of the 13C free induction decay (FID), a high-power 1H decoupling field is applied.[7]

    • A relaxation delay is included between scans to allow the 1H magnetization to recover.

  • Calibration and Optimization:

    • Calibrate the 90° pulse lengths for both 1H and 13C.

    • Optimize the contact time for the cross-polarization step to maximize signal transfer for the carbons of interest.

    • Optimize the 1H decoupling power.

  • Data Acquisition and Processing:

    • Acquire the 13C FID with a sufficient number of scans.

    • Process the data similarly to the solution-state NMR data, including Fourier transformation, phasing, and baseline correction.

Visualizations

Experimental_Workflow_for_SN_Improvement cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_advanced Advanced Techniques cluster_result Outcome prep Prepare Peptide Sample conc Optimize Concentration (1-5 mM) prep->conc labeling Choose Labeling Strategy (Uniform vs. Selective) prep->labeling acq Acquire 13C NMR Data prep->acq Load Sample params Optimize Parameters (NS, D1, AQ, Pulse Angle) acq->params hardware Select Hardware (CryoProbe vs. RT Probe) acq->hardware pulse_seq Choose Pulse Sequence (1D, 2D, CPMAS) acq->pulse_seq advanced Consider Advanced Methods acq->advanced If S/N is still low result Improved Signal-to-Noise Ratio acq->result Process Data advanced->acq Re-acquire Data dnp Dynamic Nuclear Polarization (DNP) advanced->dnp

Caption: Workflow for improving the signal-to-noise ratio in 13C NMR of labeled peptides.

CryoProbe_vs_RoomTemp cluster_rt Room Temperature Probe cluster_cryo CryoProbe rt_coil RF Coil at ~300 K rt_noise High Thermal Noise rt_coil->rt_noise rt_sn Lower S/N Ratio rt_noise->rt_sn cryo_sn Higher S/N Ratio rt_sn->cryo_sn Up to 5x Improvement cryo_coil RF Coil at ~20 K cryo_noise Reduced Thermal Noise cryo_coil->cryo_noise cryo_noise->cryo_sn

Caption: Comparison of a CryoProbe and a room temperature probe for NMR sensitivity.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Alanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc-deprotection of alanine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step, if unsuccessful, prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.[2]

Q2: Alanine is not a sterically hindered amino acid. Why would it cause incomplete Fmoc removal?

While alanine itself has a small side chain, sequences containing multiple or repeating alanine residues (homo-oligomers) are prone to aggregation.[2][3] The growing peptide chains can fold into stable secondary structures, such as β-sheets, on the solid support.[1][2][3] This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group, leading to incomplete removal.[1][2][4]

Q3: What are the primary causes of incomplete Fmoc deprotection involving alanine?

Several factors can contribute to inefficient Fmoc removal from alanine-containing peptides:

  • Peptide Aggregation: As mentioned, the formation of secondary structures is a major cause of difficult deprotection for sequences prone to aggregation.[1][2][3]

  • Insufficient Deprotection Time: Standard deprotection times may not be adequate for longer or aggregation-prone sequences.[1]

  • Low Reagent Concentration: The concentration of the deprotection agent, typically piperidine, might be too low for effective Fmoc removal.[1]

  • Poor Resin Swelling: If the solid support is not properly swelled, reagent access to the peptide chains is hindered.[2]

  • High Resin Loading: Overloading the resin with the first amino acid can cause steric hindrance between the growing peptide chains, impeding reagent penetration.[2]

Q4: How can I detect incomplete Fmoc deprotection?

Both qualitative and quantitative methods are available to monitor the completeness of the deprotection step:

  • Kaiser Test: This is a colorimetric test that detects the presence of free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow or no color change) suggests incomplete Fmoc removal.[2][5][6] Note that this test is not reliable for N-terminal proline, which yields a reddish-brown color.[2]

  • UV Monitoring: This quantitative method involves monitoring the UV absorbance of the deprotection solution as it flows from the reaction vessel. The removal of the Fmoc group releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine. This adduct has a characteristic UV absorbance at approximately 301 nm.[5][6][7] Automated peptide synthesizers often use this method to ensure complete deprotection.[6]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of an alanine residue, follow these troubleshooting steps:

Step 1: Initial Verification

  • Confirm Reagent Quality: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been prepared with high-quality, anhydrous solvents.[4]

  • Check Resin Swelling: Verify that the resin was adequately swelled before starting the synthesis.[2]

Step 2: Modify Deprotection Protocol

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.

  • Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection with a fresh portion of the reagent.[1]

  • Increase Reagent Concentration: While 20% piperidine in DMF is standard, increasing the concentration to up to 50% can be effective.[1]

Step 3: Advanced Strategies for Difficult Sequences

For persistent issues related to aggregation:

  • Use Alternative Reagents: Consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine or piperazine.[1][8] A common cocktail is 2% DBU and 5% piperazine in NMP.[8][9]

  • Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the peptide chain and disrupt aggregation.[4]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl can help break up secondary structures.[1][4]

  • Utilize Microwave-Assisted Synthesis: Microwave energy can accelerate the deprotection reaction and help disrupt peptide aggregation.[1]

Data Summary

The following table summarizes various deprotection reagents and conditions commonly used in Fmoc-SPPS.

Deprotection Reagent/CocktailSolventTypical ConcentrationTypical TimeNotes
PiperidineDMF or NMP20% (v/v)5-20 minutes (can be repeated)Standard, widely used reagent.[1][10]
PiperidineDMFUp to 50% (v/v)10-20 minutesFor more difficult deprotections.[1]
DBU / PiperidineDMF or NMP1-2% DBU / 20% Piperidine (v/v)Shorter times may be possibleDBU is a stronger, non-nucleophilic base.[1]
DBU / PiperazineNMP2% DBU (v/v) / 5% Piperazine (w/v)1-3 minutesReported to be very effective and can reduce side reactions like diketopiperazine formation.[1][8][9]
PyrrolidineVarious green solvents20% (v/v)VariableInvestigated as a piperidine alternative.[11]
4-Methylpiperidine (4MP)DMF20% (v/v)Similar to piperidineAn alternative to piperidine.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Drain the DMF and wash the resin thoroughly with DMF (3 times).[5]

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin, ensuring it is fully submerged.

  • Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.[1]

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[2] The resin is now ready for the next amino acid coupling.

Protocol 2: Deprotection for Difficult Sequences using DBU/Piperazine

  • Resin Swelling: Swell the peptide-resin in NMP.

  • Solvent Wash: Drain the NMP and wash the resin with NMP (3 times).

  • Deprotection: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Add this solution to the resin.[8][9]

  • Agitation: Agitate for 1-3 minutes at room temperature.[1]

  • Drain: Remove the deprotection solution.

  • Final Wash: Wash the resin thoroughly with NMP (3-5 times). The resin is now ready for the next coupling step.

Protocol 3: Kaiser Test (Qualitative Monitoring)

  • Sample Collection: After the final DMF wash post-deprotection, take a small sample of the resin beads (a few beads are sufficient).[5]

  • Reagent Addition: Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol) to the beads in a small test tube.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[5]

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[2]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[2]

Protocol 4: UV Monitoring (Quantitative)

This method is typically performed using an automated peptide synthesizer with an inline UV detector.

  • Collect Filtrate: During the deprotection step(s), the filtrate flowing from the reaction vessel is passed through a UV spectrophotometer.[2]

  • Measure Absorbance: The absorbance is measured at approximately 301 nm to detect the DBF-piperidine adduct.[5][7]

  • Monitor Completion: The deprotection is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed. Automated systems can be programmed to extend the deprotection time or perform additional deprotection cycles until this condition is met.[6]

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected (e.g., negative Kaiser test) check_reagents Verify Reagent Quality (Piperidine, DMF) start->check_reagents check_swelling Confirm Adequate Resin Swelling check_reagents->check_swelling modify_protocol Modify Deprotection Protocol check_swelling->modify_protocol extend_time Extend Deprotection Time or Perform Double Deprotection modify_protocol->extend_time Simple Adjustment increase_conc Increase Piperidine Concentration modify_protocol->increase_conc Simple Adjustment advanced_strategies Implement Advanced Strategies modify_protocol->advanced_strategies Persistent Issue re_evaluate Re-evaluate with Kaiser Test or UV Monitoring extend_time->re_evaluate increase_conc->re_evaluate alt_reagents Use Alternative Reagents (e.g., DBU/Piperazine in NMP) advanced_strategies->alt_reagents chaotropes Add Chaotropic Agents (e.g., LiCl) advanced_strategies->chaotropes microwave Use Microwave-Assisted Synthesis advanced_strategies->microwave alt_reagents->re_evaluate chaotropes->re_evaluate microwave->re_evaluate

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_peptide Peptide Chain Peptide_Fmoc Fmoc-NH-CHR-Peptide-Resin Proton_Abstraction Proton Abstraction (E1cB Mechanism) Peptide_Fmoc->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct (UV Active at ~301 nm) Piperidine->DBF_Adduct Scavenging DBF Dibenzofulvene (DBF) + CO2 Proton_Abstraction->DBF Free_Amine H2N-CHR-Peptide-Resin (Free Amine) Proton_Abstraction->Free_Amine DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

common impurities found in Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities found in Fmoc-protected amino acids. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate issues related to starting material purity in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Fmoc-protected amino acids and why are they a concern?

A1: Impurities in Fmoc-protected amino acids are typically predictable side-products from the manufacturing process.[1][2] Their presence can significantly impact the outcome of solid-phase peptide synthesis, leading to lower yields, difficult purifications, and the generation of undesired peptide by-products.[1][3] Even at low concentrations, these impurities can compromise the final peptide's conformation, bioactivity, and overall reproducibility.[1]

Q2: How do D-enantiomers affect my peptide synthesis?

A2: The presence of the undesired D-enantiomer in your L-amino acid starting material can lead to the synthesis of diastereomeric peptide impurities.[4] These impurities can be challenging to separate from the target peptide and may result in altered biological activity or immunogenicity.[4] Ensuring high enantiomeric purity of Fmoc-amino acids is critical for the quality, safety, and efficacy of synthetic peptides.[4]

Q3: What are the consequences of having dipeptide impurities (Fmoc-Xaa-Xaa-OH) in my starting material?

A3: Dipeptide impurities, which can form when the Fmoc attachment reagent reacts with an already formed Fmoc-amino acid, can cause the double insertion of that specific amino acid into your peptide sequence.[1][5] This leads to a significant peptide-related impurity that can be difficult to remove.[6] The formation of dipeptides is a known side-reaction, particularly when using Fmoc-Cl for Fmoc protection.[7][8]

Q4: I've heard about β-alanyl impurities. Where do they come from and what is their impact?

A4: β-Alanyl impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH, arise from the ring opening and rearrangement of Fmoc-OSu, a common reagent used for introducing the Fmoc group.[1][9] This is known as a Lossen-type rearrangement.[7][10] These impurities can lead to the insertion of an unwanted β-alanine residue or the substitution of the intended amino acid with β-alanine, compromising the integrity of the final peptide.[1][10]

Q5: Can residual free amino acids in the Fmoc-amino acid vial cause problems?

A5: Yes, residual unprotected amino acids can destabilize the Fmoc group on other molecules and lower the overall efficiency of the coupling reaction.[1] The presence of free amino acids can be due to incomplete protection during the manufacturing process or degradation of the Fmoc-amino acid during storage.[5] This can lead to the formation of deletion sequences where an amino acid is missing from the target peptide.[6]

Q6: Why is acetic acid a critical impurity to control in Fmoc-amino acids?

A6: Acetic acid, even in trace amounts, can act as a capping agent, causing chain termination during peptide synthesis.[1][7] It has a low molecular weight and is highly reactive, giving it a disproportionate effect.[1][11] For example, a 0.1% acetic acid contamination can lead to up to 5% chain termination in a single coupling cycle under standard SPPS conditions with a 5-fold excess of reagents.[11] Acetic acid can be introduced from the hydrolysis of solvents like ethyl acetate used in the manufacturing process.[2][11]

Troubleshooting Guides

Problem 1: My peptide synthesis resulted in a significant amount of a peptide with a double insertion of a specific amino acid.
  • Possible Cause: The Fmoc-amino acid used for that residue likely contained a significant amount of the corresponding dipeptide (Fmoc-Xaa-Xaa-OH) impurity.[1][5]

  • Troubleshooting Steps:

    • Analyze the Starting Material: If you have remaining stock of the suspected Fmoc-amino acid, analyze it by HPLC to quantify the level of dipeptide impurity. A well-optimized HPLC method should be able to separate the dipeptide from the monomer.[11]

    • Source High-Purity Reagents: Purchase Fmoc-amino acids from a reputable supplier with stringent quality control and specifications for dipeptide content. Look for suppliers that provide certificates of analysis detailing impurity profiles.[1]

    • Consider the Fmoc Reagent Used in Manufacturing: Fmoc-amino acids synthesized using Fmoc-Cl are more prone to dipeptide formation.[5][7] If possible, inquire about the manufacturing process of your starting materials.

Problem 2: Mass spectrometry analysis of my purified peptide shows a peak corresponding to the target peptide plus 71 Da (or a similar mass addition).
  • Possible Cause: This mass addition could correspond to the insertion of a β-alanine residue. This is likely due to contamination of one of your Fmoc-amino acids with Fmoc-β-Ala-OH or Fmoc-β-Ala-Xaa-OH.[1][10]

  • Troubleshooting Steps:

    • Identify the Source: This can be challenging without analyzing each Fmoc-amino acid individually. The impurity is often associated with starting materials produced using Fmoc-OSu.[9][12]

    • Review Supplier Specifications: Check the specifications from your supplier for limits on β-alanyl impurities. High-quality suppliers will often specify a limit for these impurities.[1]

    • Purification: While challenging, it may be possible to separate the β-alanine-inserted peptide from the target peptide using reversed-phase HPLC, although co-elution is possible.[7]

Problem 3: The overall yield of my peptide synthesis is very low, and I see many truncated sequences in the crude product.
  • Possible Cause: The presence of acetic acid in one or more of your Fmoc-amino acid starting materials is a likely cause of chain termination, leading to truncated peptides and low yield.[1][7]

  • Troubleshooting Steps:

    • Acetic Acid Detection: Acetic acid is difficult to detect by standard HPLC and NMR at trace levels.[11][13] Specialized analytical methods are required for its quantification.

    • Check Supplier Specifications: High-purity Fmoc-amino acids should have a very low acetate content specified (e.g., ≤0.02%).[1][2] Also, check for limits on residual ethyl acetate, as it can hydrolyze to form acetic acid during storage.[2]

    • Use Fresh Reagents: Whenever possible, use fresh lots of Fmoc-amino acids to minimize the risk of degradation products like acetic acid that can form over time.

Impurity Summary and Acceptance Criteria

The following table summarizes common impurities and typical specification limits for high-purity Fmoc-amino acids used in peptide synthesis.

Impurity TypeCommon SourcePotential Impact on Peptide SynthesisTypical Specification Limit for High-Purity Grade
D-Enantiomer Racemization during manufacturingFormation of diastereomeric peptides, altered biological activity.[4]≥99.8% enantiomeric purity[1][2]
Dipeptides (Fmoc-Xaa-Xaa-OH) Reaction of Fmoc-Cl with Fmoc-amino acidDouble insertion of an amino acid.[1]≤0.1%[1][2]
β-Alanyl Impurities Lossen rearrangement of Fmoc-OSuInsertion or substitution of β-alanine.[1][7]≤0.1%[1][2]
Free Amino Acid Incomplete protection or degradationReduced coupling efficiency, formation of deletion sequences.[1][6]≤0.2%[1][2]
Acetic Acid Residual solvent (ethyl acetate) hydrolysisChain termination, leading to truncated peptides and low yield.[1][7]≤0.02%[1][2]
Side-Chain Unprotected Fmoc-Amino Acid Incomplete side-chain protectionFormation of side-chain-related impurities during synthesis.≤0.1%[1][2]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of Fmoc-amino acids. The specific column and mobile phase conditions may need to be optimized for each amino acid.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interaction with a chiral stationary phase (CSP).[4]

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Lux Cellulose-2 or Cellulose-3)[14]

  • Fmoc-amino acid sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acidic additive (e.g., trifluoroacetic acid - TFA)[14]

Procedure:

  • Sample Preparation: Dissolve a small amount of the Fmoc-amino acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: Lux Cellulose-2 (or other suitable chiral column)

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% TFA. The exact ratio will need to be optimized. A good starting point is 60:40 (Acetonitrile:Water) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 220 nm[14]

    • Injection Volume: 5 µL

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers (L and D) should appear as two separate peaks.

    • Calculate the enantiomeric purity based on the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated as: (% ee) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Expected Results: For high-purity Fmoc-amino acids, the peak corresponding to the D-enantiomer should be very small, with an enantiomeric purity of ≥99.8%.[2]

Visualizations

impurity_formation cluster_dipeptide Dipeptide Impurity Formation cluster_beta_alanine β-Alanyl Impurity Formation Fmoc_Cl Fmoc-Cl Fmoc_AA Fmoc-Amino Acid Fmoc_Cl->Fmoc_AA Reacts with Fmoc_AA_AA Fmoc-Dipeptide Impurity Fmoc_Cl->Fmoc_AA_AA Reacts with AminoAcid Amino Acid AminoAcid->Fmoc_AA Fmoc_AA->Fmoc_AA_AA Fmoc_OSu Fmoc-OSu Rearrangement Lossen-type Rearrangement Fmoc_OSu->Rearrangement Undergoes Fmoc_beta_Ala Fmoc-β-Ala-OH Impurity Rearrangement->Fmoc_beta_Ala Forms

Caption: Formation pathways for common dipeptide and β-alanyl impurities.

troubleshooting_workflow start Peptide Synthesis Issue Identified (e.g., low yield, extra peaks) check_ms Analyze Crude Product by MS start->check_ms check_hplc Analyze Crude Product by HPLC start->check_hplc identify_impurity Identify Potential Impurity Type (e.g., insertion, truncation) check_ms->identify_impurity check_hplc->identify_impurity trace_to_aa Trace Impurity to Specific Fmoc-Amino Acid identify_impurity->trace_to_aa analyze_aa Analyze Suspect Fmoc-Amino Acid (e.g., Chiral HPLC, HPLC) trace_to_aa->analyze_aa confirm_impurity Confirm Presence of Impurity (e.g., dipeptide, D-enantiomer) analyze_aa->confirm_impurity remediate Remediation confirm_impurity->remediate Yes no_impurity Impurity Not in Starting Material. Investigate Synthesis Conditions. confirm_impurity->no_impurity No

Caption: Troubleshooting workflow for identifying the source of peptide impurities.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yield and purity.

Troubleshooting Guide

This guide addresses specific problems encountered during SPPS, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Recommended Solutions
SPPS-001 Low Peptide Yield - Incomplete coupling reactions.- Aggregation of the growing peptide chain.- Premature chain termination.- Steric hindrance from bulky amino acids.- Optimize coupling reagents and conditions.- Use structure-breaking amino acid derivatives (e.g., pseudoprolines).- Perform double coupling for difficult residues.- Increase reaction temperature.
SPPS-002 Peptide Aggregation - Formation of secondary structures (β-sheets) on the resin.- Hydrophobic sequences.- Switch to a lower-loading resin.- Use solvents known to disrupt aggregation (e.g., NMP, DMSO).- Incorporate pseudoproline dipeptides to disrupt secondary structures.[1]- Synthesize at elevated temperatures.
SPPS-003 Incomplete Fmoc Deprotection - Aggregation hindering reagent access.- Insufficient deprotection time or reagent concentration.- Monitor Fmoc deprotection using UV absorbance of the piperidine-dibenzofulvene adduct.[2]- Increase deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]- Use chaotropic salts to disrupt aggregation.[1]
SPPS-004 Difficult Couplings - Sterically hindered amino acids (e.g., Arg, Val, Ile).- Secondary structure formation.- Use highly reactive coupling reagents like HATU, HCTU, or COMU.[3][4]- Perform a double coupling or extend the coupling time.[4][5]- Increase the concentration of the amino acid and coupling reagent.[5]
SPPS-005 Side Reactions (e.g., Racemization, Aspartimide Formation) - Inappropriate coupling reagents or additives.- Base-catalyzed side reactions during deprotection.- Use additives like HOBt or HOAt to suppress racemization.[3][6]- For sequences prone to aspartimide formation (e.g., Asp-Gly), use protecting groups like Hmb or Dmb on the preceding amino acid backbone.[1]

Frequently Asked Questions (FAQs)

Q1: How can I improve the overall yield of a long peptide synthesis (>30 amino acids)?

A1: For long peptides, even small inefficiencies in each coupling step can drastically reduce the final yield. Consider the following strategies:

  • Optimize Step-wise Yield: A seemingly small increase in coupling efficiency per step has a significant impact on the overall yield (see table below).

  • Resin Selection: Use a low-loading resin (0.1-0.2 mmol/g) to minimize peptide chain aggregation.[7]

  • Solvent Choice: Employ solvents that enhance resin swelling and disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[8]

  • Capping: After each coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[4] This simplifies the purification of the final product.

Q2: What is "double coupling" and when should I use it?

A2: Double coupling is the process of repeating the amino acid coupling step before proceeding to the next deprotection step. This is particularly useful for:

  • Sterically Hindered Residues: Amino acids with bulky side chains (e.g., Arginine, Valine, Isoleucine) can be difficult to incorporate.[5]

  • Proline-Containing Peptides: The amino acid following a proline residue can be challenging to couple.[5]

  • Identical Amino Acid Stretches: When coupling the second or third identical amino acid in a row, double coupling can help drive the reaction to completion.[5]

Q3: How does temperature affect SPPS yield?

A3: Increasing the reaction temperature can be beneficial by:

  • Increasing Reaction Rates: This can lead to more efficient coupling and deprotection steps.[4]

  • Disrupting Aggregation: Higher temperatures can help break up secondary structures that cause peptide aggregation.[1] However, be aware that excessive heat can also promote side reactions. It is often a matter of empirical optimization for a specific peptide sequence.

Q4: Which coupling reagent should I choose?

A4: The choice of coupling reagent depends on the difficulty of the sequence and desired reaction speed.

  • Standard Couplings: Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are effective for many sequences.[9]

  • Difficult Couplings: For sterically hindered amino acids or aggregation-prone sequences, more reactive (and often more expensive) uronium/phosphonium-based reagents like HATU, HCTU, or COMU are recommended.[3][4][10]

Q5: What is the importance of resin selection?

A5: The solid support is critical for a successful synthesis. Key considerations include:

  • Polymer Type: Polystyrene (PS) is common, but polyethylene glycol (PEG)-grafted resins (e.g., TentaGel) offer better swelling properties in a wider range of solvents and are often preferred for long or difficult sequences.[4][11]

  • Linker: The linker connects the peptide to the resin and determines the C-terminal functionality (e.g., acid or amide) upon cleavage. Wang and Rink Amide resins are commonly used for C-terminal acids and amides, respectively.[7]

  • Loading Capacity: This refers to the amount of the first amino acid that can be attached per gram of resin. High-loading resins are suitable for short peptides, while low-loading resins are recommended for longer peptides to reduce steric hindrance and aggregation.[7]

Quantitative Data Summary

The impact of step-wise coupling efficiency on the overall theoretical yield of a peptide is exponential. The following table illustrates this relationship for a 140-amino acid peptide.

Step-wise Yield (%) Overall Theoretical Yield (%) for a 140-mer
99.024
99.550

Data sourced from Gyros Protein Technologies.[4]

Experimental Protocols

Protocol 1: Standard Double Coupling for a Difficult Residue
  • Initial Coupling: Perform the standard coupling protocol for the difficult amino acid using your chosen coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF for 1-2 hours.

  • Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of the same activated amino acid as in step 1.

  • Reaction: Add the fresh coupling solution to the resin and allow it to react for another 1-2 hours.

  • Wash and Proceed: Drain the vessel, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min), and then proceed with the standard deprotection step.

Protocol 2: Capping of Unreacted Amino Groups
  • Coupling and Wash: Following the coupling reaction, wash the resin with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF).

  • Capping Reaction: Add the capping solution to the resin and agitate for 10-15 minutes.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF and DCM before proceeding to the deprotection step.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Add next AA Wash2->Deprotection Start next cycle FinalCleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Wash2->FinalCleavage Start Start: Resin with first AA Start->Deprotection Purification Purification (e.g., HPLC) FinalCleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A flowchart of the repetitive cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

Technical Support Center: Resolving Overlapping Peaks in Mass Spectra of 13C Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when resolving overlapping peaks in mass spectra of 13C labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of overlapping isotopic peaks in mass spectra of 13C labeled peptides?

Overlapping isotopic peaks can arise from several factors during a stable isotope labeling experiment. When the mass shift between the labeled ('heavy') and unlabeled ('light') peptides is small, the isotopic clusters can overlap, complicating quantification.[1] This is particularly common in methods like dimethyl labeling.[1] Other causes include incomplete labeling, where a mix of partially and fully labeled peptides exists, and the presence of chemical modifications or contaminants that introduce unexpected peaks in the spectrum.[2]

Q2: I observe a mass shift that is lower than expected for my 13C labeled peptide. What is the likely cause?

The most common reason for a lower-than-expected mass shift is the incomplete incorporation of the 13C-labeled amino acid.[2] For accurate quantification, a labeling efficiency of greater than 95% is recommended.[2] You may be observing a mixture of fully and partially labeled peptides, which leads to a convoluted isotopic pattern.

Q3: My mass spectrum displays unexpected peaks that do not correspond to my light or heavy peptides. What could they be?

These unexpected peaks can be attributed to several sources:

  • Metabolic Conversion: Labeled amino acids can be metabolically converted into other amino acids. A common example is the conversion of heavy arginine to heavy proline.[2]

  • Chemical Modifications: Peptides can undergo chemical modifications during sample preparation or analysis, such as oxidation, deamidation, and carbamylation.[2]

  • Contaminants: The sample may be contaminated with substances like polymers (e.g., polyethylene glycol), plasticizers, or detergents, which can appear as distinct peaks.[2][3]

Q4: How can high-resolution mass spectrometry help in resolving overlapping peaks?

High-resolution mass spectrometry is crucial for distinguishing between isotopic peaks with very small mass differences.[1] For instance, the mass difference between trimethylation (42.04695 Da) and acetylation (42.01057 Da) is a mere 0.03638 Da, which can be resolved with a high-resolution instrument.[2] This capability allows for the accurate identification and quantification of co-eluting and isobaric species.

Q5: What is "metabolic scrambling" and how can it impact my results?

Metabolic scrambling occurs when stable isotopes from a labeled amino acid are incorporated into other molecules through various metabolic pathways.[4] This can lead to the unintended labeling of other amino acids, complicating the mass spectra and potentially leading to inaccurate quantification. For example, 15N labels can be transferred between amino acids, and undefined components in the medium can dilute the enrichment level of the labeled amino acids.[4]

Troubleshooting Guides

Issue 1: Inaccurate Quantification Due to Overlapping Isotopic Envelopes

Symptoms:

  • Difficulty in accurately determining the peak areas for light and heavy peptide pairs.

  • Upward bias in the quantification of the heavier peptide.[1]

  • Poor correlation between expected and observed ratios of labeled peptides.[5][6]

Troubleshooting Workflow:

cluster_0 Troubleshooting Overlapping Peaks start Overlapping Peaks Detected check_resolution Is High-Resolution MS Used? start->check_resolution use_hrms Utilize High-Resolution Mass Spectrometer check_resolution->use_hrms No deconvolution Apply Deconvolution Algorithm check_resolution->deconvolution Yes use_hrms->deconvolution software Use Specialized Software (e.g., MaxQuant, Proteome Discoverer) deconvolution->software iemm Employ Isotopic Envelope Mixture Modeling (IEMM) software->iemm review_data Review and Validate Quantification iemm->review_data end Accurate Quantification review_data->end

Caption: A workflow for troubleshooting inaccurate quantification due to overlapping peaks.

Corrective Actions:

  • Utilize High-Resolution Mass Spectrometry: If not already in use, switching to a high-resolution instrument like an Orbitrap or Q-TOF is highly recommended to better resolve closely spaced isotopic peaks.[2][7]

  • Employ Deconvolution Algorithms: Several algorithms are available to mathematically separate overlapping isotopic clusters.[8][9] These algorithms can interpret the spectrum with the least number of peptides and account for errors in the expected isotope pattern.[8]

  • Use Specialized Software: Software packages like MaxQuant, Proteome Discoverer, and OpenMS are designed to handle data from stable isotope labeling experiments and include modules for deconvolving overlapping spectra.[7][10]

  • Isotopic Envelope Mixture Modeling (IEMM): This robust method involves fitting the overlapping peptide isotopic distributions with predicted theoretical models.[5][6] It has been successfully applied to quantify challenging cases like deamidation (1 Da mass shift) and 18O labeling (2 and 4 Da shifts).[5][6]

Issue 2: Unexpected Peaks and Mass Shifts

Symptoms:

  • Presence of peaks that do not match the expected masses of light or heavy peptides.

  • Observed mass shifts are inconsistent with the incorporated 13C label.

Troubleshooting Workflow:

cluster_1 Troubleshooting Unexpected Peaks start Unexpected Peaks Observed check_labeling Verify Labeling Efficiency (>95%) start->check_labeling incomplete_labeling Optimize Labeling Protocol check_labeling->incomplete_labeling No check_conversion Investigate Metabolic Conversion check_labeling->check_conversion Yes end Clean Spectrum incomplete_labeling->end proline_supplement Supplement Media with Proline check_conversion->proline_supplement Arg to Pro Conversion check_modification Identify Chemical Modifications (MS/MS) check_conversion->check_modification No Conversion proline_supplement->end modify_prep Modify Sample Preparation check_modification->modify_prep Modification Identified check_contamination Rule out Contamination check_modification->check_contamination No Modification modify_prep->end clean_sample Improve Sample Clean-up check_contamination->clean_sample Contaminant Identified check_contamination->end No Contaminant clean_sample->end

Caption: A workflow for troubleshooting unexpected peaks in the mass spectrum.

Corrective Actions:

  • Verify Labeling Efficiency: Ensure that the incorporation of the 13C labeled amino acid is nearly complete (>95%).[2] This can be calculated by comparing the peak areas of the heavy and light versions of identified peptides.[2]

  • Investigate Metabolic Conversions: If metabolic conversion is suspected (e.g., arginine to proline), consider supplementing the culture medium with the unlabeled version of the converted amino acid (e.g., L-proline) to suppress this pathway.[3]

  • Identify Chemical Modifications: Use tandem mass spectrometry (MS/MS) to pinpoint the location of any potential chemical modifications on the peptide sequence.[2] Adjust sample preparation protocols to minimize these modifications (e.g., by using fresh reagents and avoiding harsh conditions).

  • Rule Out Contamination:

    • Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity reagents.[2]

    • Maintain a Clean Workspace: Work in a clean environment to minimize contamination from sources like keratin.[2]

    • Use Appropriate Labware: Avoid plasticware that can leach plasticizers. Opt for low-retention tubes and tips.[2]

    • Run Blank Samples: Analyze a blank sample containing only the mobile phase to identify background contaminants originating from the LC-MS system.[2]

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general framework for SILAC experiments.

Materials:

  • Cell culture medium deficient in the amino acids to be labeled (e.g., arginine and lysine).

  • "Light" (natural abundance) L-arginine and L-lysine.

  • "Heavy" (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine) labeled amino acids.

  • Dialyzed fetal bovine serum (FBS).

  • Standard cell culture reagents and equipment.

Methodology:

  • Cell Culture:

    • Culture two populations of cells. One population is grown in "light" medium containing natural abundance amino acids.

    • The second population is grown in "heavy" medium containing the 13C-labeled amino acids for at least five to six cell doublings to ensure complete incorporation.

  • Sample Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations.

    • Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells using a suitable lysis buffer.

  • Protein Digestion:

    • Perform an in-solution or in-gel tryptic digest of the extracted proteins to generate peptides.

  • Peptide Desalting and Clean-up:

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[7]

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full scan MS1 spectra at high resolution (e.g., 60,000-120,000) to detect the "light" and "heavy" peptide pairs.[7]

    • Select the most intense precursor ions for fragmentation and acquire MS2 spectra to identify the peptide sequence.[7]

  • Data Analysis:

    • Process the raw data using specialized software (e.g., MaxQuant).[7]

    • The software will perform peptide identification, protein inference, and quantification by comparing the intensities of the "light" and "heavy" peptide pairs.[7]

Protocol 2: Deconvolution of Overlapping Isotopic Clusters using Isotopic Envelope Mixture Modeling (IEMM)

This protocol outlines the general steps for using IEMM for quantification.[5][6]

Methodology:

  • Data Acquisition: Acquire high-resolution mass spectra of the peptide mixture.

  • Theoretical Isotopic Distribution: For a given peptide sequence, calculate the theoretically predicted isotopic distribution for both the unlabeled and labeled forms.

  • Mixture Modeling: Fit the experimentally observed, overlapping isotopic distribution with a mixture model composed of the theoretical distributions of the light and heavy forms.

  • Quantification: The relative contributions of the light and heavy forms to the best-fit model provide the quantitative ratio of the two species.[5][6]

Quantitative Data Summary

The following table summarizes the performance of the Isotopic Envelope Mixture Modeling (IEMM) method for quantifying deamidation in synthetic peptides mixed at known ratios.

Known Ratio (Deamidated:Amidated)Measured Percentage of Deamidation
1:0High correlation
1:2(R² = 0.96)
2:1between measured
4:1and known
10:1percentages
20:1

This data is based on experiments where synthetic peptides and their deamidated forms were mixed at various ratios and analyzed using the IEMM method, demonstrating a high correlation (R²=0.96) between the measured and known percentages of deamidation.[5][6]

Software for Data Analysis

Several software tools are available for the analysis of mass spectrometry data, including the deconvolution of overlapping peaks.

SoftwareKey FeaturesAvailability
MaxQuant Popular for quantitative proteomics, includes algorithms for SILAC data analysis.Freeware
Proteome Discoverer Comprehensive platform for proteomics data analysis with various quantification methods.Proprietary
OpenMS An open-source C++ library and set of tools for LC/MS data management and analysis.[10]Open-Source
MS-Deconv A combinatorial algorithm for spectral deconvolution, particularly for complex top-down spectra.[9]Available Online
iMS2Flux Automates the processing of MS data from stable isotope labeling experiments for flux analysis.[11]Freely Available

This technical support center provides a starting point for addressing common issues related to overlapping peaks in the mass spectra of 13C labeled peptides. For more specific issues, consulting the documentation of the software and instrumentation being used is recommended.

References

Validation & Comparative

Validating the Incorporation of Fmoc-Ala-OH-1-¹³C by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of isotopically labeled amino acids is a critical step in numerous quantitative proteomics and drug development applications. This guide provides an objective comparison of using Fmoc-Ala-OH-1-¹³C for validating carbon-13 incorporation and contrasts its performance with other alternatives, supported by experimental data and detailed protocols.

The use of stable isotope-labeled amino acids, such as Fmoc-Ala-OH-1-¹³C, is a cornerstone of modern quantitative proteomics.[1] These labeled compounds are chemically identical to their natural counterparts but possess a greater mass, allowing for their precise detection and quantification using mass spectrometry (MS).[2] Fmoc-Ala-OH-1-¹³C, specifically, is an N-terminally protected form of L-alanine where one of the carbon atoms has been replaced with the carbon-13 (¹³C) isotope.[3] This deliberate mass shift is invaluable for its use as an internal standard in quantitative mass spectrometry and as a probe in nuclear magnetic resonance (NMR) studies.[4]

Comparison of ¹³C-Labeled Amino Acids for Incorporation Validation

The selection of a ¹³C-labeled amino acid for validating incorporation efficiency is contingent on the specific needs of the application, the peptide sequence, and the analytical method. While Fmoc-Ala-OH-1-¹³C provides a clear and straightforward method for confirming the success of a coupling step due to its distinct mass shift, other labeled amino acids may offer advantages in more complex analytical workflows.[4]

FeatureFmoc-Ala-OH-1-¹³CFmoc-Leu-OH-¹³C₆Fmoc-Val-OH-¹³C₅Fmoc-Lys-OH-¹³C₆,¹⁵N₂
Primary Use Case Routine validation of coupling efficiency in Solid-Phase Peptide Synthesis (SPPS).[4]Internal standards for quantitative proteomics (e.g., AQUA peptides).[4]Probing protein structure and dynamics by NMR spectroscopy.[4]Internal standards with a significant mass shift for complex MS analysis.[4]
Mass Shift (Da) +1+6+5+8
Analytical Method Mass Spectrometry (MS), NMR Spectroscopy.[4]Mass Spectrometry (MS).[4]NMR Spectroscopy, MS.[4]Mass Spectrometry (MS).[4]
Natural Abundance Alanine is a common amino acid, offering a representative incorporation check.[4]Leucine is frequently found in many proteins.[4]Valine's methyl groups are sensitive probes in NMR.[4]Lysine is a frequent site for post-translational modifications.[4]
Cost-Effectiveness Generally cost-effective for routine validation.[4]Higher cost due to more labeled atoms.[4]Higher cost, specialized use.[4]Highest cost due to dual labeling.[4]
Ease of Detection Clear and easily identifiable mass shift in MS.[4]A larger mass shift is beneficial in complex spectra.[4]Distinct chemical shifts in ¹³C NMR.[4]A very distinct mass shift helps in avoiding spectral overlap.[4]

Experimental Protocols

The validation of ¹³C incorporation is typically performed after the completion of solid-phase peptide synthesis (SPPS) and subsequent cleavage and purification of the peptide.[4] Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this validation.[4]

Solid-Phase Peptide Synthesis (SPPS) with ¹³C-Labeled Amino Acid Incorporation
  • Resin Preparation : Begin with a suitable resin (e.g., Rink Amide, Wang) and perform the initial deprotection of the Fmoc group.[4]

  • Coupling of Labeled Amino Acid : Dissolve Fmoc-Ala-OH-1-¹³C and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma Pure) in a suitable solvent like dimethylformamide (DMF).[5] To ensure complete reaction, it is recommended to use 2 equivalents of the labeled amino acid and increase the coupling time to a minimum of 2 hours.[5]

  • Fmoc Deprotection : Remove the Fmoc protecting group with a 20% piperidine in DMF solution.[5]

  • Chain Elongation : Continue coupling subsequent amino acids according to standard SPPS protocols.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Mass Spectrometry Validation
  • Sample Preparation : Dissolve the purified, lyophilized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid to aid in ionization.[6][7]

  • LC-MS/MS Analysis : Inject the peptide solution into a liquid chromatography system coupled to a high-resolution mass spectrometer.[6] The peptide is separated on a C18 column using a water/acetonitrile gradient.[6]

  • Data Acquisition : Acquire full scan mass spectra (MS1) at high resolution to detect the unlabeled ("light") and labeled ("heavy") peptide pairs.[1] Select the most intense precursor ions for fragmentation (MS2) to confirm the peptide sequence.[1][6]

  • Data Analysis : Compare the experimentally observed mass with the theoretical mass of the peptide containing the ¹³C-labeled alanine.[4] Successful incorporation of Fmoc-Ala-OH-1-¹³C will result in a mass increase of 1 Dalton compared to the unlabeled peptide.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for validating ¹³C incorporation and a conceptual diagram of stable isotope labeling in proteomics.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Resin_Preparation Resin Preparation Fmoc_Ala_OH_1_13C_Coupling Fmoc-Ala-OH-1-13C Coupling Resin_Preparation->Fmoc_Ala_OH_1_13C_Coupling Chain_Elongation Chain Elongation Fmoc_Ala_OH_1_13C_Coupling->Chain_Elongation Cleavage_and_Purification Cleavage & Purification Chain_Elongation->Cleavage_and_Purification Sample_Preparation Sample Preparation Cleavage_and_Purification->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Data Analysis (Mass Shift Verification) LC_MS_MS_Analysis->Data_Analysis

Caption: Experimental workflow for validating Fmoc-Ala-OH-1-¹³C incorporation.

stable_isotope_labeling cluster_peptides Peptide Population Unlabeled_Peptide Unlabeled Peptide (Natural Isotope Abundance) Mass_Spectrometer Mass Spectrometer Unlabeled_Peptide->Mass_Spectrometer Labeled_Peptide Labeled Peptide (Incorporating 13C-Alanine) Labeled_Peptide->Mass_Spectrometer Mass_Spectrum Resulting Mass Spectrum Mass_Spectrometer->Mass_Spectrum Generates Quantification Relative/Absolute Quantification Mass_Spectrum->Quantification Enables

Caption: Conceptual diagram of stable isotope labeling for mass spectrometry.

References

A Head-to-Head Comparison: Fmoc-Ala-OH-1-13C vs. Uniformly Labeled Fmoc-Ala-OH-13C3 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled reagents is paramount for robust and insightful experimental outcomes. This guide provides a comprehensive comparison of two commonly used labeled amino acids, Fmoc-Ala-OH-1-¹³C and uniformly labeled Fmoc-Ala-OH-¹³C₃, offering a deep dive into their respective performance characteristics, supported by experimental data and detailed protocols.

The strategic incorporation of stable isotopes into peptides and proteins is a cornerstone of modern proteomics, structural biology, and drug discovery. Alanine, with its simple methyl side chain, is a frequent choice for isotopic labeling. The decision between a selectively labeled (Fmoc-Ala-OH-1-¹³C) and a uniformly labeled (Fmoc-Ala-OH-¹³C₃) analogue hinges on the specific analytical technique and the research question at hand. While both serve as valuable tools, their impact on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy analyses differs significantly.

Quantitative Data Summary

The primary distinction between Fmoc-Ala-OH-1-¹³C and Fmoc-Ala-OH-¹³C₃ lies in the number of incorporated heavy isotopes. This fundamental difference dictates their utility in various applications, as summarized in the table below.

FeatureFmoc-Ala-OH-1-¹³CFmoc-Ala-OH-¹³C₃Rationale & Benefits
Isotopic Labeling Single ¹³C at the carbonyl carbonThree ¹³C atoms (carbonyl, alpha, and beta carbons)Determines the mass shift and the complexity of NMR signals.
Mass Shift (Da) +1+3A larger mass shift in uniformly labeled alanine provides better separation from the unlabeled peptide in mass spectrometry, which is advantageous in complex samples.[1]
Primary Application Introduction of a single, localized probe.Internal standards for quantitative proteomics (e.g., AQUA), detailed structural analysis by NMR.[2][3]The choice depends on whether a subtle probe or a significant mass/signal difference is required.
Mass Spectrometry Provides a clear +1 Da shift for quantification.Offers a more pronounced +3 Da shift, reducing spectral overlap and facilitating easier detection.[1]Uniform labeling is often preferred for quantitative proteomics due to the clearer mass separation.
NMR Spectroscopy Simplifies spectra by introducing a single, easily identifiable signal.Introduces ¹³C-¹³C scalar couplings, providing more detailed structural information but also increasing spectral complexity.[4][5]Selective labeling is ideal for simplifying complex spectra, while uniform labeling allows for more in-depth structural elucidation of the labeled residue's environment.[4]
Cost Generally lowerHigherThe cost is directly related to the complexity of the isotopic enrichment process.

Performance Comparison in Key Applications

Mass Spectrometry

In quantitative proteomics, the distinct mass shift introduced by the labeled amino acid is crucial for accurate quantification. A peptide synthesized with Fmoc-Ala-OH-1-¹³C will exhibit a mass increase of one dalton compared to its natural counterpart. While detectable, this small shift can sometimes be obscured by the isotopic envelope of the unlabeled peptide, especially in complex mixtures.

Conversely, the incorporation of uniformly labeled Fmoc-Ala-OH-¹³C₃ results in a more substantial +3 Da mass shift.[1] This larger separation significantly enhances the resolution between the light (unlabeled) and heavy (labeled) peptide signals in the mass spectrum, leading to more reliable and precise quantification, a cornerstone of techniques like Absolute Quantification (AQUA).[2]

NMR Spectroscopy

In NMR spectroscopy, the choice between single and uniform labeling presents a trade-off between spectral simplicity and informational content.

  • Fmoc-Ala-OH-1-¹³C : Incorporating a single ¹³C label at the carbonyl position provides a specific probe to study the local environment of that particular site. This selective labeling approach simplifies the ¹³C NMR spectrum, as it avoids the complexities of ¹³C-¹³C couplings, making it easier to assign and interpret the signal corresponding to the labeled carbon.[6]

  • Fmoc-Ala-OH-¹³C₃ : Uniformly labeling the alanine residue introduces ¹³C-¹³C scalar couplings between the carbonyl, alpha, and beta carbons.[4] While this increases the complexity of the local spin system, it also provides a wealth of structural information. These couplings can be exploited in advanced NMR experiments to determine dihedral angles and gain detailed insights into the conformation of the peptide backbone and sidechain at the labeled position.[5] However, for larger proteins, uniform labeling of all amino acids can lead to significant signal overlap and line broadening, making spectral interpretation challenging.[7]

Experimental Protocols

The successful application of these labeled amino acids relies on robust experimental procedures. Below are detailed methodologies for their incorporation into peptides via solid-phase peptide synthesis and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled alanine.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Ala-OH-1-¹³C or Fmoc-Ala-OH-¹³C₃

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, equivalent to the amino acid) in DMF.

    • Add DIEA (2 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the labeled alanine, coupling times may be extended to ensure complete incorporation.[2]

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, pellet it by centrifugation, and wash it with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Mass Spectrometry Analysis

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

Data Acquisition:

  • Analyze the sample using a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Acquire full scan (MS1) spectra to identify the isotopic envelopes of the unlabeled and labeled peptides.

  • Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to confirm the peptide sequence.

NMR Spectroscopy Analysis

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or DMSO-d₆) to a final concentration of 0.5-2 mM.

  • Adjust the pH with dilute acid or base as required.

  • Transfer the sample to a high-quality NMR tube.

Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer.

  • For Fmoc-Ala-OH-1-¹³C: A one-dimensional ¹³C spectrum will show a single intense signal for the labeled carbonyl carbon. Two-dimensional experiments like ¹H-¹³C HSQC can be used to correlate the carbonyl carbon with adjacent protons.

  • For Fmoc-Ala-OH-¹³C₃: In addition to a 1D ¹³C spectrum showing three intense signals, 2D ¹³C-¹³C correlation experiments (e.g., COSY, TOCSY) can be performed to establish through-bond connectivities between the labeled carbons, providing detailed structural restraints.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for utilizing these labeled amino acids in research.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including labeled Ala) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS or NMR) Purification->Analysis

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating ¹³C-labeled alanine.

Analysis_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Sample_Prep Sample Preparation (Dissolution) LC_MS LC-MS/MS Analysis MS_Sample_Prep->LC_MS MS_Data_Analysis Data Analysis (Quantification, Sequencing) LC_MS->MS_Data_Analysis NMR_Sample_Prep Sample Preparation (Dissolution in D-solvent) NMR_Acquisition Data Acquisition (1D & 2D Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Data Analysis (Structure, Dynamics) NMR_Acquisition->NMR_Data_Analysis Purified_Peptide Purified ¹³C-Labeled Peptide Purified_Peptide->MS_Sample_Prep Purified_Peptide->NMR_Sample_Prep

References

A Comparative Guide: Fmoc-Ala-OH-1-¹³C versus 2H-Labeled Alanine for Advanced NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure, dynamics, and interactions of proteins and peptides at an atomic level.[1][2] The incorporation of stable isotopes, such as ¹³C and ²H, is a cornerstone of modern NMR, enhancing spectral sensitivity and resolution.[3][4] This guide provides a comprehensive comparison between two common isotopic labeling strategies for alanine: Fmoc-Ala-OH-1-¹³C and 2H-labeled alanine, offering researchers, scientists, and drug development professionals the insights needed to select the optimal approach for their experimental goals.

Core Comparison: Unraveling the Spectroscopic Advantages

The choice between ¹³C and ²H labeling of alanine hinges on the specific information sought from the NMR experiment. While both methods aim to simplify complex spectra and overcome challenges associated with large biomolecules, they achieve this through distinct mechanisms and offer unique advantages.[1][5]

Fmoc-Ala-OH-1-¹³C: Precision and Probing Local Environments

Site-specific incorporation of ¹³C, particularly at the carbonyl carbon (C'), offers a powerful tool for probing the local chemical environment within a peptide or protein.[3] The chemical shift of the ¹³C-labeled carbonyl is highly sensitive to its immediate surroundings, including secondary structure (α-helix vs. β-sheet), hydrogen bonding, and solvent exposure.[3] This sensitivity makes Fmoc-Ala-OH-1-¹³C an excellent choice for:

  • Unambiguous Signal Assignment: By selectively labeling a single alanine residue, complex spectra can be simplified, allowing for the clear assignment of signals from that specific site.[1][3]

  • Structural Biology: The precise chemical shift data provides key restraints for determining the three-dimensional structure of peptides and proteins.[3]

  • Drug Discovery: Monitoring changes in the ¹³C chemical shift upon the addition of a small molecule can directly indicate a binding event and help characterize the interaction.[3]

  • Enzyme Mechanism Studies: The chemical environment of an alanine residue within an active site can be monitored during a catalytic reaction to probe the enzyme's mechanism.[3]

  • Protein Dynamics and Folding: Investigating the flexibility and conformational changes in different regions of a protein is facilitated by the localized information provided by the ¹³C label.[3]

2H-Labeled Alanine: Reducing Spectral Complexity and Enhancing Relaxation Properties

Deuterium (²H) labeling is primarily employed to simplify crowded ¹H NMR spectra and to improve the relaxation properties of large proteins, which suffer from signal broadening due to their slow tumbling in solution.[5][6] By replacing protons with deuterons, the dense network of ¹H-¹H scalar and dipolar couplings is significantly reduced.[5][7] This leads to:

  • Improved Spectral Resolution: In large proteins, severe spectral overlap in ¹H NMR spectra can make analysis impossible. Perdeuteration, or the replacement of most protons with deuterons, dramatically simplifies the spectrum.[5][8]

  • Slower Relaxation and Sharper Lines: The smaller magnetic moment of deuterium compared to protons leads to a reduction in dipolar relaxation, a major cause of line broadening in large molecules. This results in sharper NMR signals and improved sensitivity.[6][8]

  • Studies of Large Proteins and Complexes: Deuteration is often a prerequisite for studying the structure and dynamics of high-molecular-weight proteins and protein complexes by NMR.[6][9]

However, a significant drawback of extensive deuteration is the loss of crucial structural information derived from proton-proton Nuclear Overhauser Effects (NOEs), which are distance-dependent.[10]

Quantitative Data Comparison

The following table summarizes the key differences and typical quantitative data associated with Fmoc-Ala-OH-1-¹³C and 2H-labeled alanine in NMR studies.

FeatureFmoc-Ala-OH-1-¹³C2H-Labeled Alanine
Primary Application Probing local structure, dynamics, and interactions at a specific site.[1][3]Simplifying spectra and improving relaxation properties of large proteins.[5][6]
Effect on Spectra Introduces a specific, sensitive ¹³C signal with a large chemical shift dispersion.[3]Reduces the number of ¹H signals, leading to a simplified spectrum.[5]
Typical ¹³C Chemical Shift Range (C') 170 - 180 ppm[3]Not applicable
¹H Linewidths in Large Proteins UnchangedSignificantly reduced[6][8]
Information Gained Detailed local environmental information (secondary structure, H-bonding, binding).[3]Global structural information (in combination with selective protonation), dynamics.[5][11]
Information Lost NoneProton-proton NOE restraints for distance measurements.[10]
Suitability for Protein Size Small to large proteins.[3]Primarily for large proteins (>20-25 kDa).[5]

Experimental Protocols

1. Site-Specific ¹³C Labeling using Fmoc-Ala-OH-1-¹³C in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a single ¹³C-labeled alanine into a peptide sequence.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) and perform the initial deprotection of the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Activation: Dissolve Fmoc-Ala-OH-1-¹³C and an activating agent (e.g., HBTU/HOBt) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to initiate the activation.

  • Coupling: Add the activated ¹³C-labeled alanine solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[12]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added ¹³C-labeled alanine with 20% piperidine in DMF to prepare for the coupling of the next amino acid.

  • Chain Elongation: Repeat the coupling, washing, and deprotection steps for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: Purify the resulting peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and NMR.

2. Uniform Deuteration of a Protein Expressed in E. coli

This protocol describes the production of a perdeuterated protein for NMR studies.

  • Adaptation of E. coli: Gradually adapt the E. coli expression strain to grow in minimal medium prepared with increasing concentrations of deuterium oxide (D₂O), starting from 10% D₂O and progressing to >98% D₂O.

  • Starter Culture: Inoculate a small volume of D₂O-based minimal medium containing a deuterated carbon source (e.g., ²H-glucose) and ¹⁵NH₄Cl (for ¹⁵N labeling) with the adapted E. coli strain. Grow overnight at 37°C.

  • Large-Scale Expression: Use the starter culture to inoculate a larger volume of D₂O-based minimal medium. Grow the cells to an optimal optical density (OD₆₀₀ of 0.6-0.8).

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Continue to grow the cells for several hours (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Purify the deuterated protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography). The purification buffers should be prepared in H₂O to allow for the back-exchange of labile amide protons to ¹H, which is necessary for many NMR experiments.[5]

  • NMR Sample Preparation: Concentrate the purified protein to the desired concentration (typically 0.1-1 mM) in a suitable NMR buffer.[4]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for incorporating these labeled amino acids and the logical decision-making process for choosing between them.

Experimental Workflow for Fmoc-Ala-OH-1-¹³C in SPPS Resin Resin Preparation (Fmoc Deprotection) Activation Amino Acid Activation (Fmoc-Ala-OH-1-¹³C) Coupling Coupling to Resin Activation->Coupling Wash1 Washing Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Elongation Repeat for Next Amino Acid Deprotection->Elongation Elongation->Coupling Continue Synthesis Cleavage Cleavage & Deprotection Elongation->Cleavage Synthesis Complete Purification Purification & Analysis (HPLC, MS, NMR) Cleavage->Purification

Caption: Workflow for site-specific incorporation of ¹³C-labeled alanine via SPPS.

Decision Logic: ¹³C vs. ²H Labeling for Alanine Goal Primary Research Goal? Local Probe Local Environment, Binding, or Dynamics? Goal->Local Specific Site Large Study Large Protein (>25 kDa) Structure or Dynamics? Goal->Large Global Properties Local->Goal No Use13C Choose Fmoc-Ala-OH-1-¹³C Local->Use13C Yes Large->Goal No Use2H Choose ²H-Labeled Alanine (Perdeuteration) Large->Use2H Yes Both Consider Combined Labeling (e.g., ¹³C on ²H background) Use13C->Both Use2H->Both

Caption: Decision tree for selecting an appropriate alanine labeling strategy.

References

Cost-Benefit Analysis of Fmoc-Ala-OH-1-¹³C in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of isotopically labeled amino acids is a critical decision that balances cost with the desired level of experimental insight. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Ala-OH-1-¹³C in research, comparing its performance and cost against unlabeled Fmoc-Ala-OH and other commonly used ¹³C-labeled amino acid alternatives.

Executive Summary

Fmoc-Ala-OH-1-¹³C is a valuable tool for site-specific isotopic labeling in solid-phase peptide synthesis (SPPS), enabling advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry (MS). Its primary benefit lies in the introduction of a single ¹³C label at the carboxyl position of an alanine residue, providing a specific probe for structural and quantitative studies. While the cost of Fmoc-Ala-OH-1-¹³C is significantly higher than its unlabeled counterpart, its use can be highly beneficial for specific research applications where precise structural or quantitative data is essential. The decision to use this labeled amino acid should be based on a careful consideration of the experimental goals versus the associated costs.

Data Presentation: Cost and Performance Comparison

The following table summarizes the key quantitative data for Fmoc-Ala-OH-1-¹³C and its alternatives. Prices are estimates and can vary between suppliers and purchase volumes.

ParameterFmoc-Ala-OHFmoc-Ala-OH-1-¹³C Fmoc-Leu-OH-¹³C₆,¹⁵NFmoc-Val-OH-¹³C₅,¹⁵NFmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂
Primary Use Case Standard Peptide SynthesisSite-specific NMR, Simple MS-based quantificationQuantitative Proteomics (AQUA), NMRProbing protein structure & dynamics by NMRInternal standards for complex MS analysis
Mass Shift (Da) 0+1+7+6+8
Estimated Cost per Gram ~$7 - $75~$1050~$6200 (for 100mg)~$3490Varies (Inquire)
Typical SPPS Yield High (Sequence Dependent)High (Sequence Dependent)High (Sequence Dependent)High (Sequence Dependent)High (Sequence Dependent)
Typical Purity (HPLC) >99%>99%>99%>99%>97%
Isotopic Purity N/A>99 atom % ¹³C>98 atom % ¹³C, >98 atom % ¹⁵N>98 atom % ¹³C, >98 atom % ¹⁵N>98 atom % ¹³C, >98 atom % ¹⁵N

Benefits of Using Fmoc-Ala-OH-1-¹³C

The primary advantage of incorporating Fmoc-Ala-OH-1-¹³C into a peptide is the ability to introduce a single, site-specific ¹³C label. This targeted labeling strategy offers several benefits:

  • Simplified NMR Spectra: For larger peptides and proteins, uniform isotopic labeling can lead to complex and overcrowded NMR spectra. Site-specific labeling with Fmoc-Ala-OH-1-¹³C simplifies the spectrum, allowing for the unambiguous assignment of signals and focused analysis of a specific region of the molecule. This is particularly useful for studying protein folding, dynamics, and interactions with other molecules.[1][2]

  • Precise Quantitative Analysis: In mass spectrometry-based proteomics, peptides labeled with stable isotopes are used as internal standards for absolute quantification (AQUA) of proteins.[3][4] While a single ¹³C label provides a minimal mass shift, it can be sufficient for quantification in less complex mixtures or when using high-resolution mass spectrometers.

  • Cost-Effectiveness for Specific Applications: When only a single labeled site is required for an NMR study or a simple quantitative MS experiment, using Fmoc-Ala-OH-1-¹³C can be more cost-effective than synthesizing a peptide with a more heavily labeled or complex amino acid.

Comparison with Alternatives

While Fmoc-Ala-OH-1-¹³C offers distinct advantages, several alternatives are available, each with its own set of benefits and drawbacks.

Unlabeled Fmoc-Ala-OH

The most significant advantage of using unlabeled Fmoc-Ala-OH is its low cost. For applications where isotopic labeling is not required, it is the most economical choice. However, it does not provide the analytical advantages for NMR or quantitative MS that labeled compounds offer.

Other ¹³C-Labeled Amino Acids (e.g., Fmoc-Leu-OH-¹³C₆, Fmoc-Val-OH-¹³C₅)

Amino acids with multiple ¹³C labels, such as leucine and valine, provide a larger mass shift, which is advantageous for quantitative proteomics, as it moves the labeled peptide's signal further from the unlabeled peptide's isotopic envelope, reducing potential interference and improving quantification accuracy.[3][4] For NMR, the additional labeled carbons can provide more structural information. However, these heavily labeled amino acids are generally more expensive than Fmoc-Ala-OH-1-¹³C.

Dual-Labeled Amino Acids (e.g., Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂)

Dual-labeled amino acids, containing both ¹³C and ¹⁵N, offer the largest mass shifts, making them ideal internal standards for complex mass spectrometry experiments.[3] The presence of ¹⁵N is also highly beneficial for a wide range of NMR experiments. The primary drawback of these dual-labeled compounds is their significantly higher cost.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ala-OH-1-¹³C

This protocol outlines the manual synthesis of a model peptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH-1-¹³C)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add Oxyma Pure (3 equivalents) and DIC (3 equivalents).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For the coupling of Fmoc-Ala-OH-1-¹³C, the reaction time may be extended to ensure complete incorporation.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol for Validation of ¹³C Incorporation by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

  • Acquire the mass spectrum and compare the observed monoisotopic mass with the calculated theoretical mass of the ¹³C-labeled peptide. The successful incorporation of one Fmoc-Ala-OH-1-¹³C will result in a mass increase of approximately 1 Da compared to the unlabeled peptide.

Protocol for NMR Analysis of a ¹³C-Labeled Peptide

Procedure:

  • Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a buffer containing D₂O) to a final concentration of 0.5-1 mM.

  • Transfer the sample to an NMR tube.

  • Acquire a one-dimensional (1D) ¹³C NMR spectrum to confirm the presence of the ¹³C label at the expected chemical shift for the carbonyl carbon of alanine.

  • Acquire two-dimensional (2D) heteronuclear correlation spectra, such as a ¹H-¹³C HSQC or HMBC, to correlate the ¹³C-labeled carbon with adjacent protons, confirming its position within the peptide sequence and providing structural information.

Mandatory Visualization

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps resin Start with Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-Amino Acid (DIC/Oxyma) wash1->couple wash2 Wash with DMF couple->wash2 wash2->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Amino Acid cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify by RP-HPLC precipitate->purify analyze Analyze by MS and HPLC purify->analyze

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

cost_benefit_logic cluster_decision Decision Point cluster_options Labeling Strategy cluster_labeled_choice Choice of Labeled Amino Acid start Research Goal is_label_needed Isotopic Label Required? start->is_label_needed unlabeled Use Unlabeled Fmoc-Ala-OH is_label_needed->unlabeled No labeled Select Labeled Amino Acid is_label_needed->labeled Yes simple_nmr_ms Simple NMR/MS? labeled->simple_nmr_ms ala_13c1 Fmoc-Ala-OH-1-¹³C simple_nmr_ms->ala_13c1 Yes complex_quant Complex Quantitative Proteomics? simple_nmr_ms->complex_quant No complex_quant->ala_13c1 No (Cost Constraint) multi_label Multi-¹³C or Dual-Labeled AA complex_quant->multi_label Yes

Caption: Decision pathway for selecting an appropriate amino acid for peptide synthesis.

Conclusion

The use of Fmoc-Ala-OH-1-¹³C in research offers a targeted and often cost-effective approach for site-specific isotopic labeling. Its primary benefits are realized in NMR studies of large peptides where spectral simplification is crucial, and in simpler quantitative mass spectrometry applications. While more heavily labeled amino acids provide larger mass shifts that are advantageous for complex quantitative proteomics, they come at a significantly higher cost. The decision to employ Fmoc-Ala-OH-1-¹³C should be a strategic one, weighing the specific analytical requirements of the experiment against the budgetary constraints. For many applications requiring a single, defined isotopic probe, Fmoc-Ala-OH-1-¹³C represents an optimal balance of cost and scientific value.

References

A Comparative Guide to the Purity Assessment of Fmoc-Ala-OH-1-¹³C by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of isotopically labeled amino acids is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for the purity assessment of Fmoc-L-Ala-OH-1-¹³C against its unlabeled counterpart and other common isotopically labeled alternatives. The information presented herein is supported by established analytical methodologies and typical product specifications.

Comparison of Purity and Impurity Profiles

The chemical purity of Fmoc-Ala-OH-1-¹³C is generally comparable to its unlabeled and other isotopically labeled analogs, typically exceeding 99%.[1] The primary distinguishing factor for the ¹³C-labeled version is its high isotopic enrichment, which is critical for applications such as Nuclear Magnetic Resonance (NMR) studies and metabolic tracing. While the introduction of a ¹³C isotope at the carboxyl position results in a slight mass increase, it does not significantly alter the molecule's polarity or chromatographic behavior under standard reversed-phase HPLC conditions. Therefore, the retention time of Fmoc-Ala-OH-1-¹³C is expected to be virtually identical to that of unlabeled Fmoc-Ala-OH.

Common impurities in Fmoc-amino acids arise from the synthesis and storage processes. These can include dipeptides (e.g., Fmoc-Ala-Ala-OH), free amino acids, and adducts like Fmoc-β-Ala-OH.[2][3][4][5] The levels of these impurities are typically specified by the manufacturer and should be carefully considered when selecting a reagent for peptide synthesis.[1]

Table 1: Comparison of Typical Purity Specifications

ParameterFmoc-Ala-OHFmoc-Ala-OH-1-¹³CFmoc-Ala-OH-¹³C₃Fmoc-Ala-OH-¹⁵N
Chemical Purity (HPLC) ≥99.0%≥98%≥99% (CP)[1]Typically ≥98%
Enantiomeric Purity ≥99.8%Expected to be highNot explicitly stated, but expected to be high[1]Not explicitly stated, but expected to be high
Isotopic Purity N/A≥99 atom % ¹³C99 atom % ¹³C[1]≥98 atom % ¹⁵N
Common Impurities (e.g., Fmoc-β-Ala-OH, Dipeptides) Typically ≤0.1% eachNot explicitly stated, but expected to be lowNot explicitly stated[1]Not explicitly stated

Note: (CP) denotes chemical purity. Specifications may vary by supplier and lot.

Experimental Protocols for Purity Assessment

A robust HPLC method is essential for the accurate determination of the purity of Fmoc-Ala-OH-1-¹³C. Below are detailed protocols for both chemical and enantiomeric purity analysis.

Chemical Purity Analysis by Reversed-Phase HPLC

This method is suitable for quantifying the main compound and common impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-Ala-OH-1-¹³C standard and sample

  • Unlabeled Fmoc-Ala-OH standard (for comparison)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample and standards in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Column Temperature: 25 °C

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 100
      25 100
      26 30

      | 30 | 30 |

  • Analysis: Inject the prepared samples and standards into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[1]

Enantiomeric Purity Analysis by Chiral HPLC

This method is crucial for ensuring the stereochemical integrity of the amino acid derivative.[6][7][8]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1 or CHIRALPAK® series)[8]

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (exact composition depends on the column and should be optimized).

  • Sample Solvent: Mobile Phase

  • Fmoc-Ala-OH-1-¹³C sample

  • Racemic Fmoc-DL-Ala-OH standard (for method development and peak identification)

Procedure:

  • Sample Preparation: Dissolve the sample and racemic standard in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Column Temperature: 25 °C

    • Isocratic elution with an optimized mobile phase.

  • Analysis: Inject the racemic standard to confirm the separation of D- and L-enantiomers. Inject the Fmoc-L-Ala-OH-1-¹³C sample and calculate the enantiomeric purity based on the peak areas of the two enantiomers.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams are provided.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep Weigh and dissolve Fmoc-Ala-OH-1-13C hplc Inject into HPLC system prep->hplc Prepared Sample detect UV Detection at 265 nm hplc->detect Elution integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate purity (%) integrate->calculate report Purity Report calculate->report

Figure 1. Experimental workflow for HPLC purity analysis.

Purity_Assessment_Logic cluster_params Key Purity Parameters cluster_methods Analytical Methods main Purity Assessment of This compound chem_purity Chemical Purity main->chem_purity enant_purity Enantiomeric Purity main->enant_purity iso_purity Isotopic Purity main->iso_purity rp_hplc Reversed-Phase HPLC chem_purity->rp_hplc chiral_hplc Chiral HPLC enant_purity->chiral_hplc ms_nmr Mass Spectrometry / NMR iso_purity->ms_nmr rp_hplc->chem_purity chiral_hplc->enant_purity ms_nmr->iso_purity

Figure 2. Logical relationships in purity assessment.

References

A Researcher's Guide: Site-Specific vs. Uniform Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, isotopic labeling is an indispensable tool for elucidating molecular structures, dynamics, and interactions. The choice between site-specific and uniform labeling strategies can significantly impact experimental outcomes, costs, and the level of detail obtained. This guide provides an objective comparison of these two fundamental approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

At a Glance: Key Differences

FeatureSite-Specific Isotopic LabelingUniform Isotopic Labeling
Principle Incorporation of isotopic labels at specific, predefined atomic positions within a molecule.[1][2]Incorporation of isotopic labels throughout the entire molecule, replacing all atoms of a particular element.[3]
Primary Goal To probe specific regions of interest, simplify complex spectra, and facilitate resonance assignment.[4][5]To enhance overall signal intensity for detection and enable multidimensional NMR experiments for structure determination.[4][6]
Common Isotopes ¹³C, ¹⁵N, ²H at specific amino acid residues or functional groups.[4]¹³C, ¹⁵N, ²H incorporated throughout the entire protein or molecule.[4][6]
Typical Applications NMR studies of large proteins, analysis of protein-ligand interactions at specific sites, mechanistic studies.[7][8]De novo protein structure determination by NMR, quantitative proteomics (e.g., SILAC).[4][9]
Complexity & Cost Generally more complex and can be more expensive due to the need for labeled precursors or chemical synthesis.[10]Can be more cost-effective, especially for recombinant protein expression in microbial systems.[11]

Quantitative Performance Comparison

The choice between site-specific and uniform labeling often involves a trade-off between the level of detail required and the complexity of the experiment. The following tables summarize quantitative data from studies comparing different labeling strategies, highlighting key performance metrics.

Table 1: Comparison of Labeling Strategies in Quantitative Proteomics
ParameterSILAC (Uniform Labeling)Dimethyl Labeling (Chemical/Site-Specific)Key Findings
Quantitative Accuracy HighComparable to SILACBoth methods provide accurate quantification over a significant dynamic range.[12]
Reproducibility More reproducibleLess reproducibleSILAC's earlier mixing of samples reduces variability introduced during sample processing.[12][13]
Number of Protein IDs Generally higher~23% fewer peptide identifications observed in one study.[13]The chemical modification in dimethyl labeling can sometimes lead to a reduction in identifiable peptides.
Applicability Primarily for dividing cells in culture.[12][13]Applicable to a wide variety of samples, including tissues and non-dividing cells.[13]Dimethyl labeling offers greater flexibility for different sample types.
Table 2: NMR Spectral Characteristics of Labeled vs. Unlabeled Peptides
ParameterUnlabeled PeptideUniformly ¹⁵N-Labeled PeptideSite-Specifically Labeled Peptide
Spectral Complexity High, due to overlapping ¹H signals.[14]Simplified by spreading signals into the ¹⁵N dimension.[14]Drastically simplified, with signals only from labeled sites.[4][5]
Resolution Limited by ¹H chemical shift dispersion.[14]Greatly enhanced by the second dimension.[14]Focused on specific resonances, eliminating overlap from unlabeled regions.[4]
Sensitivity (S/N Ratio) LowerSignificantly higher in heteronuclear experiments.[14]High for the labeled sites, no signal from unlabeled regions.[15]
Information Content Proton-proton correlations (through-bond and through-space).[14]Backbone and sidechain assignments, protein structure determination.[7]Dynamics and interactions at specific, functionally important sites.[7]

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is a standard method for producing uniformly ¹⁵N-labeled protein for NMR studies.[5][16]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (Ammonium Chloride, ¹⁵N, 99%).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • 1 M MgSO₄, 1 M CaCl₂.

  • Biotin and Thiamin solutions (1 mg/mL).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Add the overnight culture to 1 L of M9 medium prepared with ¹⁵NH₄Cl as the sole nitrogen source. Grow the culture at the optimal temperature for your protein (e.g., 37°C) with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to culture the cells for the desired expression time (typically 3-16 hours) at an appropriate temperature (e.g., 18-30°C).

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Site-Specific (Residue-Specific) Labeling Using Labeled Amino Acid Precursors

This protocol describes the selective labeling of specific amino acid residues by supplementing the growth medium with a labeled amino acid precursor.[4][17]

Materials:

  • E. coli expression strain and expression vector.

  • M9 minimal medium components (using ¹⁴NH₄Cl).

  • Glucose (unlabeled).

  • Isotopically labeled amino acid precursor (e.g., [U-¹³C, U-¹⁵N]-Leucine).

  • Set of 19 unlabeled amino acids (excluding the one to be labeled).

  • Other reagents as in Protocol 1.

Procedure:

  • Starter and Main Culture: Prepare and grow the starter and main cultures in M9 minimal medium as described in Protocol 1, using unlabeled ¹⁴NH₄Cl.

  • Amino Acid Addition: At an OD₆₀₀ of ~0.5, add the isotopically labeled amino acid precursor to the culture medium. To suppress the biosynthesis of the target amino acid, it can be beneficial to add a mixture of other unlabeled amino acids.

  • Induction: Shortly after adding the labeled precursor (e.g., 15-30 minutes), induce protein expression with IPTG.

  • Expression and Harvesting: Continue with the expression and harvesting steps as outlined in Protocol 1.

Note: The success of this method depends on the specific amino acid and the metabolic pathways of the expression host. Some amino acids may be metabolized, leading to "scrambling" of the isotope to other residues.[4][17]

Visualizing the Strategies and Their Applications

To better understand the workflows and applications of these labeling strategies, the following diagrams illustrate the core concepts.

Uniform_Labeling_Workflow cluster_growth Cell Growth in Labeled Media cluster_expression Protein Expression & Purification cluster_analysis Analysis cluster_output Result start Inoculate E. coli growth Grow in M9 minimal medium with ¹⁵NH₄Cl and ¹³C-glucose start->growth induce Induce with IPTG growth->induce express Protein Expression induce->express purify Purify Protein express->purify analysis NMR or Mass Spectrometry purify->analysis output Fully Labeled Protein analysis->output

Caption: Workflow for uniform isotopic labeling of a recombinant protein in E. coli.

Site_Specific_Labeling_Workflow cluster_growth Cell Growth in Unlabeled Media cluster_labeling Labeling & Expression cluster_analysis Analysis cluster_output Result start Inoculate E. coli growth Grow in M9 minimal medium start->growth add_precursor Add Labeled Amino Acid Precursor growth->add_precursor induce Induce with IPTG add_precursor->induce express Protein Expression induce->express purify Purify Protein express->purify analysis NMR or Mass Spectrometry purify->analysis output Site-Specifically Labeled Protein analysis->output

Caption: Workflow for site-specific isotopic labeling using a labeled amino acid precursor.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Gene Gene Expression TranscriptionFactor->Gene

Caption: A hypothetical signaling pathway where isotopic labeling of Kinase B could be used.

In the context of the signaling pathway above, a researcher might employ:

  • Uniform labeling of Kinase B to determine its overall three-dimensional structure and how it changes upon phosphorylation by Kinase A.

  • Site-specific labeling at the ATP-binding pocket of Kinase B to study the precise interactions with a small molecule inhibitor in a drug discovery context.[7][18]

Conclusion

The decision between site-specific and uniform isotopic labeling is multifaceted and depends heavily on the specific research question, the size and nature of the molecule under investigation, and available resources. Uniform labeling is a powerful and often cost-effective method for global structural and quantitative analyses. In contrast, site-specific labeling offers a targeted approach to simplify complex systems and gain detailed insights into specific molecular regions and interactions. By carefully considering the advantages and limitations of each strategy, researchers can effectively harness the power of isotopic labeling to advance their scientific and drug development objectives.

References

A Researcher's Guide to Quantitative Comparison of 13C Labeled Amino Acids in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stands out as a robust and accurate method for dissecting the complexities of the cellular proteome. This guide provides a comprehensive comparison of different ¹³C labeled amino acids, primarily focusing on the two most commonly used in SILAC: L-Arginine (Arg) and L-Lysine (Lys). We present supporting experimental data, detailed protocols, and visualizations to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

The principle of SILAC is elegant in its simplicity: cells are cultured in media where a standard "light" amino acid is replaced by its "heavy" counterpart, labeled with stable isotopes like ¹³C. Over several cell divisions, this heavy amino acid is incorporated into all newly synthesized proteins. By combining the proteomes of cells grown in "light" and "heavy" media, researchers can accurately quantify relative protein abundance using mass spectrometry. The choice of the labeled amino acid is a critical parameter that can influence the outcome and accuracy of the experiment.

Quantitative Performance Comparison

The selection of a ¹³C labeled amino acid for a SILAC experiment is pivotal and depends on several factors, including the specific characteristics of the amino acid, the cell line being used, and the goals of the study. Below is a detailed comparison of the most frequently used ¹³C labeled amino acids.

Feature¹³C-Labeled L-Arginine (e.g., ¹³C₆-Arg)¹³C-Labeled L-Lysine (e.g., ¹³C₆-Lys)
Typical Labeling Efficiency >95% after 5-6 cell doublings.[1][2]>95% after 5-6 cell doublings.[1][2]
Impact on Cell Viability Generally considered minimal, with no significant effects on cell growth or morphology.[3]Generally considered minimal, with no significant effects on cell growth or morphology.[3]
Metabolic Conversion Susceptible to conversion to ¹³C-Proline, which can lead to inaccuracies in quantification.[4][5]Generally stable with minimal and predictable metabolic conversion.[6]
Coverage in Tryptic Digests High. Trypsin cleaves at the C-terminus of both arginine and lysine, ensuring most tryptic peptides are labeled.[3][7]High. Trypsin cleaves at the C-terminus of both arginine and lysine, ensuring most tryptic peptides are labeled.[3][7]
Common Isotopic Forms ¹³C₆-Arg, ¹³C₆¹⁵N₄-Arg¹³C₆-Lys, ¹³C₆¹⁵N₂-Lys
Mass Shift (Da) +6.0201 (¹³C₆), +10.0083 (¹³C₆¹⁵N₄)[8][9]+6.0201 (¹³C₆), +8.0142 (¹³C₆¹⁵N₂)[8][9][10]

Key Consideration: Arginine-to-Proline Conversion

A significant factor differentiating the use of ¹³C-arginine from ¹³C-lysine is the metabolic conversion of arginine to proline in some cell lines.[4][5] This conversion can lead to the incorporation of ¹³C into proline residues, causing a split in the isotopic cluster of proline-containing peptides and resulting in an underestimation of the heavy-labeled peptide intensity. The rate of this conversion can be substantial, in some cases affecting a significant portion of the peptide signal.[11]

To mitigate this issue, a common practice is to supplement the SILAC medium with unlabeled L-proline, which helps to suppress the enzymatic pathway responsible for the conversion.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the success of quantitative proteomics studies. Below are key protocols for conducting experiments using ¹³C labeled amino acids.

Protocol 1: Standard SILAC Labeling

This protocol outlines the general steps for a duplex SILAC experiment comparing two cell populations.

  • Cell Culture Preparation:

    • Select two populations of the same cell line.

    • Culture one population ("light") in a SILAC-specific medium (e.g., DMEM or RPMI-1640) deficient in L-arginine and L-lysine, supplemented with standard ("light") L-arginine and L-lysine.

    • Culture the second population ("heavy") in the same base medium, but supplemented with the desired ¹³C-labeled L-arginine and/or L-lysine.

    • Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation and Labeling:

    • Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure >95% incorporation of the labeled amino acids.[1][2]

    • Monitor cell growth and morphology to ensure that the labeling does not adversely affect cell health.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest both "light" and "heavy" cell populations.

    • Determine the cell count or protein concentration for each population.

    • Mix the two populations at a 1:1 ratio based on cell number or protein amount.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Extract the total protein and quantify the protein concentration.

    • Perform either in-solution or in-gel digestion of the protein mixture, typically using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • In the mass spectra, peptides will appear as pairs of "light" and "heavy" peaks separated by a specific mass difference corresponding to the isotopic labels.

    • The relative intensity of these peaks directly reflects the relative abundance of the corresponding protein in the two original cell populations.

Protocol 2: Verification of Labeling Efficiency

It is critical to confirm the efficiency of isotopic label incorporation before proceeding with the main experiment.

  • Sample Collection: After at least five cell doublings, harvest a small aliquot of the "heavy" labeled cells.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and perform a tryptic digest.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS data for peptides containing the "heavy" labeled amino acid.

    • For each identified peptide, compare the intensity of the "heavy" isotopic peak with any residual "light" peak.

    • Calculate the labeling efficiency as: (Intensity_heavy / (Intensity_heavy + Intensity_light)) * 100%.

    • An incorporation rate of >95% is generally considered acceptable for quantitative accuracy.[1]

Protocol 3: Mitigation of Arginine-to-Proline Conversion

To minimize the impact of arginine-to-proline conversion on quantitative accuracy, the following modification to the cell culture protocol is recommended.

  • Medium Supplementation: Add unlabeled L-proline to both the "light" and "heavy" SILAC media at a concentration of at least 200 mg/L.[5]

  • Cell Culture: Culture the cells in the proline-supplemented media as described in Protocol 1. The excess unlabeled proline will competitively inhibit the metabolic pathway that converts arginine to proline.

Visualizing Key Processes and Workflows

Diagrams generated using Graphviz provide clear visual representations of complex biological and experimental workflows.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light_Culture Cell Culture ('Light' Medium) Passage Passage for >5 Doublings Light_Culture->Passage Heavy_Culture Cell Culture ('Heavy' ¹³C-Amino Acid Medium) Heavy_Culture->Passage QC Verify Labeling Efficiency (>95%) Passage->QC Treatment Apply Experimental Treatment QC->Treatment Harvest_Mix Harvest and Mix 1:1 Ratio Treatment->Harvest_Mix Lysis Cell Lysis & Protein Extraction Harvest_Mix->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

A generalized workflow for a SILAC experiment.

Arginine_Proline_Conversion cluster_Metabolism Cellular Metabolism C13_Arg ¹³C-Arginine Ornithine Ornithine C13_Arg->Ornithine Arginase P5C Pyrroline-5-Carboxylate Ornithine->P5C OAT C13_Proline ¹³C-Proline P5C->C13_Proline P5CR Protein Protein Synthesis C13_Proline->Protein

Metabolic pathway of arginine-to-proline conversion.

Label_Swap_Logic cluster_Experiment1 Experiment 1 (Forward) cluster_Experiment2 Experiment 2 (Reverse/Label-Swap) Control_L1 Control (Light) Ratio1 Ratio (H/L) Control_L1->Ratio1 Treated_H1 Treated (Heavy) Treated_H1->Ratio1 Result Validation & Error Correction Ratio1->Result Control_H2 Control (Heavy) Ratio2 Ratio (H/L) Control_H2->Ratio2 Treated_L2 Treated (Light) Treated_L2->Ratio2 Ratio2->Result

Logical relationship in a label-swap experiment.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Ala-OH-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Ala-OH-1-13C

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] This isotopically labeled amino acid is primarily used as a building block in solid-phase peptide synthesis (SPPS).[2][3][4]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound, which are essential for its proper handling, storage, and use.

PropertyValue
Molecular Formula C₁₇¹³CH₁₇NO₄
Molecular Weight 312.32 g/mol
Appearance White to off-white solid powder[2]
Melting Point 147-153 °C[2][5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[2]
Isotopic Purity ≥99 atom % ¹³C[5]
Storage Temperature 2-8°C[5]
Storage Class 11 - Combustible Solids[1][5]
Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential chemical exposure. The minimum required PPE for handling this compound in both solid and solution form is outlined below. A thorough hazard assessment should always be conducted to determine if additional protection is necessary for a specific procedure.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GlassesANSI Z87.1-compliant, with side shields or chemical splash goggles.[6]Protects eyes from dust particles and splashes.
Face ShieldRecommended if a splash hazard is high.[6]Provides additional protection for the face.
Hand Protection Disposable GlovesChemically resistant nitrile gloves.[6][7]Protects skin from incidental contact.
Body Protection Laboratory CoatStandard lab coat.[6][7]Protects skin and clothing from spills.
ClothingClosed-toe shoes and long pants.[6]Provides basic body and foot protection.
Respiratory Protection Dust Mask/RespiratorNIOSH-approved respirator.[7][8]Generally not required with adequate ventilation, but necessary if dust is generated and engineering controls are insufficient.[6][7]

Operational and Disposal Plans

A structured plan for handling and disposal minimizes risks and ensures procedural consistency.

Safe Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Ensure the work area is clean and the location of the nearest safety shower and eyewash station is known.[6]

  • All handling of the solid powder, including weighing, should be performed in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[6][7]

2. Handling the Solid Form:

  • Avoid direct contact with skin and eyes and prevent the formation of dust and aerosols.[7]

  • Use appropriate tools (e.g., spatula) to handle the solid material.

3. Preparing Solutions:

  • When dissolving the solid, slowly add the solvent (e.g., DMF) to the solid while gently stirring.[6]

  • Be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.

  • Keep containers sealed when not in use to prevent vapor release.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. The ¹³C isotope is stable and non-radioactive, so no special radiological precautions are needed; disposal is dictated by the chemical properties.[1]

1. Unused/Expired Solid Chemical:

  • Place the solid waste in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[1]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) approved chemical waste pickup service. Do not mix with other waste streams.[1]

2. Contaminated Labware (Gloves, Weigh Boats, Wipes):

  • Segregate chemically contaminated items from regular trash.[1]

  • Place all contaminated solid waste into a designated container for solid chemical waste, typically a drum lined with a chemical waste bag.[1]

  • Once full, seal the container and arrange for pickup by your authorized chemical waste handler.[1]

3. Liquid Waste (Solutions):

  • The disposal route for solutions is primarily determined by the solvent used.[1]

  • Hazardous Solvents (e.g., DMF): Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container. Ensure the container is chemically compatible with the mixture.[1]

  • Non-Hazardous Solvents: Consult your institution's EHS guidelines for proper disposal procedures.

G Safe Handling and Disposal Workflow for this compound prep Preparation assess Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) prep->assess handling Handling Solid assess->handling solution Preparing Solution handling->solution disposal Waste Disposal handling->disposal use Use in Experiment (e.g., SPPS) solution->use use->disposal solid_waste Unused Solid & Contaminated Labware disposal->solid_waste Solid liquid_waste Liquid Waste (Solutions) disposal->liquid_waste Liquid solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Pour into Labeled Liquid Waste Container liquid_waste->liquid_container pickup Arrange EHS Waste Pickup solid_container->pickup liquid_container->pickup

Caption: Workflow for handling and disposal of this compound.

Experimental Protocol: Fmoc Deprotection in SPPS

This compound is used in Solid-Phase Peptide Synthesis (SPPS). A critical step in this process is the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid. The Fmoc group is labile to basic conditions.[3][9]

Objective: To remove the Fmoc protecting group from the N-terminal amino acid of a peptide chain attached to a solid support resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF) (v/v)[9]

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture at room temperature for 5-10 minutes.[9]

    • Drain the deprotection solution.

    • Optional but recommended: Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes to ensure complete removal.

  • Washing:

    • Wash the resin thoroughly with DMF (typically 3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

    • Wash the resin with DCM (typically 3-5 times) to prepare for the next coupling step.

  • Confirmation (Optional): A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the presence of a free primary amine, indicating successful Fmoc removal.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.